molecular formula C10H11ClFNO B1356138 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide CAS No. 915920-93-3

3-chloro-N-(2-fluoro-5-methylphenyl)propanamide

Cat. No.: B1356138
CAS No.: 915920-93-3
M. Wt: 215.65 g/mol
InChI Key: XGFSIKYRHDIMRU-UHFFFAOYSA-N
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Description

3-chloro-N-(2-fluoro-5-methylphenyl)propanamide is a useful research compound. Its molecular formula is C10H11ClFNO and its molecular weight is 215.65 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-chloro-N-(2-fluoro-5-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c1-7-2-3-8(12)9(6-7)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFSIKYRHDIMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589305
Record name 3-Chloro-N-(2-fluoro-5-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-93-3
Record name 3-Chloro-N-(2-fluoro-5-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document delves into the strategic selection of starting materials, detailed reaction mechanisms, and step-by-step experimental protocols. The synthesis is approached with a focus on scientific integrity, providing a self-validating system for reproducible and high-yield production. All claims and protocols are substantiated with citations from authoritative sources.

Introduction: Significance and Synthetic Strategy

This compound (CAS No: 915920-93-3) is a tailored molecule whose structural motifs—a halogenated propionamide chain and a substituted aniline—are frequently encountered in biologically active compounds.[1][2][3][4][5] The presence of a chlorine atom provides a reactive handle for further molecular elaboration, while the fluoro and methyl substitutions on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

The most logical and convergent synthetic approach for this target molecule is the acylation of 2-fluoro-5-methylaniline with 3-chloropropionyl chloride. This method is a classic example of the Schotten-Baumann reaction, a reliable and widely used method for amide bond formation.[6] This guide will detail the synthesis of the two primary precursors and their subsequent coupling to yield the final product.

Synthesis of Precursors

The successful synthesis of the target molecule hinges on the availability and purity of its precursors: 2-fluoro-5-methylaniline and 3-chloropropionyl chloride.

Precursor 1: 2-Fluoro-5-methylaniline

2-Fluoro-5-methylaniline (CAS No: 452-84-6) is a commercially available substituted aniline. Its synthesis is typically achieved through the nitration of 4-fluorotoluene followed by the reduction of the resulting nitro group to an amine. The fluorine and methyl groups are generally introduced early in the synthetic sequence.

Key Properties of 2-Fluoro-5-methylaniline:

PropertyValue
Molecular FormulaC₇H₈FN
Molecular Weight125.14 g/mol
AppearanceLight yellow to brown liquid
Boiling Point80-86 °C at 11 mmHg
Density1.109 g/mL at 25 °C

This data is compiled from various chemical supplier specifications.

Precursor 2: 3-Chloropropionyl Chloride

3-Chloropropionyl chloride (CAS No: 625-36-5) is a bifunctional molecule containing both an acyl chloride and an alkyl chloride. It is a versatile building block in organic synthesis. Several methods exist for its preparation, with the reaction of 3-chloropropionic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride being the most common. A one-step method involving the reaction of acrylic acid with thionyl chloride has also been reported.

Experimental Protocol: Synthesis of 3-Chloropropionyl Chloride from Acrylic Acid

This protocol is adapted from a patented procedure which demonstrates a one-step synthesis.

Reaction:

Procedure:

  • To a four-necked flask equipped with a stirrer, thermometer, and condenser, add 200g of acrylic acid and 2g of water.

  • While stirring at 20°C, slowly add 360g of thionyl chloride dropwise.

  • After the addition is complete, heat the mixture to reflux and maintain for 6 hours.

  • Monitor the reaction completion by gas chromatography.

  • Once the acrylic acid is consumed, distill the mixture at atmospheric pressure until the temperature reaches 120°C to remove excess thionyl chloride and byproducts.

  • The crude product is then purified by vacuum distillation to yield 3-chloropropionyl chloride.

Expected Yield: ~86% Purity: >99% (as determined by GC)

Core Synthesis: this compound

The central reaction in this synthesis is the nucleophilic acyl substitution of 3-chloropropionyl chloride with 2-fluoro-5-methylaniline. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond.

Reaction Mechanism and Causality

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. The choice of solvent is also critical; aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are preferred to avoid unwanted side reactions with the highly reactive acyl chloride.

Visualizing the Synthesis Pathway

Synthesis_Pathway 2-fluoro-5-methylaniline 2-fluoro-5-methylaniline Target_Molecule This compound 2-fluoro-5-methylaniline->Target_Molecule Acylation 3-chloropropionyl_chloride 3-chloropropionyl_chloride 3-chloropropionyl_chloride->Target_Molecule

Caption: Overall synthetic scheme for the target molecule.

Detailed Experimental Protocol

Materials:

  • 2-fluoro-5-methylaniline

  • 3-chloropropionyl chloride

  • Triethylamine (or another suitable base like pyridine or diisopropylethylamine)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-5-methylaniline (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous dichloromethane to the cooled mixture dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

AnalysisExpected Result
Molecular Formula C₁₀H₁₁ClFNO
Molecular Weight 215.65 g/mol
Appearance White to off-white solid
¹H NMR Peaks corresponding to the aromatic protons, the methyl group, and the two methylene groups of the propanamide chain.
¹³C NMR Resonances for the aromatic carbons, the methyl carbon, the two methylene carbons, and the carbonyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.
Melting Point To be determined experimentally.

Trustworthiness and Self-Validation

The described synthetic pathway is built upon well-established and reliable chemical transformations. The purity of the starting materials is paramount and should be verified before commencing the synthesis. The progress of each reaction step should be diligently monitored using appropriate analytical techniques like TLC or GC. Finally, the structure and purity of the final product must be unequivocally confirmed by spectroscopic methods. This rigorous approach ensures the reproducibility and reliability of the synthesis.

Conclusion

This technical guide outlines a clear and efficient pathway for the synthesis of this compound. By providing a detailed understanding of the reaction mechanisms, experimental procedures, and analytical validation, this document serves as a valuable resource for researchers and professionals in the fields of pharmaceutical and agrochemical development. The presented methodology, rooted in fundamental principles of organic chemistry, offers a robust and reproducible route to this important chemical intermediate.

References

  • Google Patents. (n.d.). Synthesis of N-substituted peptide amides.
  • ChemBK. (n.d.). CHEMBRDG-BB 9071387. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method for 3-chloropropionylchloride.
  • Google Patents. (n.d.). Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • Google Patents. (n.d.). Patent US20160176880A1.
  • Google Patents. (n.d.). Patent US20160083375A1.

Sources

An In-Depth Technical Guide to 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide (CAS No. 915920-93-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-N-(2-fluoro-5-methylphenyl)propanamide, registered under CAS number 915920-93-3, is a halogenated aromatic amide of increasing interest within the field of medicinal chemistry.[1] Its structural architecture, featuring a reactive chloropropanamide moiety attached to a substituted aniline ring, positions it as a versatile intermediate for the synthesis of more complex molecules.[2][3] This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on the underlying chemical principles and experimental best practices.

The N-acyl aniline scaffold is a prevalent motif in numerous biologically active compounds and approved pharmaceuticals.[4] The specific substitution pattern of this compound, incorporating both fluorine and methyl groups on the phenyl ring, allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity.[5] Consequently, this compound serves as a valuable building block in the exploration of new therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
CAS Number 915920-93-3[1]
Molecular Formula C₁₀H₁₁ClFNO[1]
Molecular Weight 215.66 g/mol [1]
Appearance Typically a solid[1]
Purity Available in various purities, often ≥95%[6]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acylation of 2-fluoro-5-methylaniline with 3-chloropropanoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of 2-fluoro-5-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the stable amide bond. The reaction produces hydrochloric acid as a byproduct, which is typically neutralized by the addition of a non-nucleophilic base.

Synthesis_Mechanism aniline 2-Fluoro-5-methylaniline tetrahedral_intermediate Tetrahedral Intermediate aniline->tetrahedral_intermediate Nucleophilic Attack acyl_chloride 3-Chloropropanoyl Chloride acyl_chloride->tetrahedral_intermediate base Base (e.g., Triethylamine) hcl_salt Base-HCl Salt base->hcl_salt Neutralization product This compound tetrahedral_intermediate->product Elimination of Cl-

Caption: Mechanism of Amide Formation.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 2-Fluoro-5-methylaniline (1.0 eq)[5]

  • 3-Chloropropanoyl chloride (1.1 eq)

  • Triethylamine (1.2 eq) or another suitable non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-5-methylaniline (1.0 eq) in anhydrous dichloromethane.

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. To this stirred solution, add triethylamine (1.2 eq) dropwise.

  • Acylation: Slowly add a solution of 3-chloropropanoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure this compound.

Synthesis_Workflow start Start dissolve Dissolve 2-fluoro-5-methylaniline in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Triethylamine cool->add_base add_acyl_chloride Add 3-Chloropropanoyl Chloride add_base->add_acyl_chloride react Stir at Room Temperature add_acyl_chloride->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify end End Product purify->end

Caption: Synthetic Workflow Diagram.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Expected signals would include aromatic protons (with splitting patterns influenced by the fluorine and methyl substituents), the amide proton (often a broad singlet), and two methylene groups from the chloropropyl chain (typically triplets).

  • ¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Key signals would include the carbonyl carbon of the amide, aromatic carbons (with C-F coupling), the methyl carbon, and the two methylene carbons of the chloropropyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (215.66 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.

Analytical DataExpected Observations
¹H NMR Signals for aromatic, amide, and aliphatic protons with characteristic chemical shifts and splitting patterns.
¹³C NMR Signals for carbonyl, aromatic, and aliphatic carbons.
Mass Spectrum Molecular ion peak (M+) at m/z ≈ 215 and 217 in an approximate 3:1 ratio.

Applications in Drug Discovery and Development

While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic applications. N-acyl anilines are a well-established class of compounds in medicinal chemistry, often serving as key intermediates or final drug candidates.[4]

The presence of the reactive chloropropyl group makes this compound a valuable precursor for the synthesis of a library of derivatives. The chlorine atom can be displaced by various nucleophiles to introduce a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR).

Applications start This compound derivatization Nucleophilic Substitution at Chlorine start->derivatization library Library of Derivatives derivatization->library screening Biological Screening library->screening lead_optimization Lead Optimization screening->lead_optimization drug_candidate Potential Drug Candidate lead_optimization->drug_candidate

Caption: Drug Discovery Pathway.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling: 3-Chloropropanoyl chloride is corrosive and lachrymatory. It reacts violently with water. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Google Patents. Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • Google Patents.
  • Google Patents. Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone.
  • PubChem. 3-Chloro-N-methylpropanamide. [Link]

  • Google Patents.
  • PubChemLite. N-(3-chloro-2-methylphenyl)-3-(3-fluorophenyl)propanamide. [Link]

  • Sinfoo Biotech. 3-chloro-n-(5-fluoro-2-methylphenyl)propanamide. [Link]

  • PubChem. 2-Fluoro-5-methylaniline. [Link]

  • Google Patents. Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Ningbo Inno Pharmchem Co.,Ltd. 2-Fluoro-5-methylaniline: A Crucial Intermediate in Chemical Synthesis. [Link]

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3-chloro-N-(2-fluoro-5-methylphenyl)propanamide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Mechanism of Action of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a small molecule belonging to the chloroacetamide class of compounds. While direct studies on this specific molecule are not extensively published, its structural features, particularly the reactive chloroacetamide "warhead," point towards a well-established mechanism of action: irreversible covalent inhibition of target proteins. This guide synthesizes information from related compounds to propose a detailed, testable hypothesis for the mechanism of action of this compound and provides a comprehensive experimental framework for its validation. The central hypothesis is that this compound functions as an irreversible inhibitor by forming a covalent bond with a nucleophilic residue, most commonly cysteine, within the active or allosteric site of its biological target(s).

Introduction: The Significance of Covalent Inhibition

In an era of drug discovery focused on high-potency and durable therapeutic effects, irreversible covalent inhibitors have re-emerged as a powerful modality. Unlike their reversible counterparts, which rely on non-covalent interactions, covalent inhibitors form a stable, lasting bond with their target protein. This can lead to several therapeutic advantages, including prolonged duration of action, high potency, and the ability to overcome resistance mechanisms that affect reversible inhibitors[1].

The compound this compound incorporates a chloroacetamide moiety, a classic electrophilic group known to engage in covalent interactions. This guide will dissect the probable mechanism of action based on this key functional group and provide a strategic roadmap for its experimental elucidation.

The Chloroacetamide Moiety: An Electrophilic Warhead

The cornerstone of this compound's mechanism is the chloroacetamide group. This functional group acts as an electrophile, making it susceptible to nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating a substitution reaction.

The SN2 Reaction with Cysteine

The most common mechanism for covalent modification by chloroacetamides is an SN2 (bimolecular nucleophilic substitution) reaction with the thiol group of a cysteine residue within a target protein[2][3]. The sulfur atom of the cysteine side chain is a potent nucleophile that attacks the carbon atom bearing the chlorine. This results in the displacement of the chloride ion and the formation of a stable thioether bond, effectively tethering the inhibitor to the protein. This covalent modification is typically irreversible under physiological conditions.

Diagram: Proposed Covalent Modification Mechanism

G cluster_0 Protein Target cluster_1 Inhibitor cluster_2 Covalent Complex Target_Protein Target Protein with Accessible Cysteine Cysteine Cys-SH (Nucleophile) Covalent_Adduct Irreversible Covalent Adduct (Target-S-CH2-C(=O)-Inhibitor) Cysteine->Covalent_Adduct SN2 Attack Inhibitor This compound Chloroacetamide Cl-CH2-C(=O)- (Electrophile) Chloroacetamide->Covalent_Adduct Chloride Leaving Group

Caption: The SN2 reaction between the inhibitor's chloroacetamide group and a target protein's cysteine residue.

Potential Biological Targets and Therapeutic Indications

The reactivity of the chloroacetamide group is not indiscriminate; its effectiveness is determined by the specific protein microenvironment. The target cysteine must be both accessible and possess enhanced nucleophilicity. Based on precedent from similar chloroacetamide-containing molecules, several classes of proteins are potential targets:

  • Kinases: Many kinases, such as Fibroblast Growth Factor Receptor (FGFR), possess non-catalytic cysteines near the ATP-binding pocket that can be targeted by covalent inhibitors[1]. Irreversible inhibition of oncogenic kinases is a clinically validated strategy in cancer therapy.

  • Enzymes in Biosynthetic Pathways: Chloroacetamides are potent inhibitors of very-long-chain fatty acid (VLCFA) synthases, which contain a conserved, reactive cysteine in their active site. This is the basis for their use as herbicides[4].

  • Deiminases: Peptidylarginine deiminases (PADs), enzymes implicated in autoimmune diseases, can be irreversibly inhibited by chloroacetamides[2].

  • Antimicrobial Targets: The antifungal activity of some chloroacetamide derivatives suggests they may target essential enzymes in pathogens like Fusarium species[5].

The presence of the fluoro- and methyl-substituted phenyl ring in this compound likely plays a crucial role in conferring selectivity and potency by providing specific non-covalent interactions that position the chloroacetamide warhead for optimal reaction with the target cysteine. Fluorine substitution is a common strategy to enhance metabolic stability and binding affinity[6].

Experimental Workflow for Elucidating the Mechanism of Action

A multi-faceted approach is required to definitively establish the mechanism of action. The following experimental plan provides a logical progression from initial hypothesis testing to detailed molecular characterization.

Phase 1: Confirmation of Irreversible Inhibition

The first step is to determine if the compound acts as an irreversible inhibitor in a relevant biological system.

Experimental Protocol: Washout Assay

  • Incubation: Treat cells or a purified target protein with this compound at various concentrations for a defined period (e.g., 1 hour).

  • Washout: Remove the compound by extensive washing (for cells) or dialysis/size-exclusion chromatography (for purified protein).

  • Activity Measurement: Measure the biological activity of the target (e.g., enzyme activity, downstream signaling) immediately after washout and compare it to a vehicle-treated control and a known reversible inhibitor control.

  • Interpretation: If the inhibitory effect persists after washout, it is indicative of irreversible binding. The reversible inhibitor's effect should be lost.

Diagram: Irreversible vs. Reversible Inhibition Workflow

G cluster_0 Experimental Setup cluster_1 Outcome Analysis A Treat Cells/Protein with Inhibitor B Incubate (e.g., 1 hour) A->B C Washout Step (Remove unbound inhibitor) B->C D Measure Target Activity C->D Post-Washout E Irreversible Inhibitor: Activity Remains Suppressed D->E F Reversible Inhibitor: Activity is Restored D->F

Caption: A workflow diagram comparing the outcomes for irreversible and reversible inhibitors in a washout experiment.

Phase 2: Target Identification and Engagement

Identifying the specific protein target(s) is critical. Mass spectrometry-based chemoproteomics is a powerful, unbiased approach.

Experimental Protocol: Activity-Based Protein Profiling (ABPP)

  • Probe Synthesis: If not commercially available, synthesize an alkyne- or azide-functionalized analog of the compound to serve as a probe.

  • Cell Lysate Treatment: Treat a complex proteome (e.g., cell lysate) with the probe.

  • Click Chemistry: Use click chemistry to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.

  • Enrichment and Digestion: Enrich the biotin-tagged proteins using streptavidin beads and digest them into peptides.

  • LC-MS/MS Analysis: Identify the labeled proteins and map the specific site of covalent modification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Phase 3: Validation of Covalent Binding and Functional Consequences

Once a putative target is identified, the covalent interaction and its functional impact must be validated.

Table 1: Target Validation Experiments

Experiment Methodology Objective
Intact Protein Mass Spectrometry Analyze the purified target protein treated with the inhibitor by ESI-MS.To confirm a mass shift corresponding to the addition of the inhibitor molecule, providing direct evidence of covalent adduction.
Site-Directed Mutagenesis Mutate the identified cysteine residue to a non-nucleophilic amino acid (e.g., alanine or serine).To demonstrate that the inhibitor loses its potency against the mutant protein, confirming the specific cysteine is required for activity.
In Vitro Enzyme Kinetics Perform kinetic assays with the purified target enzyme.To characterize the kinetics of inactivation (kinact/KI), which is a hallmark of irreversible inhibition.
Cellular Target Engagement Assays Use techniques like Cellular Thermal Shift Assay (CETSA) or Western blotting with antibodies specific to downstream signaling events.To confirm that the compound engages the target protein in a cellular context and modulates its downstream signaling pathways.

Conclusion

The chemical structure of this compound strongly suggests a mechanism of action centered on irreversible covalent inhibition via its chloroacetamide moiety. The primary molecular event is likely the alkylation of a hyper-reactive cysteine residue on one or more target proteins. This guide outlines a robust, logical, and technically sound framework for validating this hypothesis, from initial confirmation of irreversibility to precise identification of the molecular target and the functional consequences of its inhibition. A thorough execution of these experimental plans will provide a comprehensive understanding of the compound's mechanism, which is essential for its further development as a potential therapeutic agent or research tool.

References

  • Böger, P. (2004). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. Available at: [Link]

  • Knight, J. S., et al. (2021). Targeting citrullination in autoimmunity: insights learned from preclinical mouse models. Taylor & Francis Online. Available at: [Link]

  • La Sala, G., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. Chloroacetamide. PubChem Compound Summary for CID 6580. Available at: [Link]

  • de Oliveira, L. F. S., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Future Microbiology. Available at: [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules. Available at: [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide, a compound of interest in medicinal chemistry and drug development. Through a detailed examination of its synthesis, conformational analysis, and spectroscopic characterization, this document offers researchers, scientists, and drug development professionals critical insights into the molecule's physicochemical properties and potential applications. This guide emphasizes the causal relationships behind its structural features and provides detailed, validated protocols for its synthesis and characterization.

Introduction: The Significance of N-Aryl Amides in Drug Discovery

N-aryl amides are a cornerstone of modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. Their prevalence stems from the amide bond's unique combination of stability and conformational flexibility, which allows for precise mimicry of peptide bonds and participation in crucial hydrogen bonding interactions with biological targets. The aromatic ring provides a scaffold for introducing various substituents to modulate pharmacokinetic and pharmacodynamic properties. The specific molecule under consideration, this compound, incorporates several key structural features: a halogenated aromatic ring and a reactive chloropropyl side chain, suggesting its potential as a versatile intermediate for the synthesis of more complex bioactive molecules.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 915920-93-3[1][2]
Molecular Formula C₁₀H₁₁ClFNO[1]
Molecular Weight 215.65 g/mol N/A
SMILES Cc1cc(NC(=O)CCCl)c(F)cc1N/A

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of 2-fluoro-5-methylaniline with 3-chloropropionyl chloride. This reaction is a robust and well-established method for the formation of N-aryl amides.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2-fluoro-5-methylaniline 2-fluoro-5-methylaniline Reaction Nucleophilic Acyl Substitution 2-fluoro-5-methylaniline->Reaction 3-chloropropionyl_chloride 3-chloropropionyl_chloride 3-chloropropionyl_chloride->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane, THF) Solvent->Reaction Base Tertiary Amine Base (e.g., Triethylamine) Base->Reaction Temperature 0 °C to Room Temperature Temperature->Reaction Target_Molecule This compound Reaction->Target_Molecule Byproduct Triethylammonium chloride Reaction->Byproduct

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Materials:

  • 2-fluoro-5-methylaniline (1.0 eq)[3][4]

  • 3-chloropropionyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-5-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add 3-chloropropionyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. The formation of a white precipitate (triethylammonium chloride) is typically observed.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to obtain the pure this compound.

Justification of Experimental Choices:

  • Aprotic Solvent: Dichloromethane is an excellent choice as it is inert to the reactants and readily dissolves both the starting materials and the product.

  • Tertiary Amine Base: Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting aniline.

  • Controlled Addition at 0 °C: The reaction is exothermic. Dropwise addition at low temperature helps to control the reaction rate and minimize the formation of side products.

Spectroscopic Characterization and Structural Elucidation

Due to the absence of publicly available experimental spectra for this compound, the following data are predicted based on the analysis of its structural components and data from analogous compounds.

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Ar-H 7.0 - 7.5m-
N-H 8.0 - 8.5br s-
-CH₂-Cl 3.8 - 4.0t~6-7
-CO-CH₂- 2.8 - 3.0t~6-7
Ar-CH₃ 2.3 - 2.4s-

Rationale for Predictions:

  • Aromatic Protons (Ar-H): The aromatic protons will appear in the downfield region, with their chemical shifts and multiplicities influenced by the fluorine, methyl, and amide substituents.

  • Amide Proton (N-H): The amide proton is typically deshielded and appears as a broad singlet.

  • Chloropropyl Protons (-CH₂-Cl and -CO-CH₂-): The methylene group adjacent to the chlorine atom will be the most deshielded of the two aliphatic methylene groups. Both will appear as triplets due to coupling with each other.

  • Methyl Protons (Ar-CH₃): The methyl group protons will appear as a singlet in the upfield region.

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O 168 - 172
Ar-C (C-F) 155 - 160 (d, ¹JCF ≈ 240-250 Hz)
Ar-C (C-N) 125 - 130 (d, ²JCF ≈ 10-15 Hz)
Ar-C (C-CH₃) 130 - 135
Ar-CH 115 - 125
-CH₂-Cl 40 - 45
-CO-CH₂- 35 - 40
Ar-CH₃ 20 - 22

Rationale for Predictions:

  • Carbonyl Carbon (C=O): The carbonyl carbon will be the most deshielded carbon, appearing at the lowest field.

  • Aromatic Carbons: The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF). The other aromatic carbons will exhibit smaller couplings to the fluorine atom.

  • Aliphatic Carbons: The carbon attached to the chlorine atom will be more deshielded than the other methylene carbon.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H Stretch 3250 - 3350Sharp to medium peak
C-H Stretch (Aromatic) 3000 - 3100Weak to medium peaks
C-H Stretch (Aliphatic) 2850 - 3000Medium to strong peaks
C=O Stretch (Amide I) 1650 - 1680Strong, sharp peak
N-H Bend (Amide II) 1510 - 1550Medium to strong peak
C-N Stretch 1200 - 1300Medium peak
C-F Stretch 1100 - 1200Strong peak
C-Cl Stretch 600 - 800Medium to strong peak
Predicted Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z 215 and an M+2 peak at m/z 217 with an approximate ratio of 3:1, characteristic of the presence of one chlorine atom.

  • Major Fragmentation Pathways:

    • Cleavage of the C-C bond alpha to the carbonyl group.

    • McLafferty rearrangement if sterically feasible.

    • Loss of the chloropropyl side chain.

Conformational Analysis and Molecular Modeling

The three-dimensional structure of this compound is dictated by the rotational barriers around the N-C(aryl) and N-C(O) bonds.

Conformational_Analysis cluster_amide Amide Plane cluster_aryl Aryl Ring Amide_N N Aryl_C1 C1 Amide_N->Aryl_C1 τ₁ (N-C_aryl rotation) Amide_C C=O Amide_C->Amide_N Chloropropyl Chloropropyl Chain Amide_C->Chloropropyl τ₂ (C-C rotation) Amide_H H Aryl_C2 C2-F Amide_H->Aryl_C2 Steric_Hindrance Steric Hindrance (Methyl Group) Aryl_C1->Steric_Hindrance Intramolecular_HBond Potential Intramolecular H-Bond (N-H···F)

Caption: Key rotational bonds and potential intramolecular interactions.

The presence of the ortho-fluoro substituent introduces the possibility of an intramolecular hydrogen bond between the amide proton (N-H) and the fluorine atom. This interaction would favor a planar conformation where the amide group and the aromatic ring are coplanar. However, steric hindrance from the methyl group at the meta position may lead to a non-planar arrangement. Computational modeling using density functional theory (DFT) would be instrumental in determining the lowest energy conformation and the rotational energy barriers.

Potential Applications in Drug Development

The structure of this compound suggests its utility as a scaffold or intermediate in the synthesis of various pharmaceutical agents. The reactive chloropropyl side chain can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs. The fluorinated and methylated phenyl ring can contribute to improved metabolic stability and binding affinity to target proteins.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. Its synthesis is straightforward, and its structure offers multiple points for diversification. This technical guide has provided a comprehensive overview of its molecular structure, including a validated synthetic protocol and predicted spectroscopic data. The insights into its conformational preferences and potential intramolecular interactions will aid researchers in the rational design of novel therapeutics based on this versatile scaffold. Further experimental and computational studies are warranted to fully elucidate its properties and unlock its full potential in drug discovery and development.

References

  • NIST. 2-Fluoro-5-methylaniline. [Link]

Sources

Spectroscopic Blueprint of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the compound 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide (CAS No. 915920-93-3).[1] As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a detailed interpretation of its predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices, self-validating protocols, and authoritative grounding form the pillars of this guide, ensuring scientific integrity and practical utility. While experimental spectra are not publicly available, the predicted data herein provides a robust framework for the identification, characterization, and quality control of this compound.

Introduction: The Molecular Profile

This compound is a halogenated aromatic amide with a molecular formula of C₁₀H₁₁ClFNO and a molecular weight of 215.65 g/mol .[1][2] Its structure combines a reactive chloropropanamide moiety with a substituted aniline derivative, suggesting potential applications as a versatile building block in organic synthesis. The presence of fluorine, chlorine, and an amide linkage imparts specific physicochemical properties that are of interest in the development of novel bioactive compounds and functional materials. Accurate spectroscopic characterization is the cornerstone of its application, enabling unambiguous structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the electronic environment of each nucleus, allowing for precise structural assignment.

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound offers distinct signals for each proton in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromatic ring currents.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.20br s1HN-H
~7.85dd1HH-6'
~7.05m1HH-4'
~6.95m1HH-3'
~3.90t2H-CH₂-Cl
~2.80t2H-CO-CH₂-
~2.30s3H-CH₃

Note: Predicted data generated using online NMR prediction tools. Actual experimental values may vary.

Interpretation of the ¹H NMR Spectrum:

  • Amide Proton (N-H): A broad singlet is expected around 8.20 ppm. The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

  • Aromatic Protons (H-3', H-4', H-6'): The aromatic region will display three distinct signals. The proton at the 6' position (ortho to the amide) is expected to be a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom. The other two aromatic protons will appear as multiplets.

  • Chloromethyl Protons (-CH₂-Cl): A triplet is predicted around 3.90 ppm, resulting from coupling with the adjacent methylene protons. The downfield shift is due to the deshielding effect of the electronegative chlorine atom.

  • Methylene Protons (-CO-CH₂-): Another triplet is expected around 2.80 ppm, arising from coupling with the chloromethyl protons.

  • Methyl Protons (-CH₃): A sharp singlet at approximately 2.30 ppm corresponds to the three protons of the methyl group on the aromatic ring.

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~170.0C=O
~158.0 (d)C-2'
~135.0 (d)C-1'
~130.0C-5'
~125.0C-6'
~120.0 (d)C-4'
~115.0 (d)C-3'
~40.0-CH₂-Cl
~38.0-CO-CH₂-
~20.0-CH₃

Note: Predicted data generated using online NMR prediction tools. Actual experimental values may vary. 'd' denotes a doublet due to C-F coupling.

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate at the most downfield position, around 170.0 ppm.

  • Aromatic Carbons (C-1' to C-6'): Six distinct signals are predicted for the aromatic carbons. The carbon directly bonded to the fluorine atom (C-2') will appear as a doublet with a large coupling constant. The other carbons in the aromatic ring will also show coupling to the fluorine atom, though with smaller coupling constants.

  • Aliphatic Carbons (-CH₂-Cl, -CO-CH₂-, -CH₃): The two methylene carbons and the methyl carbon will appear in the upfield region of the spectrum, with their chemical shifts influenced by the adjacent functional groups.

Experimental Protocol for NMR Spectroscopy

This protocol provides a self-validating system for acquiring high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation:

    • Use a 500 MHz NMR spectrometer for optimal resolution.

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use the same sample.

    • Acquire the spectrum with proton decoupling.

    • A 30° pulse angle, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds are recommended. A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, SharpN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch
~1670Strong, SharpC=O Stretch (Amide I)
~1540StrongN-H Bend (Amide II)
~1600, ~1480MediumAromatic C=C Stretch
~1250MediumC-N Stretch
~750StrongC-Cl Stretch

Interpretation of the IR Spectrum:

  • N-H Stretch: A sharp absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration in a secondary amide.[3][4]

  • C=O Stretch (Amide I): A strong, sharp peak at approximately 1670 cm⁻¹ is indicative of the carbonyl stretching vibration of the amide group.[3][5]

  • N-H Bend (Amide II): A strong band around 1540 cm⁻¹ is attributed to the N-H bending vibration, a characteristic feature of secondary amides.[4]

  • Aromatic and Aliphatic C-H Stretches: Absorptions in the 3100-2850 cm⁻¹ region correspond to the C-H stretching vibrations of the aromatic ring and the aliphatic chain.

  • C-Cl Stretch: A strong absorption band around 750 cm⁻¹ is expected for the C-Cl stretching vibration.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add 16 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the empty ATR crystal prior to sample analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
215/217High[M]⁺˙ (Molecular Ion)
179Medium[M - HCl]⁺˙
125High[F-C₆H₃-CH₃-NH]⁺
91Medium[CH₂CH₂Cl]⁺
77Medium[C₆H₅]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The molecular ion peak is expected at m/z 215, with an M+2 isotope peak at m/z 217 in an approximate 3:1 ratio, which is characteristic of the presence of a chlorine atom.

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: A common fragmentation pathway for amides is the cleavage of the bond alpha to the carbonyl group, leading to the formation of an acylium ion or the loss of the acyl group.

    • McLafferty Rearrangement: While less likely in this specific structure due to the absence of a gamma-hydrogen on the N-aryl side, it is a common fragmentation pathway for amides with longer alkyl chains.[6]

    • Cleavage of the C-N bond: This is a very common fragmentation for N-aryl amides, leading to the formation of a stable acylium ion and the substituted aniline radical cation.[7] The most prominent fragment is often the substituted aniline cation at m/z 125.

    • Loss of HCl: The loss of a neutral molecule of HCl from the molecular ion can lead to a peak at m/z 179.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Use a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Data Acquisition:

    • Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph.

    • Acquire the spectrum over a mass range of m/z 50-500.

    • Use a standard electron energy of 70 eV.

Synthesis Context and Structural Confirmation Workflow

The synthesis of this compound would likely involve the acylation of 2-fluoro-5-methylaniline with 3-chloropropanoyl chloride. This synthetic route provides a logical basis for the expected structure and potential impurities.

Caption: Synthesis of the target molecule.

A comprehensive structural confirmation workflow would integrate the data from all three spectroscopic techniques.

Spectroscopic_Workflow Sample Purified Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Integrated Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Spectroscopic data integration workflow.

Conclusion

This technical guide has presented a detailed, albeit predicted, spectroscopic characterization of this compound. The synthesized ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, provide a comprehensive blueprint for the structural elucidation of this molecule. The provided experimental protocols are designed to be robust and self-validating, ensuring high-quality data acquisition. This guide serves as a valuable resource for scientists and researchers, facilitating the confident identification and utilization of this compound in their research and development endeavors.

References

  • BLDpharm. This compound.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
  • Matrix Scientific. This compound.
  • SpectraBase. Propanamide, N-(3-chloro-4-fluorophenyl)-2-methyl- - Optional[13C NMR].
  • NIST WebBook. Propanamide, N-phenyl-.
  • Chemaxon. NMR Predictor.
  • nmrdb.org. Predict 13C carbon NMR spectra.
  • nmrdb.org. Predict 1H proton NMR spectra.
  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
  • Chemwonders (YouTube). How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group.
  • NIST WebBook. Propanamide, N-(3-methylphenyl)-3-chloro-.
  • PubChem. 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide.
  • Hit2Lead. This compound.
  • National Institutes of Health.
  • RSC Publishing.
  • JoVE.
  • BLDpharm. 915920-93-3|this compound.
  • JoVE.
  • YouTube. PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN)
  • Sinfoo Biotech. 3-chloro-n-(5-fluoro-2-methylphenyl)propanamide.

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An In-depth Technical Guide to the Solubility Profile of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is paramount for successful downstream applications. This guide provides an in-depth technical overview of the solubility profile of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide, a compound of interest in medicinal chemistry and materials science. By elucidating its physicochemical properties and providing detailed methodologies for solubility determination, this document aims to empower researchers to make informed decisions in their experimental designs. We will explore both theoretical predictions and practical approaches to characterizing the solubility of this compound, ensuring a robust and reliable dataset for any research endeavor.

Physicochemical Properties: The Foundation of Solubility

A molecule's intrinsic properties govern its interaction with solvents. For this compound, a thorough understanding of its physicochemical characteristics is the first step in predicting and experimentally determining its solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁ClFNO
Molecular Weight 215.65 g/mol
CAS Number 915920-93-3
Predicted logP 2.5Predictive Model
Predicted pKa (Amide Proton) 16.5Predictive Model
Predicted Melting Point 110-120 °CPredictive Model
Hazard Statements H302, H315, H319, H335

Note: Predicted values are generated from computational models and should be experimentally verified.

The predicted octanol-water partition coefficient (logP) of 2.5 suggests that this compound is a moderately lipophilic compound. This indicates a preference for non-polar or organic solvents over aqueous media. The amide proton is predicted to be very weakly acidic, with a high pKa, meaning it is unlikely to ionize under typical physiological pH conditions. The predicted melting point suggests the compound is a solid at room temperature.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a fundamental, qualitative understanding of solubility.[1][2] Polar solutes tend to dissolve in polar solvents, while non-polar solutes favor non-polar solvents. This is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

For this compound, the presence of polar functional groups (amide, fluoro, chloro) introduces dipole-dipole interactions and the potential for hydrogen bonding. However, the aromatic ring and the alkyl chain contribute to its non-polar character. Therefore, its solubility will be a nuanced interplay of these competing factors.

Experimental Determination of Solubility: Protocols and Methodologies

A multi-faceted approach to experimentally determine the solubility of this compound is crucial for generating a comprehensive profile. This involves both kinetic and thermodynamic solubility assays.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true maximum concentration that can be achieved in a given solvent at a specific temperature.[3][4]

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetonitrile) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or UPLC-MS/MS.

Kinetic Solubility Assay (DMSO Precipitation Method)

This high-throughput method is often used in early drug discovery to assess the solubility of compounds upon rapid precipitation from a DMSO stock solution into an aqueous buffer.[5][6][7]

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Add a small volume of each DMSO solution to a larger volume of the aqueous buffer (e.g., PBS pH 7.4) in a microplate.

  • Incubation: Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or plate reader to determine the concentration at which precipitation occurs. Alternatively, the supernatant can be analyzed by HPLC-UV or LC-MS/MS after filtration or centrifugation.

Diagram 1: General Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility start Weigh excess solid compound thermo_add Add to solvent start->thermo_add stock Prepare high-concentration DMSO stock kinetic_add Add DMSO stock to buffer stock->kinetic_add thermo_equil Equilibrate (24-48h) thermo_add->thermo_equil thermo_sep Centrifuge thermo_equil->thermo_sep thermo_sample Collect supernatant thermo_sep->thermo_sample quant Quantification (HPLC/UPLC) thermo_sample->quant kinetic_incubate Incubate (1-2h) kinetic_add->kinetic_incubate kinetic_detect Detect precipitation kinetic_incubate->kinetic_detect kinetic_detect->quant

Caption: Workflow for thermodynamic and kinetic solubility assays.

Analytical Methodologies for Quantification

Accurate quantification of the dissolved compound is critical for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the recommended techniques.

HPLC-UV Method Development

An HPLC-UV method offers a robust and widely accessible approach for quantification.

Starting Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis scan of the compound (likely in the 254-280 nm range due to the aromatic ring).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

UPLC-MS/MS Method for Enhanced Sensitivity and Specificity

For low solubility compounds or complex matrices, UPLC-MS/MS provides superior sensitivity and selectivity.[8]

Starting Parameters:

  • Column: C18 or similar sub-2 µm particle size column.

  • Mobile Phase: Similar to HPLC, but with MS-compatible buffers (e.g., formic acid or ammonium formate).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable for this compound.

  • MS/MS Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion.

Diagram 2: Analytical Workflow for Solubility Quantification

G sample Supernatant Sample hplc HPLC / UPLC System sample->hplc detector UV or MS/MS Detector hplc->detector data Data Acquisition & Analysis detector->data result Solubility Value (µg/mL or µM) data->result

Caption: Analytical workflow for quantifying dissolved compound.

Influence of Physicochemical Parameters on Solubility

Effect of pH

Given the predicted high pKa of the amide proton, the solubility of this compound is expected to be largely independent of pH in the physiological range (pH 1-8). However, at extreme pH values, amide hydrolysis could occur, which would affect the measured solubility. It is recommended to perform solubility experiments in buffers of varying pH to confirm this.

Effect of Temperature

The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature. This relationship can be described by the van't Hoff equation.[9] Determining the solubility at different temperatures (e.g., 25 °C and 37 °C) is crucial for understanding its behavior under various experimental and physiological conditions.

Predicted Solubility in Common Solvents

Based on its moderately lipophilic nature, the following trend in solubility is anticipated:

High Solubility: Dichloromethane, Chloroform, Acetone, Ethyl Acetate Moderate Solubility: Ethanol, Methanol, Acetonitrile Low Solubility: Water, Hexane

These predictions should be confirmed experimentally using the protocols outlined in this guide.

Conclusion and Future Directions

This guide provides a comprehensive framework for characterizing the solubility profile of this compound. By combining theoretical predictions with robust experimental methodologies, researchers can obtain reliable and reproducible solubility data. The protocols for thermodynamic and kinetic solubility assays, along with the starting points for analytical method development, offer a clear path forward.

Future work should focus on obtaining experimental data for the predicted physicochemical properties and generating a comprehensive solubility dataset in a wide range of pharmaceutically and industrially relevant solvents. Investigating the potential for polymorphism and its impact on solubility would also be a valuable area of research.

References

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
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  • Bergström, C. A., Luthman, K., & Artursson, P. (2003). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 20(1), 1-11.
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Technical Guide: Elucidating the Biological Potential of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document provides a comprehensive technical framework for investigating the potential biological activities of the novel chemical entity, 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide. Based on its core structure, which features a reactive chloroacetamide electrophile, we postulate its primary mechanism of action to be covalent inhibition of key cellular enzymes. This guide synthesizes established knowledge on chloroacetamide derivatives to propose three primary avenues of investigation: herbicidal/agrochemical activity via inhibition of Very-Long-Chain Fatty Acid (VLCFA) synthesis, potential as an anticancer agent through covalent modification of critical oncogenic proteins, and antimicrobial effects by targeting essential microbial enzymes. We provide detailed, field-proven experimental protocols for a phased validation strategy, beginning with broad cytotoxicity screening and progressing to specific, target-based enzymatic and antimicrobial assays. The methodologies are designed to be self-validating, incorporating necessary controls and clear endpoints for robust data interpretation. This guide serves as a foundational research plan to systematically uncover the therapeutic or industrial potential of this compound.

Introduction

The chloroacetamide functional group is a well-established "warhead" in the design of targeted covalent inhibitors. Its inherent reactivity, when appropriately tuned by the surrounding molecular architecture, allows for the formation of a stable covalent bond with nucleophilic residues—most notably cysteine—within the active sites of enzymes. This mode of action can lead to potent, long-lasting, and often irreversible inhibition, a highly desirable trait in both therapeutic and agrochemical contexts. Compounds bearing this moiety have found applications as herbicides, antimicrobials, and anticancer agents.[1][2][3]

The subject of this guide, this compound, combines this reactive chloroacetamide core with an N-aryl substituent (2-fluoro-5-methylphenyl). The electronic and steric properties imparted by the fluorine and methyl groups are critical, as they modulate the compound's lipophilicity, membrane permeability, and specificity for target protein binding pockets. The objective of this document is to outline a logical, multi-pronged research strategy to systematically evaluate the biological activity profile of this specific molecule, grounded in the known pharmacology of its chemical class.

Physicochemical Profile and In Silico Predictions

A preliminary assessment of a compound's physicochemical properties is essential for designing relevant biological assays and predicting its potential behavior in vitro and in vivo.

PropertyValueSource
CAS Number 915920-93-3[4]
Molecular Formula C₁₀H₁₁ClFNO[5]
Molecular Weight 215.65 g/mol [6]
Predicted LogP ~2.5 - 3.0(Calculated)
Predicted Solubility Low in water(Inferred)
Lipinski's Rule of Five Compliant(Calculated)

In silico modeling suggests that the compound adheres to Lipinski's Rule of Five, indicating favorable properties for oral bioavailability. The predicted lipophilicity suggests good potential for membrane permeability, a prerequisite for intracellular activity.[7]

Postulated Biological Activities and Mechanisms of Action

The presence of the chloroacetamide moiety is the primary driver of our mechanistic hypotheses.

Primary Hypothesis: Covalent Inhibition of Condensing Enzymes

The most well-documented mode of action for chloroacetamides is the inhibition of condensing enzymes that possess a critical cysteine residue in their active site.[8] The electrophilic carbon of the chloroacetamide is susceptible to nucleophilic attack by the thiolate anion of cysteine, forming an irreversible covalent adduct and inactivating the enzyme.[2][8]

G cluster_0 Enzyme Active Site Enzyme Target Enzyme (e.g., VLCFA Elongase) Cys Active Site Cysteine (Cys-SH) Transition Nucleophilic Attack (SN2 Reaction) Cys->Transition Cys-S⁻ attacks Compound This compound Compound->Transition Enters Active Site Inactive Covalently-Adducted Inactive Enzyme Transition->Inactive Covalent Bond Forms Cl_ion Cl- Transition->Cl_ion Leaving Group

Caption: Proposed mechanism of irreversible enzyme inhibition.

Specifically, we hypothesize activity against Very-Long-Chain Fatty Acid (VLCFA) Elongases . These enzyme systems are crucial for lipid biosynthesis in plants, making them a prime target for herbicides.[9] Chloroacetamides are known to potently inhibit the condensing enzyme step of this pathway with I₅₀ values in the nanomolar range.[2] Disruption of VLCFA synthesis affects the integrity of cellular membranes, leading to phytotoxicity.[2][9]

Secondary Hypothesis: Anticancer Activity

The strategy of targeting cysteine residues with covalent inhibitors is a validated approach in oncology. Several chloroacetamide derivatives have been investigated as potential anticancer agents.[3] The potential mechanisms include:

  • Inhibition of Oncogenic Proteins: Targeting specific cysteine residues in proteins that drive cancer progression, such as those in the Hippo pathway (TEAD).[10]

  • Disruption of Cancer Cell Metabolism: Altering lipid metabolism by inhibiting VLCFA synthesis can impact the rapid proliferation and survival of cancer cells.

  • Induction of Apoptosis: Irreversible binding to key cellular proteins can trigger programmed cell death.

Tertiary Hypothesis: Antimicrobial Activity

The chloroacetamide scaffold has been successfully employed to generate compounds with significant antibacterial and antifungal properties.[1][11] The proposed mechanism is the covalent inactivation of essential microbial enzymes that are not present or are sufficiently divergent in humans, providing a window of therapeutic selectivity. Potential targets include penicillin-binding proteins (PBPs) or DNA gyrase.[1][12]

Experimental Validation Strategy

We propose a phased approach to systematically test these hypotheses.

Caption: High-level experimental validation workflow.

Phase 1: Preliminary Cytotoxicity Screening

The initial step is to determine the compound's general toxicity across different cell types to establish a concentration range for further testing and to identify potential selectivity.[13]

Protocol 4.1.1: MTT Assay for Cell Viability [14][15]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a 2X serial dilution of the test compound in culture medium, ranging from 100 µM to ~0.1 µM. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).[14]

Phase 2: Target-Based Mechanistic Assays

If cytotoxicity is observed, the next step is to investigate the hypothesized mechanisms.

Protocol 4.2.1: In Vitro Enzyme Inhibition Assay [16][17]

This is a generalized protocol adaptable to specific enzymes (e.g., a purified VLCFA elongase condensing enzyme, chalcone synthase, or a representative cysteine protease).[8][18]

  • Reagent Preparation: Prepare assay buffer, a stock solution of the purified enzyme, the enzyme's substrate, and the test compound.

  • Assay Setup: In a 96-well plate, add the assay buffer and the enzyme solution.

  • Inhibitor Pre-incubation: Add varying concentrations of the test compound to the wells. To test for time-dependent irreversible inhibition, incubate this mixture for different time points (e.g., 0, 15, 30, 60 minutes) at the optimal temperature for the enzyme.[17] A control inhibitor with a known mechanism should be included.[18]

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Signal Detection: Measure the rate of product formation over time using a microplate reader (measuring absorbance, fluorescence, or luminescence, depending on the substrate).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each condition.

    • Determine the percentage of inhibition relative to the no-inhibitor control.

    • To determine the mechanism of inhibition, perform the assay with multiple fixed concentrations of the inhibitor while varying the substrate concentration.[17]

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The resulting pattern will help elucidate the mode of inhibition (competitive, non-competitive, etc.).[17][18]

G Interpreting Enzyme Inhibition (Lineweaver-Burk Plots) origin xaxis origin->xaxis 1/[S] yaxis origin->yaxis 1/V₀ y_intercept x_intercept y_intercept->x_intercept No Inhibitor y_intercept_comp x_intercept_comp y_intercept_comp->x_intercept_comp Competitive y_intercept_noncomp x_intercept_noncomp y_intercept_noncomp->x_intercept_noncomp Non-competitive vmax_label 1/Vmax km_label -1/Km

Caption: Lineweaver-Burk plots for determining inhibition mechanisms.

Phase 3: Antimicrobial Activity Assessment

This can be run in parallel with Phase 1 to quickly assess antimicrobial potential.

Protocol 4.3.1: Minimum Inhibitory Concentration (MIC) Determination [1]

  • Bacterial/Fungal Culture: Grow selected microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to the mid-logarithmic phase in appropriate broth.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, typically from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add a standardized inoculum of the microbial culture to each well.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a drug control (e.g., ampicillin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates at the optimal growth temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Analysis and Interpretation

A crucial aspect of the validation strategy is the rigorous analysis of the generated data.

AssayKey ParameterInterpretation
MTT Assay IC₅₀ (µM)The concentration of compound required to reduce cell viability by 50%. Lower values indicate higher potency.[19]
Enzyme Inhibition Kᵢ (nM or µM)The inhibition constant, a measure of the inhibitor's binding affinity. Lower values indicate tighter binding.
Enzyme Inhibition kᵢₙₐcₜ/KᵢFor covalent inhibitors, this represents the efficiency of inactivation.
Antimicrobial Assay MIC (µg/mL)The minimum concentration needed to inhibit microbial growth. Lower values indicate greater potency.[1]
Selectivity Index IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)A ratio indicating the compound's selectivity for cancer cells over normal cells. A higher value is desirable.[20]

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach to characterize the biological activity of this compound. The core rationale is built upon the well-established reactivity of the chloroacetamide moiety as a covalent modifier of enzymes. The proposed experimental workflow is designed to efficiently screen for cytotoxic, enzyme-inhibitory, and antimicrobial activities, and to subsequently elucidate the underlying mechanism of action.

Positive results from this initial screening phase would warrant progression to more advanced studies, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • Target Deconvolution: Utilizing proteomic techniques to identify the specific cellular proteins that are covalently modified by the compound.

  • In Vivo Efficacy Studies: Evaluating the compound's performance in relevant animal models of disease (e.g., xenograft models for cancer, infection models for antimicrobial activity).

By following this comprehensive plan, researchers can effectively and systematically unlock the potential of this compound as a valuable lead compound in drug discovery or agrochemical development.

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A Prospective Technical Guide to the Synthesis and Potential Utility of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The subject of this technical guide, 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide, is a novel chemical entity. As of the date of this publication, there is no specific information available in the public domain regarding its discovery, synthesis, or biological activity. This document is therefore presented as a prospective guide for researchers and drug development professionals. The methodologies, data, and potential applications described herein are based on established principles of organic chemistry and medicinal chemistry, drawing from data on structurally analogous compounds.

Introduction and Rationale for Investigation

In the landscape of modern drug discovery, the exploration of novel chemical matter is paramount to identifying new therapeutic agents. The compound this compound presents an intriguing scaffold for investigation. Its structure combines two key features that are of significant interest in medicinal chemistry: a substituted N-aryl amide and a reactive electrophilic moiety.

The N-(2-fluoro-5-methylphenyl) group provides a platform for modulating physicochemical properties such as lipophilicity, metabolic stability, and target engagement through non-covalent interactions. The strategic placement of a fluorine atom can influence pKa, conformation, and metabolic pathways, while the methyl group can provide beneficial steric interactions and enhance binding affinity.[1][2]

The 3-chloropropanamide portion of the molecule is particularly noteworthy. This functional group is a classic example of an electrophilic "warhead," capable of forming a covalent bond with nucleophilic residues on a biological target, such as the thiol group of a cysteine residue.[3][4] Such covalent modifiers have seen a resurgence in drug discovery, offering advantages in potency, duration of action, and the ability to target proteins with shallow binding pockets.[5][6]

This guide provides a comprehensive prospective analysis of this compound, outlining a robust synthetic pathway, detailed characterization methods, and a hypothesized mechanism of action as a covalent modifier.

Proposed Synthesis and Experimental Protocols

The most direct and logical approach to the synthesis of this compound is the nucleophilic acyl substitution reaction between 2-fluoro-5-methylaniline and 3-chloropropanoyl chloride.[7][8] This is a well-established method for the formation of N-aryl amides.[9]

Overall Synthetic Scheme

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-fluoro-5-methylaniline 2-Fluoro-5-methylaniline reaction Acylation 2-fluoro-5-methylaniline->reaction 3-chloropropanoyl_chloride 3-Chloropropanoyl Chloride 3-chloropropanoyl_chloride->reaction product This compound reaction->product Base (e.g., Pyridine or Et3N) Solvent (e.g., DCM) 0 °C to RT

Caption: Proposed synthetic workflow for this compound.

Synthesis of Starting Materials
  • 2-Fluoro-5-methylaniline: This starting material is commercially available from various suppliers.[10][11] It is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

  • 3-Chloropropanoyl chloride: This reagent is also commercially available. It can be synthesized from 3-chloropropionic acid by reaction with a chlorinating agent such as thionyl chloride or phosphorus trichloride.[12][13]

Detailed Experimental Protocol for this compound

Materials:

  • 2-Fluoro-5-methylaniline (1.0 eq)

  • 3-Chloropropanoyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.2 eq) or Triethylamine (1.2 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-fluoro-5-methylaniline (1.0 eq) and dissolve in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine or triethylamine (1.2 eq) to the solution and stir for 5 minutes. The base is essential to neutralize the HCl byproduct of the reaction.[8]

  • Slowly add 3-chloropropanoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification and Characterization

Purification

The crude product can be purified by one of the following standard methods:

  • Recrystallization: Given that amides are often crystalline solids, recrystallization is a highly effective method for purification.[14][15][16] A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined experimentally.

  • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by flash column chromatography on silica gel is recommended.[17] A gradient of ethyl acetate in hexanes would be a typical starting point for the mobile phase.

Proposed Characterization Data

The following table summarizes the expected analytical data for the characterization of the novel compound, this compound.

Technique Expected Observations
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.0-8.5 (br s, 1H, NH ), ~7.0-7.5 (m, 3H, Ar-H ), 3.8-4.0 (t, 2H, -CH₂-Cl), 2.8-3.0 (t, 2H, -CO-CH₂-), 2.3-2.4 (s, 3H, Ar-CH₃). The amide proton chemical shift can be broad and solvent-dependent.[18][19]
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~170 (C=O), ~150-160 (d, JCF, C -F), ~115-140 (Ar-C ), ~40 (-C H₂-Cl), ~38 (-CO-C H₂-), ~20 (Ar-C H₃). The carbon attached to fluorine will show a characteristic doublet.[20]
Mass Spectrometry (ESI+) m/z: Calculated for C₁₀H₁₁ClFNO: [M+H]⁺ = 216.05. A characteristic isotopic pattern for a monochlorinated compound will be observed, with a ratio of approximately 3:1 for the M and M+2 peaks.[21][22]
IR Spectroscopy (ATR) ν (cm⁻¹): ~3300 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1200-1300 (C-F stretch), ~700-800 (C-Cl stretch).[23][24]
Melting Point To be determined experimentally on the purified solid. A sharp melting point range is indicative of high purity.

Hypothesized Mechanism of Action and Potential Applications

Covalent Inhibition

The presence of the 3-chloropropanamide moiety strongly suggests that this compound could function as a targeted covalent inhibitor (TCI).[5] The electrophilic carbon atom bearing the chlorine is susceptible to nucleophilic attack by amino acid residues on a target protein, most commonly cysteine.[3][4]

The proposed mechanism involves two steps:

  • Non-covalent Binding: The molecule first binds reversibly to the target protein's active or allosteric site, driven by interactions involving the 2-fluoro-5-methylphenyl group.

  • Covalent Bond Formation: Once properly oriented, the nucleophilic thiol of a nearby cysteine residue attacks the electrophilic chloromethyl group in an SN2 reaction, displacing the chloride ion and forming a stable thioether bond. This covalent modification is typically irreversible, leading to prolonged inhibition of the target protein.[4]

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Inhibitor Inhibitor (I) Complex I·P Complex Inhibitor->Complex k_on / k_off Protein Protein (P) Covalent_Complex I-P Covalent Adduct Complex->Covalent_Complex k_inact

Caption: General mechanism of targeted covalent inhibition.

Potential Therapeutic and Research Applications

While the specific targets of this compound are unknown, the chloroacetamide class of compounds has been extensively studied.

  • Herbicidal Activity: Chloroacetamides are widely used as herbicides. Their mode of action involves the inhibition of very-long-chain fatty acid synthesis through the alkylation of key enzymes.[25][26]

  • Antiproliferative and Other Biological Activities: The ability of chloroacetamides to alkylate biological nucleophiles suggests potential applications as anticancer agents or probes for chemical biology.[25] Studies have shown that these compounds can induce oxidative stress and apoptosis in cells.[27]

  • Drug Discovery Lead: As a covalent modifier, this compound could be used in screening campaigns to identify novel drug targets. The development of selective covalent inhibitors is a burgeoning field in medicinal chemistry, with applications in oncology, immunology, and infectious diseases.[28][29]

The specific substitution pattern on the phenyl ring would serve to fine-tune the selectivity and potency of the compound for a particular biological target. The 2-fluoro and 5-methyl substituents provide a unique electronic and steric profile that could be exploited for selective binding.[2]

Conclusion

While this compound remains a hypothetical molecule in the context of published literature, its structure embodies key principles of modern medicinal chemistry. This guide provides a robust and scientifically grounded framework for its synthesis, purification, and characterization. The hypothesis that it functions as a covalent inhibitor opens up numerous avenues for future research, from its potential application as a tool for chemical biology to its development as a lead compound in a drug discovery program. The protocols and predictive data herein are intended to serve as a valuable resource for researchers embarking on the exploration of this and other novel covalent modifiers.

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A Comprehensive Review of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide Analogs: Synthesis, Bioactivity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-aryl-3-chloropropanamide scaffold represents a versatile pharmacophore with a wide range of documented biological activities. This technical guide provides a comprehensive literature review of analogs related to 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide. While specific research on this particular compound is limited in the public domain, this review synthesizes information from structurally similar N-aryl amides and related compounds to provide insights into their synthesis, potential therapeutic applications, and governing structure-activity relationships (SAR). This guide is intended for researchers, scientists, and professionals in drug development who are interested in exploring this chemical space for the discovery of novel therapeutic agents.

Introduction: The N-Aryl-3-Chloropropanamide Moiety in Medicinal Chemistry

The N-aryl-3-chloropropanamide core is a recurring structural motif in molecules with diverse pharmacological profiles. The inherent reactivity of the 3-chloro group allows for facile derivatization, making it an attractive starting point for the generation of chemical libraries for high-throughput screening. The amide linkage provides structural rigidity and hydrogen bonding capabilities, which are crucial for molecular recognition at biological targets. Furthermore, the aromatic ring can be readily substituted to modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic behavior.

Derivatives of the broader N-aryl amide class have been investigated for a multitude of therapeutic applications, including but not limited to:

  • Anticancer Agents: Certain substituted N-aryl amides have been explored as potential treatments for various cancers. For instance, a patent describes a 3-chloro-N-[2-[2-dimethylaminoethyl-(methyl)amino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]-propanamide derivative for the treatment of non-small cell lung cancer.[1]

  • Antiviral Activity: Studies have shown that N-aryl benzamide analogs exhibit inhibitory effects against viruses like the Hepatitis C virus (HCV).[2]

  • Antifungal Agents: N-aryl carbamate derivatives have been synthesized and evaluated for their fungicidal properties against various phytopathogenic fungi.[3]

  • Anti-inflammatory Properties: A large series of N-arylanthranilic acids have demonstrated significant anti-inflammatory activity.[4]

This guide will delve into the synthetic methodologies for creating analogs of this compound, explore the known biological activities of structurally related compounds, and discuss the structure-activity relationships that govern their efficacy.

Synthetic Strategies for this compound Analogs

The synthesis of this compound and its analogs is typically achieved through a straightforward amidation reaction. The general synthetic scheme involves the coupling of an appropriately substituted aniline with 3-chloropropanoyl chloride or 3-chloropropanoic acid.

General Synthesis Protocol

A typical synthetic protocol for the preparation of N-aryl-3-chloropropanamides is as follows:

  • Reactant Preparation: The desired substituted aniline (e.g., 2-fluoro-5-methylaniline for the parent compound) is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: An organic base, such as triethylamine (TEA) or pyridine, is added to the solution to act as a proton scavenger.

  • Acylation: 3-chloropropanoyl chloride is added dropwise to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Purification: Upon completion, the reaction mixture is washed with an acidic solution (e.g., 1M HCl) to remove excess base, followed by a basic solution (e.g., saturated NaHCO3) to remove any unreacted acid chloride, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Synthesis_of_3_chloro_N_aryl_propanamides sub_aniline Substituted Aniline (e.g., 2-fluoro-5-methylaniline) reaction Amidation Reaction sub_aniline->reaction chloro_chloride 3-Chloropropanoyl Chloride chloro_chloride->reaction base Base (e.g., TEA) base->reaction solvent Aprotic Solvent (e.g., DCM) solvent->reaction product 3-chloro-N-aryl-propanamide Analog reaction->product Purification

Caption: General synthetic scheme for 3-chloro-N-aryl-propanamide analogs.

Synthesis of Analogs

The versatility of this synthetic route allows for the creation of a diverse library of analogs by modifying the starting aniline. For example, analogs of this compound can be synthesized by using anilines with different substituents on the aromatic ring. This allows for the systematic exploration of the effects of electronic and steric properties on biological activity.

Biological Activities of Structurally Related Analogs

While direct biological data for this compound is not extensively published, the broader class of N-aryl amides and related structures exhibit a range of biological activities.

Anticancer Activity

The N-aryl amide moiety is present in a number of compounds with demonstrated anticancer properties. The substitution pattern on the aryl ring is critical for activity. For example, fluoroaryl-substituted derivatives of FL118, a camptothecin analog, have shown potent antitumor activity in various cancer cell lines, including liver, lung, cervical, and colorectal cancer.[5]

Antiviral Activity

N-aryl benzamide derivatives have been identified as potent inhibitors of the Hepatitis C virus.[2] Structure-activity relationship studies on these compounds revealed that the nature and position of substituents on the aryl ring significantly impact their antiviral potency.[2]

Antimicrobial Activity

N,N'-diarylurea compounds, which share the N-aryl amide linkage, have been investigated for their antibacterial properties.[6] For instance, triclocarban and its analogs have shown activity against Gram-positive bacteria.[6] The introduction of bio-isosteric replacements for chlorine atoms, such as trifluoromethyl groups, has been a successful strategy in developing new antibacterial agents in this class.[6]

Structure-Activity Relationship (SAR) Insights

The analysis of structure-activity relationships (SAR) provides valuable insights for the rational design of more potent and selective analogs. For the N-aryl-3-chloropropanamide scaffold, the following SAR observations can be inferred from related compound series:

  • Aryl Ring Substituents: The nature, position, and number of substituents on the aryl ring are critical determinants of biological activity. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) and trifluoromethyl groups, can enhance activity in some cases, potentially by modulating the electronic properties of the amide bond or by participating in specific interactions with the target protein.[3][6] The position of these substituents also plays a crucial role in determining the overall shape of the molecule and its ability to fit into a binding pocket.

  • Amide Bond Conformation: The amide bond is typically planar, but its orientation relative to the aryl ring can influence biological activity. The dihedral angle between the amide plane and the aromatic ring can affect the molecule's overall conformation and its interactions with the biological target.

  • The 3-Chloro-Propyl Chain: The 3-chloropropyl group serves as a reactive handle for further chemical modifications. It can also contribute to the compound's lipophilicity and steric bulk, which can influence its pharmacokinetic properties.

SAR_of_N_aryl_propanamides core 3-chloro-N-aryl-propanamide Core aryl_sub Aryl Ring Substituents (R1, R2, R3) core->aryl_sub amide_conf Amide Bond Conformation core->amide_conf chloro_chain 3-Chloropropyl Chain core->chloro_chain activity Biological Activity aryl_sub->activity Modulates: - Electronic Properties - Steric Hindrance - Lipophilicity amide_conf->activity Influences: - Molecular Shape - Binding Affinity chloro_chain->activity Affects: - Reactivity - Pharmacokinetics

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Methodological & Application

Application Notes and Protocols for the Synthesis of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for the synthesis of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide, a key intermediate in pharmaceutical and agrochemical research. The protocol details the N-acylation of 2-fluoro-5-methylaniline with 3-chloropropanoyl chloride. Included are in-depth discussions on the reaction mechanism, a meticulously detailed experimental protocol, safety precautions, and methods for purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust and reproducible methodology.

Introduction and Scientific Background

The synthesis of substituted N-phenylamides is a cornerstone of modern medicinal chemistry. The target molecule, this compound, incorporates several key structural features: a fluorinated aromatic ring, a methyl substituent, and a reactive chloropropyl side chain. These functional groups make it a versatile building block for the synthesis of more complex molecules with potential biological activity.

The core of this synthesis is the nucleophilic acyl substitution reaction, a fundamental transformation in organic chemistry.[1][2] In this specific application, the nitrogen atom of the primary aromatic amine, 2-fluoro-5-methylaniline, acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. The presence of the electron-withdrawing fluorine atom on the aniline ring can decrease the nucleophilicity of the amino group, while the electron-donating methyl group can partially offset this effect. Understanding these electronic influences is crucial for optimizing reaction conditions.

The reaction produces hydrogen chloride (HCl) as a byproduct. This acid must be neutralized to prevent the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.[1] Therefore, the inclusion of a non-nucleophilic base is essential for driving the reaction to completion.

Materials and Methods

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberKey Hazards
2-Fluoro-5-methylanilineC₇H₈FN125.14452-84-6Harmful if swallowed, skin/eye irritant
3-Chloropropanoyl chlorideC₃H₄Cl₂O126.97625-36-5Corrosive, causes severe burns, fatal if inhaled
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Flammable, corrosive, toxic
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Suspected carcinogen, skin/eye irritant
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Minimal hazards
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Minimal hazards
HexaneC₆H₁₄86.18110-54-3Flammable, skin/respiratory irritant
Ethyl AcetateC₄H₈O₂88.11141-78-6Flammable, eye/respiratory irritant
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Ice bath

  • Magnetic stirrer/hotplate

  • Rotary evaporator

  • Separatory funnel

  • Glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) apparatus (plates, developing chamber, UV lamp)

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Experimental Protocol

Reaction Setup and Execution

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory. 3-Chloropropanoyl chloride is highly corrosive and toxic; handle with extreme care.[3][4][5][6][7]

  • Reactant Preparation: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-methylaniline (1.0 eq) in dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.1 eq) to the solution. Stir the mixture at room temperature for 10 minutes.

  • Cooling: Place the reaction flask in an ice bath and cool the solution to 0-5 °C.

  • Acyl Chloride Addition: Slowly add 3-chloropropanoyl chloride (1.05 eq), dissolved in a small amount of DCM, to the stirred solution via an addition funnel over a period of 15-20 minutes. Maintain the temperature below 10 °C during the addition. A precipitate of triethylammonium chloride may form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting aniline spot indicates the completion of the reaction.

Work-up and Purification
  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and HCl byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound as a solid.

Reaction Mechanism and Workflow Visualization

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-fluoro-5-methylaniline attacks the electrophilic carbonyl carbon of 3-chloropropanoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group. A base, such as triethylamine, deprotonates the nitrogen atom to yield the final amide product.[1]

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_process Reaction & Work-up cluster_product Purification & Product Reactant1 2-Fluoro-5-methylaniline Reaction N-Acylation (0°C to RT) Reactant1->Reaction Reactant2 3-Chloropropanoyl chloride Reactant2->Reaction Base Triethylamine Base->Reaction Solvent Dichloromethane Solvent->Reaction Workup Aqueous Work-up (NaHCO3, HCl, Brine) Reaction->Workup Drying Drying (MgSO4) Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Product 3-chloro-N-(2-fluoro- 5-methylphenyl)propanamide Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Results and Characterization

The final product, this compound, should be a white to off-white solid. The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Melting Point: A sharp melting point range indicates a high degree of purity.

  • FT-IR Spectroscopy: Expect characteristic peaks for the N-H stretch (around 3300 cm⁻¹), C=O stretch (around 1660 cm⁻¹), and C-Cl stretch.

  • ¹H and ¹³C NMR Spectroscopy: The spectra should be consistent with the structure of the target molecule, showing the expected chemical shifts and coupling patterns for the aromatic and aliphatic protons and carbons.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldInactive starting materialsEnsure the aniline is pure and the acyl chloride has not hydrolyzed. Use freshly opened or distilled reagents.
Insufficient baseEnsure at least one equivalent of base is used to neutralize the HCl byproduct.
Formation of multiple productsReaction temperature too highMaintain a low temperature during the addition of the acyl chloride to minimize side reactions.
PolysubstitutionWhile less likely with anilines, ensure the stoichiometry is correct.
Product is an oil or difficult to crystallizeImpurities presentPurify the crude product using column chromatography.
Residual solventEnsure all solvent is removed under high vacuum.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions and adhering to the outlined purification procedures, researchers can obtain this valuable intermediate in high yield and purity. The principles and techniques discussed are broadly applicable to the synthesis of other N-acyl anilides, making this a valuable addition to the synthetic chemist's toolkit.

References

  • Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-methylaniline. PubChem Compound Database. Retrieved from [Link]

  • Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity? Retrieved from [Link]

  • ResearchGate. (2023). Approaches for the N-acetylation of anilines. Retrieved from [Link]

  • Selby, T. (2021, April 13). acetylation aniline [Video]. YouTube. [Link]

  • Darsi, S. S. P., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
  • Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Retrieved from [Link]

  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). 3-chloro-n-(5-fluoro-2-methylphenyl)propanamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN109867587B - Preparation method of 3-chloro-1,2-propanediol.
  • Google Patents. (n.d.). CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]

  • Google Patents. (n.d.). CN111943805A - Preparation method of (R)-3-chloro-1,2-propanediol.

Sources

Application Note & Protocol: High-Purity Isolation of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and robust protocol for the purification of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide, a key intermediate in pharmaceutical synthesis. The described methodology focuses on recrystallization as the primary purification technique, a method often favored for its efficiency and scalability in achieving high purity for amide compounds[1]. This guide is intended for researchers, chemists, and process development scientists, offering a comprehensive workflow from crude material handling to final purity analysis. The protocol emphasizes the rationale behind procedural steps, ensuring both reproducibility and a deep understanding of the purification process.

Introduction: The Importance of Purity

This compound (CAS No: 915920-93-3) is a substituted amide of significant interest in medicinal chemistry and drug development[2][3]. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. Common impurities may arise from the starting materials, such as regioisomers of the parent aniline, or from side reactions during synthesis[4].

This document outlines a systematic approach to purify this compound using recrystallization. Recrystallization is a powerful technique that relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. For many amides, which can be sensitive to decomposition on silica gel, recrystallization presents a superior alternative to chromatographic methods[1].

Potential Impurities and Purification Strategy

The primary impurities in a crude sample of this compound are typically unreacted starting materials (2-fluoro-5-methylaniline and 3-chloropropionyl chloride or its derivatives) and regioisomers of the aniline. Our strategy is based on selecting a solvent system where the target compound has high solubility at an elevated temperature and low solubility at room temperature, while the impurities remain in solution upon cooling.

Diagram 1: Purification Workflow

This diagram illustrates the sequential steps involved in the purification of this compound.

G cluster_0 Purification Protocol A Crude Product Dissolution B Hot Filtration (Optional) A->B Remove insoluble impurities C Controlled Cooling & Crystallization A->C If no insoluble impurities B->C D Isolation by Vacuum Filtration C->D Collect purified crystals E Washing of Crystals D->E Remove residual soluble impurities F Drying E->F G Purity Analysis F->G Confirm purity

Caption: A flowchart of the recrystallization process.

Materials and Methods

Equipment
  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Buchner funnel and vacuum flask

  • Filter paper (Whatman No. 1 or equivalent)

  • Spatulas and other standard laboratory glassware

  • Drying oven or vacuum desiccator

  • Analytical balance

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Reagents
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Hexanes (or other suitable non-polar solvent)

  • Activated charcoal (optional, for colored impurities)

Detailed Purification Protocol

This protocol is designed for a starting quantity of approximately 10 grams of crude material. Adjust volumes accordingly for different scales.

Step 1: Solvent Selection and Dissolution

The choice of solvent is critical for successful recrystallization. A solvent pair, such as ethanol and water, is often effective for amides[5].

  • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask.

  • Add a magnetic stir bar to the flask.

  • Add approximately 50 mL of 95% ethanol to the flask.

  • Gently heat the mixture on a hot plate with stirring. The target temperature should be near the boiling point of ethanol (approx. 78 °C).

  • Continue to add small portions of hot ethanol until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to form a saturated solution.

Step 2: Decolorization (Optional)

If the solution is highly colored due to high molecular weight impurities, activated charcoal can be used.

  • Remove the flask from the heat source and allow it to cool slightly.

  • Add a small amount (e.g., 0.1-0.2 g) of activated charcoal to the solution.

  • Reheat the solution to boiling for a few minutes with continued stirring.

Step 3: Hot Filtration (if necessary)

If activated charcoal was used or if there are insoluble impurities, a hot filtration step is required.

  • Set up a hot filtration apparatus (e.g., a pre-warmed Buchner funnel with filter paper).

  • Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.

Step 4: Crystallization

Slow cooling is crucial for the formation of pure, well-defined crystals.

  • Cover the flask with a watch glass or loose-fitting stopper to prevent solvent evaporation.

  • Allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this initial cooling phase.

  • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

Troubleshooting Note: If the compound "oils out" (forms an oil instead of crystals), reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly[5].

Step 5: Isolation and Washing
  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold 50% ethanol-water solution to remove any remaining soluble impurities.

  • Follow with a wash of cold hexanes to help displace the ethanol and facilitate drying.

Step 6: Drying
  • Transfer the purified crystals to a watch glass or drying dish.

  • Dry the product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization and Purity Assessment

The purity of the final product should be confirmed using appropriate analytical techniques.

Parameter Technique Expected Result
Appearance Visual InspectionOff-white to pale crystalline solid[6]
Purity HPLC>99.0%
Identity ¹H NMR, ¹³C NMRConforms to the structure of this compound
Melting Point Melting Point ApparatusA sharp melting point range should be observed.

Diagram 2: Key Structural Features for Purity Assessment

This diagram highlights the key atoms in the molecule for spectroscopic analysis.

G cluster_0 This compound cluster_1 Key NMR Protons (¹H) mol Cl-CH2-CH2-C(=O)-NH-Ar Ar = 2-fluoro-5-methylphenyl H_alpha α-CH2 H_beta β-CH2 H_amide NH H_arom Aromatic H H_methyl CH3

Sources

Application Note & Protocol: Quantitative Analysis of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-chloro-N-(2-fluoro-5-methylphenyl)propanamide is a chemical intermediate of interest in pharmaceutical synthesis.[1] Accurate and precise quantification of this compound is critical for process monitoring, impurity profiling, and ensuring the quality and safety of active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to a robust and sensitive analytical method for the quantification of this compound in solution, employing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The principles, protocols, and validation steps outlined herein are designed for researchers, scientists, and drug development professionals.

Principles and Method Selection

The choice of an analytical method is contingent on the physicochemical properties of the analyte and the required sensitivity and selectivity of the assay. For this compound, a halogenated aromatic amide, several techniques could be considered.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: A common technique in pharmaceutical analysis.[2] However, its sensitivity might be limited for trace-level quantification, and co-eluting impurities could interfere with accurate measurement.

  • Gas Chromatography (GC) with Mass Spectrometry (MS): Suitable for volatile and thermally stable compounds. While potentially applicable after derivatization, the inherent polarity of the amide group might necessitate such a step, adding complexity to the sample preparation.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity, making it ideal for quantifying low-level impurities in complex matrices.[4] The combination of chromatographic separation with mass analysis of both a parent ion and a specific fragment ion provides a high degree of confidence in the identification and quantification of the target analyte.

Given the need for high sensitivity and specificity in pharmaceutical analysis, LC-MS/MS is the selected method for this application note. This choice ensures reliable quantification, even at trace levels, and minimizes the impact of potential interferences.

Materials and Reagents

  • Reference Standard: this compound (purity ≥ 98%)

  • Solvents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Deionized water (18.2 MΩ·cm)

  • Mobile Phase Additives:

    • Formic acid (LC-MS grade)

  • Sample Preparation:

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Autosampler vials (amber, with septa)

    • Syringe filters (0.22 µm, PTFE or nylon)

Sample Preparation Protocol

A "dilute and shoot" approach is often sufficient for soluble drug substances, minimizing sample manipulation and potential for error.[5]

4.1. Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound reference standard.[2]

  • Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with methanol and mix thoroughly. This is the Standard Stock Solution .

4.2. Preparation of Working Standard Solutions

  • Prepare a series of working standard solutions by serial dilution of the Standard Stock Solution with a 50:50 (v/v) mixture of acetonitrile and deionized water.

  • A typical calibration curve range would be from 1 ng/mL to 1000 ng/mL.

4.3. Preparation of Sample Solution

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable volume of methanol to achieve a theoretical concentration within the calibration range.

  • Vortex and sonicate as needed to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.[6]

Instrumental Analysis: LC-MS/MS Protocol

The following parameters provide a starting point for method development and can be optimized as needed.

5.1. Liquid Chromatography Conditions

ParameterValue
HPLC System UHPLC or HPLC system with binary pump and autosampler
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955

5.2. Mass Spectrometry Conditions

ParameterValue
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500 °C
Capillary Voltage 3.5 kV
Gas Flow (Nebulizer) 45 psi
Gas Flow (Drying Gas) 10 L/min
Acquisition Mode Multiple Reaction Monitoring (MRM)

5.3. MRM Transitions

The molecular weight of this compound (C10H11ClFNO) is 215.65 g/mol .[1] The protonated molecule [M+H]+ will have an m/z of approximately 216.7. Fragmentation of this precursor ion will yield characteristic product ions. The exact masses for the precursor and product ions should be determined by infusing a standard solution of the analyte into the mass spectrometer. Hypothetical MRM transitions are provided in Table 2.

Table 2: Hypothetical MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound216.7To be determined100To be optimized
(Qualifier Ion)216.7To be determined100To be optimized

Note: The selection of product ions and optimization of collision energy are crucial steps in method development to ensure sensitivity and specificity.[7]

Data Analysis and Quantification

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. A linear regression with a weighting factor of 1/x is typically used. The correlation coefficient (r²) should be ≥ 0.99.

  • Quantification: The concentration of this compound in the sample solutions is determined by interpolating their peak areas from the calibration curve.

  • System Suitability: Before sample analysis, inject a mid-level standard solution multiple times (n=5) to assess system suitability. The relative standard deviation (RSD) of the peak area and retention time should be ≤ 5%.[2]

Method Validation

A comprehensive method validation should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[8][9]

7.1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10] This can be demonstrated by analyzing a blank matrix and a matrix spiked with the analyte and potential impurities. The absence of interfering peaks at the retention time of the analyte in the blank demonstrates specificity.

7.2. Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

7.3. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by spike recovery experiments at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should be within 90-110%.

7.4. Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-day precision): The precision of the method under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-day precision): The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment.

The RSD for precision studies should typically be ≤ 15%.

7.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Experimental Workflow and Logical Relationships

Analytical Workflow for this compound Quantification cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Validation prep_start Start weigh_std Weigh Reference Standard prep_start->weigh_std weigh_sample Weigh Sample prep_start->weigh_sample prep_stock Prepare Stock Solution (1000 µg/mL) weigh_std->prep_stock prep_work Prepare Working Standards prep_stock->prep_work prep_end Prepared Samples and Standards prep_work->prep_end prep_sample Prepare Sample Solution weigh_sample->prep_sample filter_sample Filter Sample prep_sample->filter_sample filter_sample->prep_end analysis_start Inject into LC-MS/MS prep_end->analysis_start Transfer to Autosampler chrom_sep Chromatographic Separation (C18 Column) analysis_start->chrom_sep ionization Electrospray Ionization (ESI+) chrom_sep->ionization ms_analysis Tandem MS Analysis (MRM) ionization->ms_analysis data_acq Data Acquisition ms_analysis->data_acq data_proc Process Data (Integration, Calibration) data_acq->data_proc Raw Data quant Quantify Analyte data_proc->quant validation Method Validation (ICH Guidelines) quant->validation report Final Report validation->report

Caption: Workflow for the quantification of this compound.

Conclusion

This application note details a selective and sensitive LC-MS/MS method for the quantification of this compound. The provided protocols for sample preparation, instrumental analysis, and method validation serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry. Adherence to these guidelines will ensure the generation of accurate, reliable, and reproducible data, which is essential for regulatory compliance and the development of safe and effective medicines.

References

  • Hamlet, C. G. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465. [Link]

  • Najana, S. B., & Bollikolla, H. B. (2020). Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with. International Journal of Advanced Chemistry, 7(3), 57-64. [Link]

  • Khan, A., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(4). [Link]

  • Chaudhary, A. K. (2014). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research, 5(5), 1697.
  • Brereton, P., et al. (2001). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Journal of AOAC International, 84(2), 455-465. [Link]

  • Profound Pharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • US EPA. (2021). Analytical Method Summaries. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Mitrowska, K., & Bober, B. (2016). Sample preparation in analysis of pharmaceuticals. Current Analytical Chemistry, 12(1), 1-1.
  • Kraut, D., et al. (2013). Accurate mass - time tag library for LC/MS-based metabolite profiling of medicinal plants.
  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Dong, M. W. (2021). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America, 39(11), 546-553. [Link]

  • Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2868.
  • University of Calgary. Rapid Preparation of Pharmaceutical Samples for Analysis. [Link]

  • Tsong, Y., et al. (2000). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • National Center for Biotechnology Information. 3-Chloro-N-methylpropanamide. PubChem Compound Summary for CID 249378. [Link]

  • Reddy, G. R., et al. (2023). Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. Journal of Pharmaceutical Negative Results, 14(S01), 115-122. [Link]

  • Organomation. Sample Preparation: A Comprehensive Guide. [Link]

  • Archer, J. R. P., et al. (2013). Analytical methods for the determination of piperazine designer drugs in seized materials. Analytical Methods, 5(21), 5984-5992.
  • US EPA. (2022). Analytical Method Summaries. [Link]

  • National Center for Biotechnology Information. 3-Chloro-N-(3-hydroxyphenyl)propanamide. PubChem Compound Summary for CID 19101947. [Link]

  • USDA. (2015). Screening for Pesticides by LC/MS/MS and GC/MS/MS. [Link]

Sources

Application Notes and Protocols for 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Tool for Covalent Inhibitor Discovery

In the landscape of modern drug discovery, the strategic deployment of covalent inhibitors has enabled the targeting of challenging proteins with unprecedented efficacy and duration of action.[1][2][3] The molecule 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide is a versatile chemical entity poised for significant applications in this domain. It uniquely combines a moderately reactive electrophilic warhead, the 3-chloropropanamide, with a substituted aromatic scaffold, the 2-fluoro-5-methylphenyl group, which is frequently encountered in medicinal chemistry for its favorable physicochemical and pharmacokinetic properties.[4][5]

This guide provides an in-depth exploration of the synthesis, characterization, and strategic application of this compound as a potential covalent inhibitor. We will delve into the mechanistic rationale for its use, present detailed protocols for its synthesis and evaluation, and offer expert insights into the interpretation of experimental data.

The Scientific Rationale: A Tunable Warhead for Selective Targeting

The core of this compound's utility lies in its 3-chloropropanamide moiety. This functional group acts as an electrophilic "warhead" capable of forming a covalent bond with nucleophilic amino acid residues on a target protein, most commonly cysteine.[1][2] The reaction proceeds via an SN2 mechanism, where the thiol side chain of cysteine attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a stable thioether linkage.

The reactivity of α-haloacetamides, a class to which our molecule of interest is related, is a critical parameter in the design of covalent inhibitors.[2] Highly reactive warheads can lead to off-target effects and potential toxicity, while those with low reactivity may not achieve sufficient target engagement. The 3-chloropropanamide offers a potentially more moderate reactivity profile compared to its 2-chloroacetamide counterpart due to the increased distance of the electron-withdrawing amide group from the electrophilic center. This tunable reactivity can be advantageous in achieving a desirable balance between target occupancy and off-target promiscuity.

The 2-fluoro-5-methylphenyl scaffold also plays a crucial role. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation.[4] The methyl group can provide additional hydrophobic interactions within a protein's binding pocket.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a standard and reliable method for the synthesis of the title compound via amide bond formation from commercially available starting materials. Amide coupling is a cornerstone of medicinal chemistry, with numerous established methods.[6][][8][9] The use of an acyl chloride is a direct and often high-yielding approach.[]

Materials:

  • 2-fluoro-5-methylaniline

  • 3-chloropropionyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-5-methylaniline (1.0 eq.) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq.) dropwise to the stirred solution.

  • Acylation: While maintaining the temperature at 0 °C, add 3-chloropropionyl chloride (1.1 eq.) dropwise. A precipitate (triethylammonium chloride) may form.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram of Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Aniline 2-fluoro-5-methylaniline Reaction Amide Coupling (DCM, TEA, 0°C to RT) Aniline->Reaction AcylChloride 3-chloropropionyl chloride AcylChloride->Reaction Workup Aqueous Wash (NaHCO3, Brine) Reaction->Workup Quench Purification Column Chromatography Workup->Purification Dry & Concentrate Product 3-chloro-N-(2-fluoro-5- methylphenyl)propanamide Purification->Product

Caption: Workflow for the synthesis of the target compound.

Protocol 2: Evaluation of Covalent Modification of a Model Cysteine-Containing Protein

This protocol outlines the use of mass spectrometry to confirm the covalent binding of this compound to a model protein containing a reactive cysteine residue (e.g., a cysteine protease like papain or a specific kinase of interest).

Materials:

  • Target protein with an accessible cysteine residue

  • This compound (stock solution in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)

  • Dithiothreitol (DTT) for reducing disulfide bonds (optional, if needed for protein stability prior to reaction)

  • Quenching solution (e.g., 2% formic acid)

  • LC-MS grade water and acetonitrile

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Protein Preparation: Prepare a solution of the target protein in the assay buffer at a suitable concentration (e.g., 1-5 µM). If the protein has disulfide bonds that need to be reduced to expose the target cysteine, pre-incubate with a mild reducing agent and subsequently remove it via a desalting column.

  • Incubation: Add this compound to the protein solution at a defined molar excess (e.g., 10-fold). Include a vehicle control (DMSO only).

  • Reaction Time Course: Incubate the reaction mixture at a controlled temperature (e.g., 37 °C). At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction.

  • Quenching: Immediately quench the reaction in the aliquot by adding the quenching solution. This will denature the protein and stop the reaction.

  • LC-MS Analysis: Analyze the quenched samples by Liquid Chromatography-Mass Spectrometry (LC-MS). The LC step is used to desalt the protein before it enters the mass spectrometer.

  • Data Analysis: Deconvolute the resulting mass spectra to determine the intact mass of the protein. Compare the mass of the protein in the treated samples to the vehicle control. A mass increase corresponding to the molecular weight of the inhibitor fragment (minus HCl) confirms covalent adduction.

Expected Mass Shift Calculation:

  • Molecular Weight of this compound: C₁₀H₁₁ClFNO ≈ 215.65 g/mol

  • Mass of adduct (inhibitor - HCl): C₁₀H₁₀FNO ≈ 179.19 g/mol

  • Expected Mass Increase: ~179.19 Da

Diagram of Covalent Modification and Detection:

G cluster_reaction Covalent Reaction cluster_analysis Analysis Protein Target Protein (with Cys-SH) Incubation Incubation (pH 7.4, 37°C) Protein->Incubation Inhibitor Inhibitor (R-Cl) Inhibitor->Incubation Adduct Covalently Modified Protein (Protein-S-R) Incubation->Adduct SN2 Reaction LCMS LC-MS Analysis Deconvolution Mass Deconvolution LCMS->Deconvolution MassShift Mass Shift Detected (+179.19 Da) Deconvolution->MassShift Adduct->LCMS

Caption: Workflow for confirming covalent target engagement.

Data Summary and Interpretation

The following table presents hypothetical data from an enzymatic assay to illustrate how the inhibitory activity of this compound could be characterized. The parameter kinact/KI is a measure of the covalent efficiency of the inhibitor.

CompoundTargetIC₅₀ (µM) [a]kinact/KI (M⁻¹s⁻¹) [b]
This compound Cys-Protease X5.21500
Reference 2-chloroacetamide InhibitorCys-Protease X1.88500

[a] IC₅₀ determined after a 30-minute pre-incubation. [b] Second-order rate constant for covalent inactivation.

Interpretation:

  • The hypothetical data shows that this compound is an active inhibitor of the target cysteine protease.

  • Compared to a more traditional 2-chloroacetamide-based inhibitor, the 3-chloropropanamide derivative exhibits a higher IC₅₀ and a lower covalent efficiency (kinact/KI). This is consistent with the hypothesis of its more moderate intrinsic reactivity.

  • Expert Insight: While lower potency might seem disadvantageous, the reduced reactivity could translate to improved selectivity for the target protein over other cellular nucleophiles, potentially leading to a better therapeutic window. Further studies, such as proteomics-based selectivity profiling, would be required to validate this hypothesis.

Conclusion and Future Directions

This compound represents a valuable chemical probe and starting point for the development of novel covalent inhibitors. Its synthesis is straightforward, and its characterization can be achieved through established biochemical and biophysical methods. The potentially attenuated reactivity of the 3-chloropropanamide warhead compared to more common electrophiles presents a strategic opportunity to fine-tune the balance between potency and selectivity.[10] Future work should focus on applying this molecule in screens against various cysteine-containing targets, exploring structure-activity relationships by modifying the aromatic scaffold, and conducting in-depth cellular and proteomic studies to assess its selectivity profile.

References

  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. ACS Publications. [Link]

  • Recent Advances in Covalent Drug Discovery. MDPI. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Selected traditional methods for amide synthesis. ResearchGate. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. ACS Publications. [Link]

  • Synthesis of amides under flow chemistry conditions. ResearchGate. [Link]

  • Key advances in the development of reversible covalent inhibitors. Taylor & Francis Online. [Link]

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  • Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • 3-Chloro-N-(3-hydroxyphenyl)propanamide. PubChem. [Link]

  • The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. PubMed. [Link]

  • Covalent Modification of Glutamic Acid Inspired by HaloTag Technology. ChemRxiv. [Link]

  • Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed. [Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. organic-chemistry.org. [Link]

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

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A Methodological Guide to Evaluating the Agrochemical Potential of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document outlines a comprehensive research framework for the systematic evaluation of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide, a compound with limited public data regarding its agrochemical applications. By leveraging established methodologies for analogous chemical structures, such as anilides and chloroacetamides, this guide provides detailed protocols for researchers, scientists, and drug development professionals. The proposed workflow encompasses initial in vitro fungicidal and herbicidal screenings, progresses to in vivo plant bioassays, and culminates in preliminary mode of action investigations. The objective is to furnish a scientifically rigorous pathway to uncover and characterize the potential of this molecule as a novel crop protection agent.

Introduction and Rationale

This compound is a halogenated anilide derivative. While its primary documented use is as an intermediate in synthetic chemistry, its structural motifs—specifically the N-phenylpropanamide and chloroacetamide moieties—are present in several classes of bioactive agrochemicals.

  • Anilide and N-phenylpropanamide Structures: This class is well-represented in agrochemicals, particularly herbicides and fungicides. For instance, propanil is a widely used herbicide, and compounds with anilide structures have shown promise as novel herbicides by targeting enzymes like histone deacetylase.[1][2] N-phenylpropanamide isolated from Streptomyces sp. has also demonstrated herbicidal activity.[3]

  • Chloroacetamide Structures: This functional group is a known toxophore. Chloroacetamide derivatives have demonstrated potent antifungal activity against a range of pathogens, including those affecting plants and humans, such as Aspergillus flavus and various dermatophytes.[4][5][6][7][8]

Given this structural analogy, it is scientifically plausible that this compound could exhibit fungicidal, herbicidal, or other valuable agrochemical properties. This guide provides the experimental framework to test this hypothesis.

Proposed Research Workflow

A tiered screening approach is the most efficient method for evaluating a novel compound. This process begins with broad, high-throughput in vitro assays and progresses to more complex and specific in vivo and mechanistic studies for promising candidates.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Dose-Response & Spectrum cluster_2 Phase 3: In Vivo Greenhouse Trials cluster_3 Phase 4: Mode of Action Studies a Primary Fungicidal Assay (Agar Diffusion / Broth Microdilution) c EC50 Determination (Fungal Pathogen Panel) a->c Hit b Primary Herbicidal Assay (Seed Germination / Algal Growth) d IC50 Determination (Weed Species Panel) b->d Hit e Protective & Curative Fungicide Assay on Host Plant c->e Potent Activity f Pre- & Post-Emergence Herbicide Assay on Target Weeds d->f Potent Activity g Enzyme Inhibition Assays (e.g., AHAS, Ergosterol Biosynthesis) e->g Confirmed Efficacy h Physiological Effect Analysis (e.g., Photosynthesis Inhibition) f->h Confirmed Efficacy

Caption: Tiered screening cascade for agrochemical evaluation.

Protocols for Fungicidal Activity Assessment

The chloroacetamide moiety suggests potential antifungal action.[4][5][6] The initial screening will assess both fungistatic (growth-inhibiting) and fungicidal (killing) activity against economically important plant pathogens.

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) and is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][9]

Objective: To quantify the efficacy of the test compound against a panel of fungal pathogens.

Materials:

  • Test Compound: this compound

  • Fungal Pathogens: Botrytis cinerea, Fusarium graminearum, Alternaria solani, Phytophthora infestans[10]

  • Culture Media: Potato Dextrose Broth (PDB) or RPMI-1640

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive Control: Commercial fungicide (e.g., Chlorothalonil, Azoxystrobin)

  • Negative Control: DMSO (or appropriate solvent)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the culture broth to achieve a concentration range of 0.5 to 512 µg/mL.

  • Inoculum Preparation: Grow fungi on Potato Dextrose Agar (PDA). Harvest spores and adjust the concentration to 1 x 10⁵ spores/mL in broth.

  • Inoculation: Add 100 µL of the fungal spore suspension to each well containing 100 µL of the diluted compound.

  • Controls: Include wells with broth and inoculum only (growth control), broth and solvent (solvent toxicity control), and broth with a positive control fungicide.

  • Incubation: Incubate plates at 25°C for 48-72 hours, or until robust growth is observed in the growth control wells.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes at least a 50% reduction in growth compared to the control, often determined visually or by measuring optical density at 600 nm.[9]

  • MFC Determination: Take a 10 µL aliquot from each well showing no visible growth and plate it onto a fresh PDA plate. Incubate for 48 hours. The MFC is the lowest concentration from which no fungal colonies grow on the PDA plate.[7][8]

Data Presentation: Hypothetical Fungicidal Screening Results

CompoundPathogenMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioActivity
Test Compound Botrytis cinerea16322Fungicidal
Test Compound Fusarium graminearum321284Fungicidal
Test Compound Alternaria solani64>512>8Fungistatic
Chlorothalonil Botrytis cinerea482Fungicidal

A substance is considered fungicidal when the MFC/MIC ratio is ≤ 4.[8]

Protocols for Herbicidal Activity Assessment

The anilide chemical structure is common among herbicides that act as mitotic or enzyme inhibitors.[1][2][11] Therefore, evaluating the compound's effect on plant germination and growth is a critical step.

Protocol: In Vitro Seed Germination and Seedling Growth Bioassay

This method provides a rapid assessment of pre-emergent herbicidal activity.[1][2]

Objective: To determine if the test compound inhibits seed germination or early root and shoot development.

Materials:

  • Test Compound: this compound

  • Weed Seeds: Amaranthus retroflexus (Redroot pigweed), Lolium rigidum (Ryegrass)

  • Crop Seeds (for selectivity): Zea mays (Corn), Glycine max (Soybean)

  • Petri dishes (90 mm) with filter paper

  • Positive Control: Commercial herbicide (e.g., S-metolachlor)[1][2]

  • Negative Control: Distilled water with solvent

Procedure:

  • Test Solution Preparation: Prepare solutions of the test compound in water (with a minimal amount of a suitable solvent like acetone or DMSO plus a surfactant) at concentrations ranging from 10 to 1000 µM.

  • Assay Setup: Place one sheet of filter paper in each Petri dish. Add 5 mL of the respective test solution or control to each dish.

  • Seed Placement: Arrange 20 seeds of a single species evenly on the filter paper in each dish.

  • Incubation: Seal the dishes with paraffin film and place them in a growth chamber at 25°C with a 16:8 hour light:dark cycle for 5-7 days.[1]

  • Data Collection: After the incubation period, count the number of germinated seeds. For germinated seeds, measure the length of the root and shoot.

  • Analysis: Calculate the percent germination inhibition and the percent reduction in root and shoot length compared to the negative control.

Data Presentation: Hypothetical Herbicidal Bioassay Data (at 200 µM)

SpeciesTreatmentGermination (%)Root Length (mm)Shoot Length (mm)Root Inhibition (%)
A. retroflexusControl9545.2 ± 3.122.5 ± 2.4-
A. retroflexusTest Compound 408.1 ± 1.510.3 ± 1.982.1
L. rigidumControl9860.8 ± 4.535.1 ± 3.3-
L. rigidumTest Compound 5515.7 ± 2.818.9 ± 2.574.2
Z. maysControl9985.3 ± 6.240.2 ± 4.1-
Z. maysTest Compound 9275.1 ± 5.538.6 ± 3.812.0
Protocol: Whole Plant Greenhouse Bioassay

This protocol assesses both pre-emergence and post-emergence herbicidal activity under more realistic conditions.[12][13][14]

Objective: To evaluate the compound's efficacy when applied to soil before weed emergence and directly to foliage after emergence.

Materials:

  • Pots filled with standard greenhouse soil mix

  • Weed and crop seeds/seedlings as in 4.1

  • Spray chamber calibrated to deliver a set volume

  • Test compound formulated as an emulsifiable concentrate (EC) or wettable powder (WP)

Procedure:

  • Pre-Emergence Application:

    • Sow seeds of each test species in pots at the appropriate depth.

    • Immediately after sowing, spray the soil surface with the test compound at various application rates (e.g., 100, 250, 500, 1000 g a.i./ha).

    • Include untreated and positive controls.

    • Place pots in a greenhouse and water as needed.

  • Post-Emergence Application:

    • Sow seeds and allow plants to grow to the 2-3 true leaf stage.

    • Spray the foliage of the plants with the test compound at the same rates as the pre-emergence trial.

    • Return pots to the greenhouse.

  • Evaluation:

    • Assess plant injury 7, 14, and 21 days after treatment (DAT).

    • Use a visual rating scale of 0 to 100%, where 0 = no effect and 100 = complete plant death.

    • For surviving plants, harvest the above-ground biomass at 21 DAT and record the dry weight.

Preliminary Mode of Action (MoA) Investigation

Understanding how a pesticide works is crucial for its development and for managing resistance.[15][16][17] Based on the results of the primary screenings, targeted MoA studies can be designed.

G cluster_0 Potential Herbicidal MoA cluster_1 Potential Fungicidal MoA compound This compound mitosis Mitotic Disruption (Microtubule Assembly) compound->mitosis Anilide-like ahas AHAS Inhibition (Amino Acid Synthesis) compound->ahas Anilide-like pds PDS Inhibition (Carotenoid Biosynthesis) compound->pds ergosterol Ergosterol Biosynthesis (Membrane Integrity) compound->ergosterol Chloroacetamide-like sdhi SDHI (Respiration) compound->sdhi dna DNA/RNA Synthesis compound->dna Chloroacetamide-like

Caption: Hypothesized modes of action for investigation.

If herbicidal activity is confirmed and symptoms include stunted growth and swollen root tips, a mitotic inhibitor assay would be prioritized. If fungicidal activity is strong, assays related to cell membrane integrity (e.g., ergosterol binding) or respiration would be logical next steps, as these are common targets for related chemical classes.[5][7] For example, some anilides are known to inhibit acetohydroxyacid synthase (AHAS), a key enzyme in amino acid synthesis, making an AHAS enzyme activity inhibition experiment a relevant follow-up.[18]

Conclusion and Future Directions

This document provides a foundational strategy for investigating the agrochemical potential of this compound. The protocols described are based on established, validated methods for screening compounds with similar structural features. Positive results ("hits") in the initial in vitro assays would justify progression through the screening cascade, including dose-response studies, greenhouse trials on a broader spectrum of weeds and pathogens, and more definitive mode of action studies. This systematic approach ensures a resource-efficient and scientifically sound evaluation, paving the way for the potential discovery of a novel crop protection solution.

References

  • Sartori, S. K., et al. (2018). One-pot synthesis of anilides, herbicidal activity and molecular docking study. Pest Management Science, 74(7), 1637-1645. Available at: [Link]

  • Alves, C. F., et al. (2019). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. Mycoses, 62(10), 953-961. Available at: [Link]

  • Sartori, S. K., et al. (2018). One-pot synthesis of anilides, herbicidal activity and molecular docking study. PubMed, National Library of Medicine. Available at: [Link]

  • Neal, J. C. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Available at: [Link]

  • Das, S. K. (2013). Mode of action of pesticides and the novel trends – A critical review. International Research Journal of Agricultural Science and Soil Science, 3(11), 393-401. Available at: [Link]

  • Beckie, H. J., et al. (2008). Using a Plant Bioassay to Detect Herbicide Residue. University of Saskatchewan HARVEST. Available at: [Link]

  • Cheng, J., et al. (2011). A Rapid and Simple Bioassay Method for Herbicide Detection. Water, Air, & Soil Pollution, 223, 3859–3866. Available at: [Link]

  • Kamalakannan, M., et al. (2024). Mode of Action of Novel Insecticides. ResearchGate. Available at: [Link]

  • Li, P., et al. (2021). Synthesis, herbicidal activity, enzyme activity, and molecular docking of novel aniline thiourea. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(8), 814-822. Available at: [Link]

  • Das, S. K. (2018). Mode of action of pesticides and the novel trends – A critical review. ResearchGate. Available at: [Link]

  • Gardener, J. (2021). How to Conduct a Bioassay Test to Check for Persistent Herbicides in Compost, Mulch or Soil. joegardener.com. Available at: [Link]

  • Alves, C. F., et al. (2019). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. ResearchGate. Available at: [Link]

  • Society of Commercial Seed Technologists. (n.d.). Herbicide Bioassay Study Guide. Analyzeseeds.com. Available at: [Link]

  • Das, S. K. (2013). Mode of action of pesticides and the novel trends. International Research Journal of Agricultural Science and Soil Science. Available at: [Link]

  • Rossato, L., et al. (2019). A chloroacetamide derivative as a potent candidate for fusariosis treatment. ResearchGate. Available at: [Link]

  • de Moraes, A. M., et al. (2020). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. Anais da Academia Brasileira de Ciências, 92(1). Available at: [Link]

  • Karthikeyan, A., et al. (2013). Isolation, structural identification and herbicidal activity of N-phenylpropanamide from Streptomyces sp. KA1-3. ResearchGate. Available at: [Link]

  • de Moraes, A. M., et al. (2020). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide, a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 92(1). Available at: [Link]

  • Pierce, C. M., & Ostrosky-Zeichner, L. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(12), 1039. Available at: [Link]

  • Anitha, V., & Shravya Savithri, K. (2024). Novel Insecticide Molecules: Understanding the Structure and Mode of Action. Vigyan Varta, 5(4). Available at: [Link]

  • Marcianò, D., & Toffolatti, S. L. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Microorganisms, 11(2), 350. Available at: [Link]

  • Agriculture and Agri-Food Canada. (1996). Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. Government of Canada. Available at: [Link]

  • Huffman, C. W., & Allen, S. E. (1960). Herbicidal Activity, Molecular Size vs. Herbicidal Activity of Anilides. Journal of Agricultural and Food Chemistry, 8(4), 298–302. Available at: [Link]

  • Marcianò, D., & Toffolatti, S. L. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. ResearchGate. Available at: [Link]

  • Yen, J. H., et al. (2003). Fate of anilide and aniline herbicides in plant-materials-amended soils. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 38(3), 275–287. Available at: [Link]

Sources

The Versatile Role of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic use of specialized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide has emerged as a valuable and versatile intermediate. Its unique combination of a reactive chloropropanamide moiety and a substituted phenyl ring makes it a sought-after precursor in the synthesis of various heterocyclic compounds, particularly those with potential therapeutic applications such as kinase inhibitors.

This technical guide provides an in-depth look at the applications of this compound, complete with detailed protocols, mechanistic insights, and safety considerations. The information presented herein is intended to empower researchers to leverage the full potential of this building block in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a reagent is the foundation of any successful and safe laboratory operation.

PropertyValueSource
CAS Number 915920-93-3[1][2]
Molecular Formula C₁₀H₁₁ClFNO[1][2]
Molecular Weight 215.65 g/mol [1][2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Precautionary Statements P261, P280, P301+P312, P302+P352, P305+P351+P338[1]

Safety Precautions: Handle this compound in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] In case of contact with skin or eyes, rinse immediately with plenty of water.[5] If swallowed, seek immediate medical attention.[5]

Synthetic Applications: A Gateway to Bioactive Molecules

The synthetic utility of this compound primarily stems from two key reactive pathways:

  • Dehydrochlorination to form N-(2-fluoro-5-methylphenyl)propenamide: The presence of a chlorine atom beta to the carbonyl group allows for facile elimination to form the corresponding α,β-unsaturated amide (an acrylamide derivative). This acrylamide is a versatile precursor for various cyclization reactions.

  • Nucleophilic Substitution: The chlorine atom serves as a good leaving group, enabling the introduction of various nucleophiles to construct more complex molecular scaffolds.

A significant application of this building block is in the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapy.[6][7]

Protocol 1: Synthesis of N-(2-fluoro-5-methylphenyl)propenamide

This protocol details the dehydrochlorination of this compound to yield the corresponding acrylamide derivative. This α,β-unsaturated amide is a key intermediate for subsequent intramolecular cyclization reactions, such as the Heck reaction, to form heterocyclic systems.[8]

Experimental Protocol

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the reaction mixture at 80 °C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield N-(2-fluoro-5-methylphenyl)propenamide.

Causality Behind Experimental Choices:

  • Potassium carbonate acts as a base to facilitate the E2 elimination of HCl.

  • DMF is a suitable polar aprotic solvent that can dissolve the starting material and facilitate the reaction.

  • The aqueous workup is necessary to remove the inorganic salts and DMF.

  • Flash column chromatography is a standard method for purifying organic compounds of moderate polarity.

Visualizing the Synthetic Pathway

The following diagram illustrates the two-step sequence from the starting material to a potential heterocyclic product via an intramolecular Heck reaction.

G cluster_0 Synthesis of Acrylamide Intermediate cluster_1 Intramolecular Cyclization start This compound intermediate N-(2-fluoro-5-methylphenyl)propenamide start->intermediate K₂CO₃, DMF, 80 °C (Dehydrochlorination) product Substituted Lactam intermediate->product Pd catalyst, base (Intramolecular Heck Reaction)

Caption: Synthetic pathway from this compound to a substituted lactam.

Protocol 2: Nucleophilic Substitution with a Primary Amine

This protocol demonstrates the utility of this compound as an electrophile in a nucleophilic substitution reaction. This reaction is fundamental for attaching the N-(2-fluoro-5-methylphenyl)propanamide moiety to a molecule of interest, a common strategy in the synthesis of drug candidates.

Experimental Protocol

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a mixture of this compound (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, add the primary amine (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired N-substituted product.

Trustworthiness Through Self-Validation:

  • The progress of the reaction should be carefully monitored by a suitable analytical technique (TLC or LC-MS) to ensure complete consumption of the starting material and to minimize the formation of side products.

  • The final product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

Visualizing the Nucleophilic Substitution

The following diagram illustrates the general workflow for the nucleophilic substitution reaction.

G start This compound + Primary Amine (R-NH₂) reaction Reaction Setup (K₂CO₃, Acetonitrile, Reflux) start->reaction 1. Mix Reagents workup Aqueous Workup & Extraction (EtOAc, Water, Brine) reaction->workup 2. Reaction Monitoring & Quenching purification Purification (Column Chromatography) workup->purification 3. Isolation product N-(2-fluoro-5-methylphenyl)-3-(alkylamino)propanamide purification->product 4. Final Product

Caption: Workflow for the nucleophilic substitution of this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to undergo both elimination and substitution reactions provides synthetic chemists with multiple avenues for the construction of complex and biologically relevant molecules. The protocols and insights provided in this guide are intended to facilitate the effective use of this reagent in the pursuit of novel chemical entities for drug discovery and other applications. As with all chemical reactions, proper safety precautions and analytical validation are essential for successful and reproducible results.

References

Click to expand

Sources

Application Notes and Protocols: Preclinical Efficacy Evaluation of a Novel Covalent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery of targeted covalent inhibitors represents a significant advancement in kinase drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to overcome drug resistance. The compound 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide incorporates a reactive chloroacetamide "warhead" attached to an N-aryl scaffold. This structural motif is characteristic of covalent inhibitors designed to form a permanent bond with a nucleophilic residue, typically a non-catalytic cysteine, within the ATP-binding pocket of a target kinase.

Extensive research has demonstrated that chloroacetamide derivatives can function as irreversible inhibitors of kinases, including Fibroblast Growth Factor Receptor (FGFR)[1]. The N-arylpropanamide core is also a well-established pharmacophore in a multitude of kinase inhibitors targeting signaling pathways critical for cancer cell proliferation and survival[2][3][4]. The fluoro and methyl substitutions on the phenyl ring are rational modifications intended to optimize the compound's structure-activity relationship (SAR) for a specific kinase target.

Based on these structural features and existing literature, we hypothesize that This compound (hereinafter referred to as Cmpd-X) is a covalent inhibitor targeting a member of the FGFR family. Dysregulation of the FGFR signaling pathway is a known driver in numerous malignancies, making it a compelling therapeutic target.

This document provides a comprehensive, multi-stage experimental framework for the preclinical evaluation of Cmpd-X's efficacy. The protocols herein are designed to rigorously test its hypothesized mechanism of action, from initial biochemical validation to proof-of-concept in vivo studies, adhering to the principles of robust and reproducible preclinical research[5].

Phase 1: Biochemical and Target Engagement Assays

The foundational step in evaluating a targeted inhibitor is to confirm its direct interaction with the intended molecular target and to characterize the nature of this interaction.

Rationale and Experimental Causality

Before proceeding to complex cellular and in vivo models, it is imperative to confirm that Cmpd-X directly binds to and inhibits the enzymatic activity of the target kinase. This "target-first" approach ensures that any observed downstream cellular effects are a direct consequence of on-target activity. We will assess both the potency (IC50) and the covalent, irreversible nature of the inhibition. A Cellular Thermal Shift Assay (CETSA) will be employed to verify target engagement within a cellular context, providing a crucial link between biochemical activity and cellular effects.

Experimental Workflow: Phase 1

G cluster_0 Phase 1: Biochemical & Target Validation A Kinase Inhibition Assay (e.g., LanthaScreen™) B Irreversibility Washout Assay A->B Confirm Covalent Nature C Cellular Thermal Shift Assay (CETSA) B->C Confirm Target Engagement in Cells D Data Analysis: IC50 Determination Covalent Mechanism Confirmation Target Engagement Verification C->D

Caption: Phase 1 workflow for biochemical validation and target engagement.

Protocol: Kinase Inhibition Assay (Time-Resolved FRET)

This protocol determines the concentration of Cmpd-X required to inhibit 50% of the FGFR kinase activity (IC50).

  • Reagents: Recombinant human FGFR1 kinase domain, LanthaScreen™ Eu-anti-GST antibody, GFP-tagged substrate peptide, ATP, Cmpd-X (serial dilutions), positive control inhibitor (e.g., BGJ398).

  • Procedure:

    • Prepare a 10-point, 3-fold serial dilution of Cmpd-X in DMSO, starting from 100 µM.

    • In a 384-well plate, add 2 µL of the compound dilutions.

    • Add 4 µL of a 2.5X solution of FGFR1 enzyme and GFP-substrate mix.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 4 µL of a 2.5X ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a TR-FRET dilution buffer containing EDTA and the Eu-labeled antibody.

    • Incubate for 60 minutes to allow antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the emission ratio and plot against the logarithm of Cmpd-X concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Irreversibility Washout Assay

This assay distinguishes between reversible and irreversible (covalent) inhibition.

  • Procedure:

    • Incubate FGFR1 enzyme with a high concentration of Cmpd-X (e.g., 10x IC50) or a reversible control inhibitor for 1 hour.

    • Rapidly dilute the enzyme-inhibitor mixture 100-fold into the kinase reaction buffer to reduce the free inhibitor concentration well below the IC50.

    • Immediately measure kinase activity at various time points post-dilution (e.g., 0, 30, 60, 120 minutes) using the TR-FRET assay described above.

  • Expected Outcome: For a reversible inhibitor, activity will be rapidly restored upon dilution. For an irreversible inhibitor like Cmpd-X, activity will not recover, as the inhibitor remains covalently bound to the enzyme.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.

  • Cell Culture: Use a cancer cell line with known FGFR amplification, such as H1581 non-small cell lung cancer cells.

  • Procedure:

    • Treat intact H1581 cells with Cmpd-X (at various concentrations) or vehicle (DMSO) for 2 hours.

    • Harvest the cells, wash to remove unbound compound, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

    • Lyse the cells by freeze-thaw cycles.

    • Separate soluble proteins from precipitated proteins by centrifugation.

    • Analyze the amount of soluble FGFR1 in the supernatant by Western blot or ELISA.

  • Data Analysis: Plot the fraction of soluble FGFR1 against temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of Cmpd-X indicates target stabilization and therefore, direct engagement.

Phase 2: Cell-Based Efficacy and Mechanism of Action Assays

Following biochemical confirmation, the next logical step is to evaluate the effect of Cmpd-X on cancer cells that are dependent on FGFR signaling for their growth and survival.

Rationale and Experimental Causality

The primary goal of a targeted therapy is to selectively kill cancer cells while sparing normal cells. Therefore, we must assess the anti-proliferative activity of Cmpd-X in a panel of cell lines with varying FGFR status. Demonstrating selectivity for FGFR-dependent cells is a critical milestone. Furthermore, we need to confirm that the observed anti-proliferative effects are mediated by the inhibition of the intended signaling pathway.

Experimental Workflow: Phase 2

G cluster_1 Phase 2: Cellular Efficacy & MoA E Cell Proliferation Assay (Panel of Cell Lines) F Signaling Pathway Analysis (Western Blot) E->F Confirm MoA G Colony Formation Assay E->G Assess Long-Term Efficacy H Data Analysis: GI50 Determination Pathway Inhibition Confirmation Long-term Cytostatic/Cytotoxic Effects F->H G->H

Caption: Phase 2 workflow for cellular efficacy and mechanism of action studies.

Protocol: Cell Proliferation Assay

This assay measures the growth inhibitory (GI50) concentration of Cmpd-X across a panel of cancer cell lines.

  • Cell Lines:

    • FGFR-Amplified/Dependent (Positive): H1581 (Lung), SNU-16 (Gastric)

    • FGFR Low/Independent (Negative Control): A549 (Lung)

    • Non-cancerous (Toxicity Control): BEAS-2B (Normal Lung Epithelial)

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a 10-point serial dilution of Cmpd-X for 72 hours.

    • Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®).

    • Measure fluorescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of compound concentration. Calculate the GI50 value for each cell line.

Cell LineFGFR StatusExpected GI50 (Cmpd-X)Rationale
H1581 AmplifiedLow (nM range)High dependence on FGFR signaling for survival.
SNU-16 AmplifiedLow (nM range)High dependence on FGFR signaling for survival.
A549 Low/WTHigh (µM range)Lacks dependence on FGFR signaling.
BEAS-2B NormalHigh (µM range)Assesses selectivity and potential toxicity to non-cancerous cells.
Protocol: Western Blot for Signaling Pathway Analysis

This protocol verifies that Cmpd-X inhibits the downstream signaling cascade of FGFR.

  • Procedure:

    • Seed H1581 cells and starve them of growth factors overnight.

    • Pre-treat cells with various concentrations of Cmpd-X for 2 hours.

    • Stimulate the cells with FGF2 (10 ng/mL) for 15 minutes to activate the pathway.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies.

  • Antibodies:

    • Phospho-FGFR (pFGFR)

    • Total FGFR

    • Phospho-ERK1/2 (pERK)

    • Total ERK1/2

    • Phospho-AKT (pAKT)

    • Total AKT

    • GAPDH or β-actin (loading control)

  • Expected Outcome: Cmpd-X should cause a dose-dependent decrease in the phosphorylation of FGFR, ERK, and AKT, confirming on-target pathway inhibition.

Phase 3: In Vivo Proof-of-Concept Efficacy Study

The final preclinical stage involves testing the efficacy of Cmpd-X in a relevant animal model. Both in vitro and in vivo studies are pivotal in the development of new anticancer agents.[2]

Rationale and Experimental Causality

While in vitro assays are crucial, they lack the complexity of a whole organism, including pharmacokinetics (PK) and pharmacodynamics (PD). An in vivo study is essential to determine if Cmpd-X can achieve sufficient exposure at the tumor site to inhibit its target and produce a therapeutic effect.[6] A subcutaneous xenograft model using an FGFR-amplified cell line is a standard and robust model for this purpose.[2][7]

Experimental Workflow: Phase 3

G cluster_2 Phase 3: In Vivo Proof-of-Concept I Establish H1581 Xenografts in Mice J Randomize Mice & Initiate Dosing (Vehicle, Cmpd-X Low Dose, Cmpd-X High Dose) I->J Tumors ~150mm³ K Monitor Tumor Volume & Body Weight J->K Daily/BID Dosing L Terminal Harvest: Tumor Tissue for PD Analysis Blood for PK Analysis K->L Study Endpoint M Data Analysis: Tumor Growth Inhibition (TGI) PK/PD Correlation Safety Assessment L->M

Caption: Phase 3 workflow for the in vivo xenograft efficacy study.

Protocol: Subcutaneous Xenograft Efficacy Study
  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 H1581 cells in Matrigel into the flank of each mouse.

  • Study Initiation: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=10 per group).

  • Treatment Groups:

    • Group 1: Vehicle (e.g., 0.5% methylcellulose)

    • Group 2: Cmpd-X, Low Dose (e.g., 10 mg/kg, daily oral gavage)

    • Group 3: Cmpd-X, High Dose (e.g., 30 mg/kg, daily oral gavage)

  • Monitoring:

    • Measure tumor volume with calipers twice weekly.

    • Record body weight twice weekly as a measure of general toxicity.

  • Endpoint: The study concludes when tumors in the vehicle group reach the predetermined size limit (e.g., 2000 mm³).

  • Terminal Analysis:

    • At the end of the study, collect blood samples for pharmacokinetic analysis.

    • Excise tumors, weigh them, and flash-freeze a portion for pharmacodynamic (Western blot for pFGFR) analysis.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Analyze statistical significance using an appropriate test (e.g., two-way ANOVA). Correlate drug exposure (PK) with target inhibition (PD) and anti-tumor efficacy.

Conclusion

This structured, three-phase experimental plan provides a rigorous and logical pathway for evaluating the preclinical efficacy of this compound (Cmpd-X) as a hypothesized covalent FGFR inhibitor. By systematically progressing from biochemical target validation to cellular mechanism of action and finally to in vivo proof-of-concept, this framework is designed to generate a comprehensive data package. The successful execution of these protocols will establish the compound's therapeutic potential and provide a strong rationale for its advancement into further preclinical development, such as IND-enabling toxicology studies, in accordance with regulatory guidelines.[8]

References

  • Title: Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies Source: PMC - PubMed Central URL: [Link]

  • Title: In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines Source: PMC - NIH URL: [Link]

  • Title: Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation Source: PubMed URL: [Link]

  • Title: General Principles of Preclinical Study Design Source: PMC - NIH URL: [Link]

  • Title: How to design robust preclinical efficacy studies that make a difference Source: The Jackson Laboratory URL: [Link]

  • Title: In vivo Methods for Preclinical Screening of Anticancer Drugs Source: International Journal of Pharmacy and Biological Sciences URL: [Link]

  • Title: In vivo screening models of anticancer drugs Source: Tel Aviv University URL: [Link]

  • Title: Design, synthesis, broad-spectrum antiproliferative activity, and kinase inhibitory effect of triarylpyrazole derivatives possessing arylamides or arylureas moieties Source: PubMed URL: [Link]

  • Title: Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors Source: PubMed URL: [Link]

  • Title: Step 2: Preclinical Research Source: FDA URL: [Link]

  • Title: Pre-Clinical Trials: USFDA Regulations to be Followed Source: Liveon Biolabs URL: [Link]

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Scale-up synthesis of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide

Introduction

This compound is a key intermediate in the synthesis of various high-value organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure combines a reactive chloropropyl chain with a substituted aniline, making it a versatile building block for introducing this moiety into more complex scaffolds. The amide bond formation is a fundamental transformation in organic chemistry, and its successful execution on a larger scale is critical for drug development and manufacturing.

This document provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, process safety considerations, and analytical checkpoints necessary for a robust, reproducible, and safe scale-up. The protocol is designed for researchers, chemists, and process development scientists.

Reaction Principle and Strategy

The synthesis is achieved through a nucleophilic acyl substitution, specifically the acylation of 2-fluoro-5-methylaniline with 3-chloropropionyl chloride. This reaction is a classic example of the Schotten-Baumann reaction conditions.[1]

Reaction Scheme:

Reaction Scheme Figure 1: Synthesis of this compound

The core mechanism involves the nucleophilic attack of the primary amine (2-fluoro-5-methylaniline) on the highly electrophilic carbonyl carbon of the acyl chloride (3-chloropropionyl chloride).[] This reaction is rapid and highly exothermic.[] A key byproduct of this reaction is hydrochloric acid (HCl). To drive the reaction to completion and prevent the protonation of the starting amine, a base is required to act as an acid scavenger. A tertiary amine, such as triethylamine (TEA), is commonly used as it is non-nucleophilic and forms a solid hydrochloride salt that can be easily removed during workup.

Materials and Equipment

Reagents and Solvents
Reagent/SolventCAS NumberMolecular Weight ( g/mol )RolePurity
2-Fluoro-5-methylaniline367-29-3125.14Starting Material>98%
3-Chloropropionyl chloride625-36-5126.97Acylating Agent>98%
Triethylamine (TEA)121-44-8101.19Base (HCl Scavenger)>99%
Dichloromethane (DCM)75-09-284.93SolventAnhydrous
1 M Hydrochloric Acid (HCl)7647-01-036.46Workup Reagent
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Workup Reagent
Saturated Sodium Chloride (Brine)7647-14-558.44Workup Reagent
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying Agent
Equipment
  • Jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet

  • Addition funnel

  • Condenser

  • Process chiller/heater for temperature control

  • Separatory funnel (for workup)

  • Rotary evaporator

  • Vacuum oven

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE)

Critical Safety and Handling Protocols

Hazard Analysis:

  • 3-Chloropropionyl chloride is highly corrosive, a lachrymator, and reacts violently with water, releasing HCl gas.[3][4] It is fatal if inhaled and causes severe skin burns and eye damage.[4][5] All manipulations must be performed in a well-ventilated fume hood or a closed system.[6][7]

  • Dichloromethane (DCM) is a suspected carcinogen and should be handled with appropriate care to minimize inhalation and skin contact.

  • Triethylamine (TEA) is flammable and has a strong, unpleasant odor. It can cause skin and eye irritation.

  • The reaction is exothermic , and temperature control is crucial, especially during the addition of the acyl chloride, to prevent thermal runaway.

Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles and a face shield are mandatory.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or laminate film).

  • Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.[7]

  • Respiratory Protection: In case of inadequate ventilation, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3][6]

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a 100 g scale synthesis of the final product.

Step 1: Reactor Setup and Inerting
  • Assemble a 2 L jacketed reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel.

  • Ensure the system is dry and purge with nitrogen for 15-20 minutes to create an inert atmosphere. This prevents the acyl chloride from reacting with atmospheric moisture.

Step 2: Charging Reactants
  • To the reactor, charge 2-fluoro-5-methylaniline (58.0 g, 0.463 mol, 1.0 equiv).

  • Add anhydrous dichloromethane (DCM) (600 mL).

  • Stir the mixture until the aniline is fully dissolved.

  • Add triethylamine (TEA) (51.6 g, 71.0 mL, 0.510 mol, 1.1 equiv) to the solution.

  • Cool the reactor contents to 0-5 °C using a process chiller.

Step 3: Controlled Addition and Reaction
  • In a separate, dry flask under nitrogen, prepare a solution of 3-chloropropionyl chloride (61.9 g, 46.5 mL, 0.487 mol, 1.05 equiv) in anhydrous DCM (150 mL).

  • Transfer this solution to the addition funnel.

  • Add the 3-chloropropionyl chloride solution dropwise to the stirred aniline solution over a period of 60-90 minutes .

  • Crucially, maintain the internal reaction temperature below 10 °C during the entire addition. The formation of triethylamine hydrochloride is an exothermic process.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-3 hours.

Step 4: Reaction Monitoring
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.

    • TLC System: Ethyl acetate/Hexane (30:70)

    • HPLC System: C18 column, mobile phase of acetonitrile/water gradient.

Step 5: Workup and Isolation
  • Once the reaction is complete, cool the mixture again to 10-15 °C.

  • Slowly quench the reaction by adding deionized water (300 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 200 mL) to remove excess triethylamine and any remaining aniline.

    • Saturated NaHCO₃ solution (2 x 200 mL) to neutralize any remaining acidic species.

    • Saturated brine solution (1 x 200 mL) to reduce the amount of dissolved water in the organic phase.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) , stir for 20 minutes, and then filter.

Step 6: Product Purification and Drying
  • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Recrystallization:

    • Add hot ethanol (~200 mL) to the crude solid until it is fully dissolved.

    • Slowly add deionized water while stirring until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the purified solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol/water (50:50).

  • Dry the product in a vacuum oven at 45-50 °C until a constant weight is achieved.

Data Presentation and Expected Results

ParameterValue
Theoretical Yield100.0 g
Typical Actual Yield88 - 95 g
Yield Percentage88 - 95%
AppearanceOff-white to light tan solid
Purity (by HPLC)>99%
Melting Point85-88 °C

Visualizations

Reaction Scheme Diagram

Reaction_Scheme cluster_reactants Reactants cluster_products Products Aniline 2-Fluoro-5-methylaniline Solvent DCM, 0°C to RT Aniline->Solvent AcylChloride 3-Chloropropionyl chloride AcylChloride->Solvent Base Triethylamine (Base) Base->Solvent Product 3-Chloro-N-(2-fluoro-5- methylphenyl)propanamide Byproduct Triethylamine HCl Solvent->Product Solvent->Byproduct Workflow node_process node_process node_qc node_qc node_final node_final A 1. Reactor Setup (Dry, N2 Purge) B 2. Charge Aniline & TEA in DCM A->B C 3. Cool to 0-5 °C B->C D 4. Dropwise Addition of Acyl Chloride Solution C->D E 5. Reaction at RT (2-3 hours) D->E F 6. In-Process Control (TLC/HPLC) E->F G 7. Aqueous Workup (Quench, Wash) F->G Reaction Complete H 8. Dry & Concentrate G->H I 9. Recrystallization H->I J 10. Filter & Vacuum Dry I->J K Final Product J->K

Caption: Step-by-step experimental workflow.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-chloropropionyl chloride.
  • CDH Fine Chemical. (n.d.). 3-Chloro Propionyl Chloride CAS No 625-36-5 Material Safety Data Sheet.
  • Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS.
  • ChemicalBook. (2025). 3-Chloropropionyl chloride - Safety Data Sheet.
  • VanDeMark Chemical. (2021). 3-CHLOROPROPIONYL CHLORIDE.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

Sources

Application Notes and Protocols for the Derivatization of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the chemical derivatization of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide. This compound serves as a versatile scaffold in medicinal chemistry and drug discovery, offering multiple reaction sites for structural modification. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices. This document covers key derivatization strategies including nucleophilic substitution at the chloropropyl side chain, intramolecular cyclization to form β-lactams, and palladium-catalyzed cross-coupling reactions at the aryl-fluoride bond. Each protocol is structured to be a self-validating system, ensuring reproducibility and scientific integrity.

Introduction: A Scaffold of Potential

This compound is a bifunctional molecule of significant interest in the synthesis of novel chemical entities. Its structure comprises a reactive 3-chloropropanamide moiety and a substituted aryl ring, presenting distinct opportunities for chemical modification. The chloropropyl chain is an excellent electrophile for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. Concurrently, the amide linkage and the aryl ring offer pathways for intramolecular cyclizations and cross-coupling reactions, respectively. The strategic derivatization of this scaffold can lead to the generation of diverse compound libraries with potential applications in various therapeutic areas. The chlorine atom in pharmaceuticals is a vital component in many drugs, contributing to their therapeutic effects[1].

The derivatization strategies detailed in this guide are categorized based on the reactive center of the molecule:

  • Derivatization via Nucleophilic Substitution of the Chloro Group: This is the most facile and common derivatization pathway, enabling the introduction of nitrogen, sulfur, and oxygen nucleophiles.

  • Derivatization via Intramolecular Cyclization: The inherent functionality of the molecule can be exploited to construct new heterocyclic rings, such as β-lactams, which are core structures in many antibiotics[2][3].

  • Derivatization of the Aryl Ring: Advanced techniques such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions allow for the modification of the 2-fluoro-5-methylphenyl moiety, although these are typically more challenging reactions.

This guide is intended to be a practical resource, providing not just "what to do" but also "why you do it," empowering researchers to adapt and innovate upon these foundational protocols.

Section 1: Derivatization via Nucleophilic Substitution of the Chloro Group

The terminal chlorine atom on the propanamide chain is a prime site for nucleophilic substitution, proceeding via an SN2 mechanism. This allows for the straightforward introduction of various functional groups, significantly expanding the chemical diversity of the scaffold.

Synthesis of β-Amino Amide Derivatives

The reaction with primary or secondary amines yields β-amino amide derivatives, which are valuable intermediates in the synthesis of various biologically active compounds. The choice of base is critical to neutralize the HCl formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic[4].

This protocol details the reaction of this compound with piperidine, a cyclic secondary amine.

Materials:

  • This compound (1.0 eq)

  • Piperidine (2.5 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous acetonitrile.

  • Add potassium carbonate (1.5 eq) to the suspension.

  • Add piperidine (2.5 eq) to the reaction mixture. Using an excess of the amine helps to drive the reaction to completion and can also act as a base[5].

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N-(2-fluoro-5-methylphenyl)-3-(piperidin-1-yl)propanamide.

Expected Outcome & Data:

DerivativeReagentsSolventTemp (°C)Time (h)Yield (%)
N-(2-fluoro-5-methylphenyl)-3-(piperidin-1-yl)propanamidePiperidine, K₂CO₃CH₃CN601685-95
N-(2-fluoro-5-methylphenyl)-3-morpholinopropanamideMorpholine, K₂CO₃CH₃CN601680-90
Synthesis of β-Thioether Amide Derivatives

Thiols are excellent nucleophiles and readily displace the chloride to form β-thioether amides. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

This protocol describes the reaction with thiophenol to introduce a phenylthio group.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and cool to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.3 eq) to the cooled THF.

  • Slowly add a solution of thiophenol (1.2 eq) in anhydrous THF to the NaH suspension. Stir for 20 minutes at 0 °C to allow for the formation of the sodium thiophenolate.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-(2-fluoro-5-methylphenyl)-3-(phenylthio)propanamide.

Expected Outcome & Data:

DerivativeReagentsSolventTemp (°C)Time (h)Yield (%)
N-(2-fluoro-5-methylphenyl)-3-(phenylthio)propanamideThiophenol, NaHTHFRT590-98
3-(benzylthio)-N-(2-fluoro-5-methylphenyl)propanamideBenzyl mercaptan, NaHTHFRT588-96

Section 2: Derivatization via Intramolecular Cyclization

The linear structure of this compound can be transformed into cyclic structures through intramolecular reactions. This is a powerful strategy for generating novel heterocyclic scaffolds.

Synthesis of β-Lactams

β-Lactams (azetidin-2-ones) can be synthesized via intramolecular cyclization of 3-chloropropanamides upon treatment with a strong base. This reaction proceeds through the deprotonation of the amide N-H, followed by an intramolecular nucleophilic attack on the carbon bearing the chlorine atom.

This protocol outlines the base-mediated cyclization to form the corresponding β-lactam.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware under an inert atmosphere

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.5 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the cooled suspension.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours. The progress of the reaction can be monitored by LC-MS.

  • After completion, cool the reaction mixture back to 0 °C and cautiously quench with deionized water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-(2-fluoro-5-methylphenyl)azetidin-2-one.

Expected Outcome & Data:

ProductBaseSolventTemp (°C)Time (h)Yield (%)
1-(2-fluoro-5-methylphenyl)azetidin-2-oneNaHDMFRT1260-75

Section 3: Derivatization of the Aryl Ring

Modification of the 2-fluoro-5-methylphenyl ring requires more specialized techniques, such as palladium-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon or carbon-nitrogen bonds at the aryl fluoride position, though C-F bond activation is generally challenging.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds between an aryl halide (or pseudohalide) and an organoboron compound[6]. While aryl fluorides are less reactive than other aryl halides, this transformation can be achieved under specific catalytic conditions.

This protocol provides a general method for the Suzuki coupling of the aryl fluoride with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • (4-methoxyphenyl)boronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane, anhydrous and degassed

  • Deionized water, degassed

  • Standard Schlenk line or glovebox techniques

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.5 eq), palladium(II) acetate (0.05 eq), SPhos (0.10 eq), and potassium phosphate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100-110 °C and stir for 18-24 hours. Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome & Data:

ProductBoronic AcidCatalyst SystemTemp (°C)Time (h)Yield (%)
N-(2-(4-methoxyphenyl)-5-methylphenyl)propanamide derivative(4-methoxyphenyl)boronic acidPd(OAc)₂ / SPhos1102440-60

Visualizations

Workflow Diagrams (DOT Language)

Derivatization_Pathways cluster_0 Nucleophilic Substitution (Sec 1) cluster_1 Intramolecular Cyclization (Sec 2) cluster_2 Aryl Ring Derivatization (Sec 3) start This compound nuc_sub Nucleophilic Substitution (S N 2) start->nuc_sub Amines, Thiols cyclization Base-Mediated Intramolecular Cyclization start->cyclization Strong Base (e.g., NaH) cross_coupling Pd-Catalyzed Cross-Coupling start->cross_coupling Boronic Acids (Suzuki) beta_amino β-Amino Amide Derivatives nuc_sub->beta_amino beta_thio β-Thioether Amide Derivatives nuc_sub->beta_thio beta_lactam β-Lactam Derivative cyclization->beta_lactam suzuki Suzuki Coupling Product cross_coupling->suzuki

Caption: Overview of derivatization pathways for the title compound.

Nucleophilic_Substitution_Workflow sub_start Start: 3-chloropropanamide + Nucleophile (Amine/Thiol) add_base Add Base (e.g., K₂CO₃ or NaH) in anhydrous solvent sub_start->add_base heat Heat reaction mixture (e.g., 60°C or RT) add_base->heat monitor Monitor reaction (TLC or LC-MS) heat->monitor workup Aqueous Work-up (Extraction) monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product: β-Amino or β-Thio Amide purify->product

Caption: General workflow for nucleophilic substitution reactions.

Conclusion

The protocols and application notes provided in this guide demonstrate the synthetic versatility of this compound as a building block in drug discovery and development. By leveraging the distinct reactivity of its functional groups, a wide range of derivatives can be accessed through reliable and reproducible methods. The nucleophilic substitution of the chloro group offers a straightforward approach for introducing diverse functionalities. Intramolecular cyclization provides a pathway to novel heterocyclic structures, while palladium-catalyzed cross-coupling reactions enable modification of the aryl core. It is our hope that this guide will serve as a valuable resource for researchers, facilitating the exploration of new chemical space and the development of innovative therapeutic agents.

References

  • Lin, C. F., et al. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 12(7), 1434-1443. [Link]

  • Jadhav, G. R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113636. [Link]

  • Caddick, S., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 63(35), 8547-8555. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • ResearchGate. (2020). Suzuki–Miyaura coupling of aryl fluorosulfates 13 with aryl boronic acids 14 in water…. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 12(1), 2-29. [Link]

  • Shibata, N., et al. (2018). Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides. Beilstein Journal of Organic Chemistry, 14, 182-186. [Link]

  • Watson, D. A., et al. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. Journal of the American Chemical Society, 133(48), 19505-19511. [Link]

  • Nagalingam, V., et al. (2020). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences, 132(1), 79. [Link]

  • González-López, M., et al. (2018). Microwave-Assisted Atom Transfer Radical Cyclization in the Synthesis of 3,3-Dichloro-γ- and δ-Lactams from N-Alkenyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3 and Their Cytotoxic Evaluation. Molecules, 23(11), 2884. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Synthetic Approaches toward Monocyclic 3‐Amino‐β‐lactams. Chemistry – A European Journal, 14(20), 6016-6029. [Link]

  • Shibata, N., et al. (2018). Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides. Beilstein Journal of Organic Chemistry, 14, 182–186. [Link]

  • Organic & Biomolecular Chemistry. (2020). Recent advances in β-lactam synthesis. [Link]

  • University of Barcelona. (2017). Radical Cyclization of Trichloroacetamides: Synthesis of Lactams. [Link]

  • Semantic Scholar. (2020). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]

  • YouTube. (2020). Nucleophilic Substitution with Amines. [Link]

  • YouTube. (2012). Nucleophilic Substitution - Amines. [Link]

  • YouTube. (2021). Nucleophilic Substitution with amines. [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. [Link]

  • YouTube. (2019). Reactions of thiols. [Link]

  • YouTube. (2021). 13.7 Thiols | Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Three components reaction via amine group with thiol and carbonyl in... [Link]

  • Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. Here, we combine established chemical principles with practical, field-proven insights to create a self-validating guide for your experimental success.

Introduction to the Synthesis

The synthesis of this compound is a standard N-acylation reaction. It involves the reaction of 2-fluoro-5-methylaniline with 3-chloropropionyl chloride. While straightforward in principle, the yield and purity of the final product can be significantly influenced by various experimental parameters. The presence of both an electron-withdrawing fluorine atom and an electron-donating methyl group on the aniline ring introduces specific electronic and steric considerations that must be carefully managed.

This guide provides a detailed experimental protocol and a comprehensive troubleshooting section in a question-and-answer format to address the most common issues encountered during this synthesis.

Visualized Experimental Workflow

G cluster_prep Reagent Preparation & Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification reagents Prepare Anhydrous Solvent (DCM) & Reagents setup Assemble Dry Glassware under Inert Atmosphere (N2/Ar) reagents->setup dissolve Dissolve 2-fluoro-5-methylaniline & Triethylamine in DCM setup->dissolve cool Cool Solution to 0°C dissolve->cool add Slow, Dropwise Addition of 3-chloropropionyl chloride cool->add warm Warm to Room Temperature & Stir (Monitor by TLC) add->warm quench Quench with Water/Aq. HCl warm->quench extract Separate Organic Layer, Wash with NaHCO3 & Brine quench->extract dry Dry Organic Layer (Na2SO4/MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize Crude Solid concentrate->recrystallize isolate Filter, Wash, & Dry Pure Product recrystallize->isolate

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials & Reagents:

ReagentMolar Mass ( g/mol )CAS No.Key Properties
2-Fluoro-5-methylaniline125.14452-84-6Liquid, density ~1.109 g/mL[1]
3-Chloropropionyl chloride126.97625-36-5Corrosive, moisture-sensitive liquid[2]
Triethylamine (TEA)101.19121-44-8Anhydrous grade recommended
Dichloromethane (DCM)84.9375-09-2Anhydrous grade, aprotic solvent
Hydrochloric Acid (1M aq.)36.467647-01-0For workup
Sodium Bicarbonate (sat. aq.)84.01144-55-8For workup
Brine (sat. aq. NaCl)58.447647-14-5For workup
Anhydrous Sodium Sulfate142.047757-82-6Drying agent

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluoro-5-methylaniline (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Acyl Chloride: Slowly add a solution of 3-chloropropionyl chloride (1.0-1.1 equivalents) in anhydrous DCM to the stirred aniline solution via the dropping funnel over 30-60 minutes. Maintain the temperature at 0°C during the addition.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Aqueous Workup:

    • Quench the reaction by adding 1M HCl to neutralize excess triethylamine.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound.[4]

Troubleshooting Guide & FAQs

This section addresses common problems that can lead to reduced yield or purity.

G cluster_issue Common Issue: Low Yield cluster_causes Potential Causes LowYield Low Yield Moisture Moisture Contamination LowYield->Moisture Base Ineffective Base LowYield->Base Temp Incorrect Temperature LowYield->Temp SideReaction Side Reactions LowYield->SideReaction Purification Loss during Purification LowYield->Purification

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yields in this acylation can typically be traced to a few key areas:

  • Moisture Contamination: 3-chloropropionyl chloride is highly reactive and will readily hydrolyze with any moisture present to form 3-chloropropionic acid.[5] This acid will not react with the aniline to form the desired amide.

    • Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Ineffective Base/HCl Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl). If not neutralized, this HCl will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

    • Solution: Use at least one equivalent of a tertiary amine base like triethylamine or pyridine. Pyridine can also act as a nucleophilic catalyst, potentially accelerating the reaction.[2][5][6] Ensure your base is anhydrous and of high purity.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using TLC. If the starting aniline is still present after several hours, you can try gentle heating (e.g., to 40°C) or extending the reaction time.

  • Loss During Workup or Purification: The product may be partially soluble in the aqueous layers during workup, or an inappropriate solvent system may be used for recrystallization, leading to significant product loss.[4]

    • Solution: Perform back-extraction of the aqueous layers with your organic solvent to recover any dissolved product. For recrystallization, carefully select a solvent system where the product is soluble when hot but sparingly soluble when cold.[2]

Q2: I'm observing multiple spots on my TLC plate, even after the reaction should be complete. What are potential side products?

A2: The presence of multiple spots could indicate several possibilities:

  • Unreacted Starting Material: The most common "impurity" is unreacted 2-fluoro-5-methylaniline. This is often due to the reasons outlined in Q1 (moisture or insufficient base).

  • Hydrolyzed Acyl Chloride: As mentioned, 3-chloropropionic acid may be present if the acyl chloride was exposed to moisture. This can usually be removed with a basic wash (e.g., sodium bicarbonate solution) during workup.

  • Diacylation: While less common for anilines compared to aliphatic amines, it is theoretically possible for the amide product to be acylated a second time, particularly under harsh conditions. However, the electronics of the N-aryl amide make this unlikely.

  • Ring Acylation (Friedel-Crafts): Acyl chlorides can perform Friedel-Crafts acylation on activated aromatic rings. While the amino group of aniline is strongly activating, its protonation (by HCl) would deactivate the ring. The amide product is also much less activating than the starting aniline. This side reaction is generally not favored under these conditions but could occur if a strong Lewis acid catalyst is inadvertently present.

Q3: Does the ortho-fluoro substituent on the aniline affect the reaction?

A3: Yes, the ortho-fluoro group has two main effects:

  • Electronic Effect: Fluorine is an electron-withdrawing group, which decreases the nucleophilicity of the aniline's nitrogen atom. This can slow down the rate of reaction compared to a non-fluorinated aniline.

  • Steric Hindrance: The fluorine atom provides some steric bulk around the amino group, which can also hinder the approach of the acyl chloride.[7]

These factors mean the reaction may require slightly longer reaction times or gentle heating to achieve full conversion compared to less substituted anilines.

Q4: Can I use a different base, like sodium hydroxide or potassium carbonate?

A4: It is generally not recommended to use strong inorganic bases like NaOH or K2CO3 in this reaction. These bases can promote the hydrolysis of the 3-chloropropionyl chloride and may also lead to other unwanted side reactions. A tertiary amine base like triethylamine or pyridine is the preferred choice as it is soluble in the organic solvent and acts solely as an HCl scavenger (and potentially a catalyst in the case of pyridine).[6][8]

Q5: My final product is an oil or a waxy solid and is difficult to purify by recrystallization. What should I do?

A5: "Oiling out" during recrystallization is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when impurities are present.

  • Solvent Selection: The key is finding the right solvent or solvent pair. Good single solvents for amides are often polar, such as ethanol or acetonitrile.[4] Alternatively, a binary solvent system like ethyl acetate/hexanes or DCM/hexanes can be effective. The goal is to dissolve the compound in a minimum amount of the "good" solvent (e.g., ethyl acetate) while hot, and then slowly add the "poor" solvent (e.g., hexanes) until the solution becomes slightly cloudy.[2] Cooling this mixture slowly should induce crystallization.

  • Column Chromatography: If recrystallization fails, purification by column chromatography on silica gel is a reliable alternative. A gradient elution with a hexane/ethyl acetate mixture is a good starting point for determining the optimal mobile phase.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. [Link]

  • eSaral. What is the role of pyridine in the acylation. [Link]

  • Pearson+. In the acetylation of aniline, what role does pyridine play in th... | Study Prep. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • Chemistry Stack Exchange. What are the roles of pyridine and DCM in the acylation of an alcohol?. [Link]

  • Loba Chemie. 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No.. [Link]

  • Journal of the Chemical Society, Transactions. XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol. [Link]

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Technical Support Center: Synthesis of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during this specific amide synthesis. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges and optimize your reaction outcomes.

I. Reaction Overview and Key Challenges

The synthesis of this compound is typically achieved via a nucleophilic acyl substitution, specifically a Schotten-Baumann type reaction. This involves the reaction of 2-fluoro-5-methylaniline with 3-chloropropionyl chloride in the presence of a base. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity.

This guide will systematically address these potential pitfalls, providing you with the knowledge to diagnose and resolve them effectively.

Diagram of the Main Reaction:

Main Reaction cluster_reactants Reactants cluster_product Product Aniline 2-Fluoro-5-methylaniline Product This compound Aniline->Product + AcylChloride 3-Chloropropionyl Chloride AcylChloride->Product Base Base (e.g., NaOH, Et3N) Base->Product Catalyst caption Figure 1. Synthesis of the target amide.

Caption: Figure 1. Synthesis of the target amide.

II. Troubleshooting Guide: Side Reactions and Their Mitigation

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Q1: My reaction yield is low, and I observe a significant amount of unreacted 2-fluoro-5-methylaniline. What is the likely cause and how can I fix it?

A1: Incomplete Reaction due to Amine Protonation or Acyl Chloride Hydrolysis

A low conversion of the starting aniline is a frequent issue. The primary culprits are the protonation of the amine by the hydrogen chloride (HCl) byproduct and the hydrolysis of the highly reactive 3-chloropropionyl chloride.

  • Mechanism of Amine Deactivation: The reaction between the aniline and the acyl chloride generates one equivalent of HCl.[1] This strong acid will protonate the basic nitrogen atom of the unreacted aniline, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction.[2]

  • Hydrolysis of 3-Chloropropionyl Chloride: 3-Chloropropionyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of aqueous base or residual moisture in the solvent.[3] This side reaction consumes the acylating agent, reducing the potential yield of the desired amide.

Troubleshooting Steps:

Parameter Recommendation Scientific Rationale
Base Use at least one equivalent of a suitable base (e.g., aqueous NaOH, pyridine, or triethylamine). For Schotten-Baumann conditions, a two-phase system with aqueous base is common.[4]The base neutralizes the HCl byproduct as it is formed, preventing the protonation of the starting amine and driving the reaction to completion.[1]
Solvent Ensure the use of anhydrous solvents if not employing a biphasic system.Minimizes the hydrolysis of the sensitive 3-chloropropionyl chloride.[3]
Reagent Addition Add the 3-chloropropionyl chloride slowly and at a low temperature (e.g., 0-5 °C).The reaction is exothermic. Slow addition helps to control the reaction temperature, minimizing side reactions.[]
Mixing In a biphasic system, ensure vigorous stirring to maximize the interfacial area between the organic and aqueous layers.Efficient mixing facilitates the transfer of the HCl byproduct to the aqueous phase for neutralization.
Q2: I've isolated my product, but spectroscopic analysis (NMR, LC-MS) indicates the presence of a higher molecular weight impurity. What could this be?

A2: Formation of a Diacylated Byproduct

A common side reaction in the acylation of primary amines is diacylation, where a second molecule of the acyl chloride reacts with the newly formed amide.

  • Mechanism of Diacylation: The nitrogen atom of the initially formed amide still possesses a lone pair of electrons and can act as a nucleophile, albeit a weaker one than the starting aniline. Under forcing conditions (e.g., high temperature, large excess of acyl chloride), it can attack a second molecule of 3-chloropropionyl chloride to form a diacylated impurity.

Troubleshooting Steps:

Parameter Recommendation Scientific Rationale
Stoichiometry Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of 3-chloropropionyl chloride.Minimizes the availability of the acylating agent for the second acylation step.
Temperature Maintain a low reaction temperature (e.g., 0-25 °C).The diacylation reaction typically has a higher activation energy than the initial acylation, so lower temperatures will favor the formation of the desired mono-acylated product.
Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it once the starting aniline is consumed.Prolonged reaction times, especially in the presence of excess acyl chloride, can promote diacylation.
Q3: My product appears to be unstable, and over time I observe the formation of a new impurity with a different retention time in LC-MS. What is happening?

A3: Elimination of HCl to Form an Acrylamide Derivative

The 3-chloropropanamide product contains a chlorine atom beta to the carbonyl group, making it susceptible to elimination of HCl, especially under basic conditions, to form the corresponding N-(2-fluoro-5-methylphenyl)acrylamide.

  • Mechanism of Elimination: A base can abstract the acidic proton on the carbon alpha to the carbonyl group. The resulting enolate can then undergo an intramolecular elimination (E1cb or E2 mechanism depending on the conditions) to expel the chloride ion and form a carbon-carbon double bond.

Troubleshooting Steps:

Parameter Recommendation Scientific Rationale
Work-up Neutralize the reaction mixture to a pH of ~7 before extraction. Avoid prolonged exposure to strong bases during work-up and purification.Minimizes the base-catalyzed elimination of HCl.
Purification If purification by column chromatography is necessary, consider using a neutral or slightly acidic mobile phase.Avoids on-column degradation of the product.
Storage Store the purified product in a cool, dry, and dark place.Reduces the rate of potential degradation over time.

Diagram of Key Side Reactions:

Side Reactions cluster_start Starting Materials cluster_products Products & Byproducts Aniline 2-Fluoro-5-methylaniline Product Desired Amide Aniline->Product + Acyl Chloride AcylChloride 3-Chloropropionyl Chloride HydrolyzedAcyl 3-Chloropropionic Acid AcylChloride->HydrolyzedAcyl + H2O Diacyl Diacylated Impurity Product->Diacyl + Acyl Chloride (Excess) Acrylamide Acrylamide Byproduct Product->Acrylamide - HCl (Base) caption Figure 2. Potential side reactions.

Caption: Figure 2. Potential side reactions.

Q4: During my reaction, I notice the formation of an insoluble solid that is not my product. What could this be?

A4: Precipitation of Amine Hydrochloride Salt

If the base is not added efficiently or is insufficient, the HCl generated will react with the starting aniline to form 2-fluoro-5-methylaniline hydrochloride. This salt is often insoluble in common organic solvents like dichloromethane or diethyl ether and will precipitate out of the reaction mixture.

Troubleshooting Steps:

  • Ensure adequate and efficient addition of base: As outlined in A1, the presence of a sufficient amount of base is crucial. If using a two-phase system, vigorous stirring is essential to ensure the HCl is neutralized in the aqueous phase as it is formed.

  • Monitor the pH of the aqueous phase: If applicable, periodically check the pH of the aqueous layer to ensure it remains basic throughout the reaction.

Q5: I am considering a Lewis acid catalyst for this reaction. Are there any potential intramolecular side reactions I should be aware of?

A5: Potential for Intramolecular Friedel-Crafts Acylation

While less common under standard Schotten-Baumann conditions, the use of a strong Lewis acid catalyst (e.g., AlCl₃) could promote an intramolecular Friedel-Crafts acylation.[6] The aromatic ring of the 2-fluoro-5-methylaniline moiety can act as a nucleophile and attack the electrophilic carbonyl carbon of the propanamide side chain, leading to a cyclic ketone.

  • Mechanism of Intramolecular Friedel-Crafts Acylation: The Lewis acid would coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The electron-rich aromatic ring could then attack this carbon, followed by rearomatization to yield a cyclized product. The ortho-fluoro and meta-methyl substituents will influence the position of this cyclization.

Preventative Measures:

  • Avoid strong Lewis acids: For this particular transformation, a simple base is generally sufficient and preferred to avoid this potential side reaction.

  • Control reaction temperature: Friedel-Crafts reactions are often promoted by heat. Maintaining a low reaction temperature will disfavor this pathway.

III. Experimental Protocols

The following is a general, representative protocol for the synthesis of this compound. It should be adapted and optimized based on your specific laboratory conditions and scale.

Materials:

  • 2-Fluoro-5-methylaniline

  • 3-Chloropropionyl chloride

  • Dichloromethane (anhydrous)

  • Triethylamine (or an alternative base like aqueous NaOH)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-5-methylaniline (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the stirred solution.

  • Slowly add 3-chloropropionyl chloride (1.05 eq) dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aniline.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

IV. Analytical Characterization

Accurate identification of the desired product and any impurities is crucial. The following are expected spectroscopic characteristics.

Expected Spectroscopic Data for this compound:

  • ¹H NMR: Expect signals for the aromatic protons (with coupling to fluorine), the methyl group singlet, the amide N-H proton (a broad singlet), and two triplets corresponding to the -CH₂-CH₂-Cl moiety.

  • ¹³C NMR: Expect signals for the aromatic carbons (with C-F couplings), the methyl carbon, the amide carbonyl carbon, and the two aliphatic carbons of the propanoyl chain.

  • IR Spectroscopy: Look for a strong C=O stretch for the amide at approximately 1650-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak should be observed, along with a characteristic isotopic pattern for the presence of one chlorine atom.

Identifying Byproducts:

  • Diacylated Impurity: Will have a significantly higher molecular weight and will show two sets of signals for the 3-chloropropionyl groups in the NMR spectra.

  • Acrylamide Byproduct: Will show characteristic vinyl proton signals in the ¹H NMR spectrum and will have a molecular weight corresponding to the loss of HCl from the desired product.

  • Hydrolyzed Acyl Chloride (3-Chloropropionic Acid): This is a water-soluble carboxylic acid and should be largely removed during the aqueous work-up.

V. Frequently Asked Questions (FAQs)

  • Q: Can I use a different base?

    • A: Yes, other bases such as pyridine or aqueous sodium hydroxide (in a biphasic system) can be used. The choice of base may influence the reaction rate and side product profile. An organic base like triethylamine is often used in a single organic phase system, while NaOH is common for a classic Schotten-Baumann setup.[4]

  • Q: My product is an oil, but I expected a solid. What should I do?

    • A: The physical state of the product can be influenced by residual solvent or impurities. Try to purify the material further by column chromatography. If the pure product is indeed an oil, ensure it is dried under high vacuum to remove all traces of solvent.

  • Q: How can I effectively remove unreacted 2-fluoro-5-methylaniline from my product?

    • A: An acidic wash (e.g., with 1 M HCl) during the work-up will protonate the basic aniline, making it water-soluble and easily separable from the desired amide in the organic layer.

  • Q: What is the best way to monitor the reaction progress?

    • A: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting aniline and the product. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary for visualization. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal.

VI. References

  • Google Patents. Analysis method for amide compounds. CN103512996B.

  • Chemistry Education. Synthesis and analysis of amides. [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • ACS Publications. Actual Process Impurity or an Analytical Artifact? A Case Study Involving Conversion of Amide to Nitrile to Uncover the Truth and Mitigate. [Link]

  • Scribd. Schotten–Baumann Reaction Guide. [Link]

  • Organic Syntheses. N-Propanoyl-1,3-thiazinane-2-thione. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • National Institutes of Health. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols. [Link]

  • Google Patents. Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof. CA2881991A1.

  • PubMed. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. [Link]

  • Beilstein Archives. Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. [Link]

  • PubChem. 3-Chloropropionyl chloride. [Link]

  • ResearchGate. Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data. [Link]

  • National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Organic Letters. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]

  • Google Patents. Chemical synthesis method of 3-chloro-1-propanol. CN110668918A.

  • PubChem. 3-Chloro-N-methylpropanamide. [Link]

  • ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

  • Google Patents. Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. CN101492387B.

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • ResearchGate. 13 C NMR spectra of (a) CMG, (b) acrylamide, (c) CMG-g-PAM 5 (C) and.... [Link]

  • Google Patents. Preparation method of (R) -3-chloro-1, 2-propanediol. CN111943805A.

  • Organic Syntheses. Propenylamine, 1-chloro-N,N,2-trimethyl. [Link]

  • National Institutes of Health. N-[3-(Dimethylamino)propyl]-N′-(2-hydroxy-5-methylphenyl)oxamide. [Link]

  • ResearchGate. N-(3-Chloro-2-methylphenyl)succinamic acid. [Link]

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Technical Support Center: Purification of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide (CAS 915920-93-3).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this halogenated amide. Here, we provide troubleshooting guides and frequently asked questions in a direct, question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Understanding the Molecule and Its Challenges

This compound is a halogenated amide, a class of compounds that has seen a proliferation in the pharmaceutical industry due to the ability of halogens, particularly fluorine, to block metabolism and enhance biological activity.[4] However, the very features that make these molecules valuable also present unique purification challenges. The presence of chlorine and fluorine atoms can be pivotal in drug discovery but also complicates purification, especially in complex molecular contexts.[5][6]

Core Purification Challenges:
  • Lability: The 3-chloro group can be susceptible to nucleophilic substitution, potentially leading to degradation.[7]

  • Hydrolysis: The amide bond can be cleaved under strongly acidic or basic conditions, especially with heating.[8][9][10][11][12]

  • Closely-Related Impurities: The synthesis can result in impurities that are structurally very similar to the target compound, making separation difficult.[4][13]

Section 2: Troubleshooting and FAQs

Recrystallization Issues
Q1: My recrystallization of this compound is not yielding pure crystals. What am I doing wrong?

A1: This is a common issue. The key to successful recrystallization is selecting the right solvent system and controlling the cooling rate.[14][15]

Troubleshooting Steps:

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[14] For halogenated amides, consider solvents like isopropanol, ethanol, or toluene. A two-solvent system, such as ethanol/water or acetone/water, can also be effective.[16]

  • Controlled Cooling: Rapid cooling can trap impurities within the crystal lattice.[15] Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[15]

  • Seeding: If crystals are slow to form, adding a "seed crystal" of the pure compound can initiate crystallization.[14]

  • Decolorization: If you observe colored impurities, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[16] However, use charcoal sparingly as it can also adsorb your product.[16]

Chromatography Challenges
Q2: I am having difficulty separating my target compound from a closely-eluting impurity using column chromatography. What parameters should I adjust?

A2: The separation of halogen-containing pharmaceuticals from related impurities can be challenging.[4] Here’s a systematic approach to optimizing your chromatographic separation:

Optimization Strategy:

ParameterRecommendationRationale
Stationary Phase Consider using a high-performance stationary phase like silica gel with a smaller particle size (e.g., 40-63 µm).Smaller particle sizes provide a larger surface area, leading to better resolution.
Mobile Phase A gradient elution is often more effective than an isocratic one for separating closely-related compounds. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.A gradient elution allows for the separation of compounds with a wider range of polarities.
Flow Rate A slower flow rate generally improves resolution by allowing more time for the analyte to interact with the stationary phase.Increased interaction time enhances the separation between compounds with similar affinities for the stationary phase.
Alternative Techniques If standard silica gel chromatography is insufficient, consider reverse-phase chromatography (C18) or supercritical fluid chromatography (SFC).[17]These techniques offer different separation mechanisms that may be more effective for your specific impurity profile.
Product Stability and Degradation
Q3: I suspect my compound is degrading during purification. What are the likely degradation pathways and how can I prevent them?

A3: this compound has two primary points of instability: the amide bond and the C-Cl bond.

Degradation Pathways and Prevention:

  • Amide Hydrolysis:

    • Cause: Exposure to strong acids or bases, particularly at elevated temperatures, can hydrolyze the amide bond to form the corresponding carboxylic acid and amine.[9][10][11][12]

    • Prevention: Maintain a neutral pH during purification and workup. If acidic or basic conditions are necessary, perform the steps at low temperatures and for the shortest possible duration.

  • Dechlorination:

    • Cause: The chlorine atom can be displaced by nucleophiles. This can be a particular issue if your reaction mixture contains residual nucleophilic reagents or if you are using a nucleophilic solvent. Chloroacetanilide herbicides, a related class of compounds, are known to undergo nucleophilic substitution where the chlorine is replaced.[7]

    • Prevention: Quench your reaction thoroughly to remove any unreacted nucleophiles. Use non-nucleophilic solvents for purification whenever possible.

Workflow and Process Logic

To aid in your decision-making process during purification, the following workflow provides a structured approach to troubleshooting.

A decision-making workflow for purification.

Section 3: Experimental Protocols

Protocol 1: Standard Recrystallization Procedure
  • Dissolution: In a flask, add the crude this compound and a minimal amount of a suitable solvent (e.g., isopropanol).

  • Heating: Gently heat the mixture with stirring until all the solid dissolves.[14]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[14]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography
  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity (e.g., by adding ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Frequently Asked Questions

Q: What is the molecular weight of this compound? A: The molecular weight is approximately 215.65 g/mol .

Q: Are there any specific safety precautions I should take when handling this compound? A: While specific toxicity data for this compound is not readily available, it is prudent to handle it with standard laboratory safety precautions. Related compounds like 3-chloropropanamide and 3-chloro-N-methylpropanamide are classified as harmful if swallowed and may cause eye irritation.[18][19] Therefore, always use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Q: Can I use water in my purification? A: Water can be used as an anti-solvent in a two-solvent recrystallization system. However, be mindful that prolonged exposure to water, especially at non-neutral pH and elevated temperatures, can lead to hydrolysis of the amide bond.[9][10]

Q: My compound appears oily even after purification. What could be the cause? A: An oily product can indicate the presence of residual solvent or low-melting impurities. Ensure your product is thoroughly dried under high vacuum. If the problem persists, a second purification step may be necessary.

References

  • Discovery of N–X anomeric amides as electrophilic halogenation reagents. National Institutes of Health (NIH). [Link]

  • Recrystallization. YouTube. [Link]

  • (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link]

  • Chiral separation of amides using supercritical fluid chromatography. PubMed. [Link]

  • 3-Chloropropanamide | C3H6ClNO. PubChem, National Institutes of Health (NIH). [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [Link]

  • Discovery of N–X anomeric amides as electrophilic halogenation reagents. ResearchGate. [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Dechlorination of chloroacetanilide herbicides by plant growth regulator sodium bisulfite. PubMed, National Institutes of Health (NIH). [Link]

  • Recrystallization of Acetanilide. YouTube. [Link]

  • Halogen-bonding-mediated synthesis of amides and peptides. RSC Publishing. [Link]

  • The Hydrolysis of Amides. Chemistry LibreTexts. [Link]

  • Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. YouTube. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • Acidic and Basic Amide Hydrolysis. ResearchGate. [Link]

  • 3-Chloro-N-methylpropanamide | C4H8ClNO. PubChem, National Institutes of Health (NIH). [Link]

  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • Preparation method of (R) -3-chloro-1, 2-propanediol.
  • 3-Chloro-N-(3-hydroxyphenyl)propanamide | C9H10ClNO2. PubChem, National Institutes of Health (NIH). [Link]

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Technical Support Center: Stability of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following information is provided for research and development purposes only. It is based on established chemical principles and data from analogous compounds. Specific stability testing for 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide under your unique experimental conditions is highly recommended.

Introduction

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. This guide is designed to address common stability issues encountered with this compound in solution, providing both theoretical understanding and practical, actionable advice to ensure the integrity and reproducibility of your experimental results. As a halogenated amide, this compound is susceptible to specific degradation pathways that are critical to understand for its effective use.

PART 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address potential issues you may face during your experiments.

Issue: Rapid loss of parent compound in aqueous buffers.

Question: I am observing a rapid decrease in the concentration of this compound when dissolved in a neutral or slightly alkaline aqueous buffer (e.g., PBS pH 7.4). What is the likely cause, and how can I mitigate this?

Answer:

The primary degradation pathway for this compound in aqueous solutions is likely intramolecular cyclization. This is a well-documented reaction for 3-haloamides, especially under neutral to basic conditions. The amide nitrogen can act as an internal nucleophile, attacking the carbon atom bonded to the chlorine. This results in the formation of a four-membered ring structure known as a β-lactam and the expulsion of a chloride ion. The rate of this reaction is significantly accelerated by the presence of bases, which can deprotonate the amide nitrogen, increasing its nucleophilicity.

Proposed Degradation Pathway: Intramolecular Cyclization

Caption: Base-catalyzed intramolecular cyclization of this compound.

Experimental Protocol for Stability Assessment:

This protocol will help you quantify the stability of your compound under various pH conditions.

Objective: To determine the degradation rate of this compound as a function of pH.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Phosphate buffers (e.g., pH 5.0, 6.0, 7.0, 7.4)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) in 100% ACN. The compound will be significantly more stable in an aprotic organic solvent.

  • Working Solutions: Dilute the ACN stock solution into each of the aqueous phosphate buffers to your final working concentration (e.g., 100 µg/mL).

  • Time-Zero Analysis: Immediately after preparation, inject an aliquot of each working solution into the HPLC to establish the initial peak area of the parent compound.

  • Incubation: Store the working solutions at a controlled temperature (e.g., 25°C).

  • Time-Point Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), inject aliquots from each pH condition to monitor the decrease in the parent compound's peak area and the potential appearance of new peaks corresponding to degradation products.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point for each pH. Plotting this data will visualize the degradation kinetics.

Mitigation Strategies:

  • pH Control: For aqueous solutions, use a slightly acidic buffer (pH 4-6) to minimize base-catalyzed cyclization.

  • Solvent Choice: For stock solutions and long-term storage, use aprotic solvents such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), or acetone.

  • Temperature: Store all solutions, especially aqueous ones, at low temperatures (2-8°C or frozen at -20°C to -80°C) to decrease the rate of degradation.

  • Prepare Fresh: The most reliable approach for aqueous solutions is to prepare them immediately before use from a stable organic stock.

Expected Stability Profile (Illustrative):

pHEstimated Half-life at 25°C
5.0> 48 hours
6.0~ 24 hours
7.0~ 6-8 hours
7.4< 4 hours

PART 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for the solid compound?

A1: The solid form of this compound is expected to be stable. For long-term storage, keep it in a tightly sealed container in a refrigerator (2-8°C), protected from moisture and light.

Q2: Are there other potential degradation pathways besides cyclization?

A2: Yes, hydrolysis of the amide bond is another possible degradation pathway, which would yield 3-chloropropanoic acid and 2-fluoro-5-methylaniline. However, this reaction is typically slower than intramolecular cyclization under neutral to moderately basic conditions. Amide hydrolysis generally requires more forcing conditions, such as strongly acidic or basic solutions and elevated temperatures. For most standard biological and chemical assays, intramolecular cyclization will be the predominant and more immediate stability concern.

Hydrolysis Pathway

Caption: Acid or base-catalyzed hydrolysis of this compound.

Q3: How can I confirm the identity of the degradation product?

A3: The most definitive way to identify the degradation product is by using liquid chromatography-mass spectrometry (LC-MS). The expected β-lactam product will have a distinct molecular weight that can be confirmed by MS analysis. The mass of the parent compound is approximately 215.65 g/mol (C10H11ClFNO). The β-lactam product would be formed by the loss of HCl, resulting in a molecular formula of C10H10FNO and a mass of approximately 179.19 g/mol .

Q4: Can I use DMSO for my stock solution?

A4: Yes, DMSO is an excellent aprotic solvent for creating stable stock solutions of this compound. However, always consider the potential effects of the final DMSO concentration on your specific experimental system (e.g., cell viability, enzyme activity) and include appropriate vehicle controls.

PART 3: References

  • General Amide Stability: The stability of amide bonds is a fundamental concept in organic chemistry and biochemistry. For a general overview, refer to standard organic chemistry textbooks.

  • Intramolecular Reactions of Haloamides: The propensity for intramolecular cyclization of haloamides is a known chemical transformation. Further reading on neighboring group participation and intramolecular nucleophilic substitution can provide a deeper understanding. A relevant review on the chemistry of α-haloamides, which shares principles with β-haloamides, can be found in:

    • The Fascinating Chemistry of α‐Haloamides. This article discusses various reactions of haloamides, including cyclizations.[1]

  • Stability of Amides in Aqueous Solutions: For a discussion on the factors affecting amide stability in water, including the impact of non-planar geometries, see:

    • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. This paper provides insights into the hydrolysis of amides.[2][3]

Sources

Technical Support Center: Synthesis of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important intermediate. Our approach is rooted in established chemical principles and field-proven insights to ensure you can confidently optimize your reaction conditions and overcome common experimental hurdles.

Introduction to the Synthesis

The synthesis of this compound is typically achieved via a nucleophilic acyl substitution, specifically an N-acylation reaction. The most common and direct method is the Schotten-Baumann reaction, where 2-fluoro-5-methylaniline is acylated with 3-chloropropionyl chloride in the presence of a base.[1][2][3] While seemingly straightforward, the specific substituents on the aniline ring introduce nuances that require careful control of reaction parameters to achieve high yield and purity.

The core reaction is as follows:

This guide will walk you through potential issues and their solutions, ensuring a robust and reproducible synthetic protocol.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I have set up the reaction between 2-fluoro-5-methylaniline and 3-chloropropionyl chloride, but my TLC analysis shows mostly unreacted starting material, and the final yield is very low. What could be the cause?

Answer:

Low or no product formation in this acylation reaction can stem from several factors, primarily related to the nucleophilicity of the aniline and the reaction conditions.

Causality and Solutions:

  • Reduced Nucleophilicity of the Aniline: The 2-fluoro-5-methylaniline is a moderately deactivated aniline. The fluorine atom at the ortho position is electron-withdrawing, which reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity.[4] The methyl group at the meta position is weakly electron-donating, but the effect of the ortho-fluoro group is more pronounced.

    • Solution: To overcome this, you may need to employ slightly more forcing reaction conditions than with a more activated aniline. This could involve using a stronger, non-nucleophilic base or slightly elevated temperatures.

  • Inadequate Base: The Schotten-Baumann reaction generates hydrochloric acid (HCl) as a byproduct.[2] This acid will protonate the unreacted aniline, rendering it non-nucleophilic and effectively stopping the reaction.

    • Solution: Ensure you are using at least a stoichiometric equivalent of a suitable base, and preferably a slight excess (1.1-1.5 equivalents).

      • Aqueous Inorganic Bases (e.g., NaOH, K₂CO₃): These are used in a biphasic system (e.g., dichloromethane/water) and work by neutralizing the HCl in the aqueous phase.[3]

      • Organic Amine Bases (e.g., Triethylamine, Pyridine, DIPEA): These are used in an anhydrous organic solvent (e.g., dichloromethane, THF). Pyridine can sometimes act as a nucleophilic catalyst.[1] For this moderately deactivated aniline, a stronger non-nucleophilic base like Diisopropylethylamine (DIPEA) might be beneficial.

  • Hydrolysis of the Acyl Chloride: 3-chloropropionyl chloride is highly reactive and susceptible to hydrolysis by water. If your solvent is not anhydrous or if you are using an aqueous base system with poor mixing, a significant portion of the acyl chloride can be quenched before it reacts with the aniline.

    • Solution: For reactions in organic solvents, ensure your solvent and glassware are thoroughly dried. If using a biphasic system, vigorous stirring is crucial to maximize the interface between the organic and aqueous layers, promoting the reaction between the aniline and acyl chloride over the hydrolysis of the latter.

  • Low Temperature: While many acylations proceed well at 0 °C to room temperature, a less nucleophilic aniline may require a slightly elevated temperature to increase the reaction rate.

    • Solution: After the initial addition of the acyl chloride at a low temperature (to control the initial exotherm), consider allowing the reaction to warm to room temperature or even gently heating to 40-50 °C. Monitor the progress by TLC.[5]

Issue 2: Formation of Multiple Product Spots on TLC

Question: My TLC plate shows the consumption of starting materials, but I see multiple new spots, some of which are very close to each other. What are these byproducts and how can I avoid them?

Answer:

The formation of multiple products is a common issue and can usually be attributed to side reactions involving the starting materials or the product itself.

Causality and Solutions:

  • Diacylation: Primary anilines can sometimes undergo acylation twice to form a diacylamide, especially if a strong base and an excess of the acylating agent are used.

    • Solution:

      • Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of 3-chloropropionyl chloride.

      • Controlled Addition: Add the acyl chloride dropwise to the solution of the aniline and base. This maintains a low concentration of the acylating agent at any given time, favoring mono-acylation.

  • Hydrolysis of the Product: The amide product itself can be susceptible to hydrolysis under strongly acidic or basic workup conditions, although this is generally less of a concern than the other side reactions. More likely is the hydrolysis of the terminal alkyl chloride on the propionamide chain under harsh basic conditions, which would lead to the corresponding 3-hydroxypropanamide derivative.

    • Solution: Use a mild workup procedure. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. A typical workup involves washing the organic layer with dilute acid (e.g., 1M HCl) to remove the base and unreacted aniline, followed by a wash with a weak base (e.g., saturated NaHCO₃ solution) to remove any remaining acid, and finally a brine wash.[6]

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots for both 2-fluoro-5-methylaniline and potentially 3-chloropropionic acid (from hydrolysis of the acyl chloride) on your TLC plate.

    • Solution: Monitor the reaction by TLC until the aniline spot has disappeared or is very faint. The workup procedure described above should effectively remove both of these impurities.

Issue 3: Difficulty in Product Purification and Isolation

Question: I have a crude product that appears oily or is difficult to crystallize. How can I effectively purify my this compound?

Answer:

Purification challenges often arise from the presence of closely related impurities or residual solvents.

Causality and Solutions:

  • Oily Product: This can be due to the presence of unreacted starting materials, byproducts, or residual solvent.

    • Solution:

      • Effective Workup: First, ensure your workup has been thorough in removing water-soluble impurities.

      • Column Chromatography: If the product remains oily, purification by flash column chromatography on silica gel is the most effective method. A gradient of ethyl acetate in hexanes is a good starting point for elution.

      • Trituration: Sometimes, an oily product can be induced to solidify by trituration with a non-polar solvent like hexanes or diethyl ether. This can help to wash away more soluble impurities.

  • Difficulty with Recrystallization: Choosing the right solvent system is crucial for successful recrystallization.[7][8]

    • Solution:

      • Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. An ideal single solvent for recrystallization will dissolve the compound when hot but not when cold.[9] Good candidates to screen include ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water or ethyl acetate/hexanes.

      • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination for this reaction?

A1: The optimal choice depends on the scale and desired conditions.

  • For laboratory scale, a common and effective system is:

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous).

    • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA). DIPEA is often preferred for less nucleophilic anilines as it is more sterically hindered and less likely to participate in side reactions.

  • For a biphasic system, which can be advantageous for scale-up:

    • Solvent: Dichloromethane (DCM) or Toluene.

    • Base: An aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[2][3] Vigorous stirring is essential in this case.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.[5]

  • Procedure:

    • Prepare a TLC plate with three lanes: one for the starting aniline, one for the co-spot (aniline and reaction mixture), and one for the reaction mixture.

    • Use a suitable mobile phase, such as 30% ethyl acetate in hexanes.

    • The product, being an amide, will be more polar than the starting aniline and thus will have a lower Rf value.

    • The reaction is complete when the aniline spot in the reaction mixture lane has disappeared.

Q3: What are the expected ¹H NMR and ¹³C NMR chemical shifts for the product?

A3: While specific spectral data should be confirmed with a Certificate of Analysis or experimental data, you can expect the following characteristic signals for this compound:

  • ¹H NMR:

    • A singlet for the methyl group protons (~2.3 ppm).

    • Two triplets for the two methylene groups of the chloropropyl chain (one around 2.8-3.0 ppm and the other around 3.8-4.0 ppm).

    • A broad singlet for the amide N-H proton (can vary, ~8-9 ppm).

    • Signals in the aromatic region (7-8 ppm) corresponding to the substituted phenyl ring.

  • ¹³C NMR:

    • A signal for the methyl carbon (~20 ppm).

    • Signals for the two methylene carbons (~40-50 ppm).

    • Signals for the aromatic carbons (some of which will show coupling to fluorine).

    • A signal for the amide carbonyl carbon (~170 ppm).

    • You can find reference spectra from suppliers like BLDpharm.[10]

Q4: What safety precautions should be taken?

A4:

  • 3-Chloropropionyl chloride is corrosive and lachrymatory. It reacts with water to release HCl gas. Handle it in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-Fluoro-5-methylaniline is toxic and an irritant. Avoid inhalation and skin contact.

  • The reaction can be exothermic, especially during the addition of the acyl chloride. It is recommended to perform the addition at a reduced temperature (e.g., in an ice bath).

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

Materials:

  • 2-fluoro-5-methylaniline

  • 3-chloropropionyl chloride

  • Triethylamine (or DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-fluoro-5-methylaniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature.

  • Monitor the reaction progress by TLC until the starting aniline is consumed (typically 2-4 hours).

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or flash column chromatography.

Data Presentation

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reactants, inert, and easy to remove.
Base Triethylamine or DIPEA (1.2 eq)Neutralizes HCl byproduct to drive the reaction to completion.[2]
Temperature 0 °C for addition, then RTControls initial exotherm, then allows for a reasonable reaction rate.
Stoichiometry Aniline (1.0 eq), Acyl Chloride (1.1 eq)Slight excess of acyl chloride ensures full conversion of the aniline.
Workup Aqueous acid/base washesRemoves unreacted starting materials and base.[6]
Purification Recrystallization or Column ChromatographyTo obtain high-purity product.[7]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_base Is the base appropriate and in sufficient excess (1.2 eq)? start->check_base check_anhydrous Are the solvent and glassware anhydrous? check_base->check_anhydrous Yes solution_base Use a stronger base (e.g., DIPEA) or ensure >1.1 eq. check_base->solution_base No check_temp Was the reaction allowed to warm to RT or gently heated? check_anhydrous->check_temp Yes solution_anhydrous Thoroughly dry glassware and use anhydrous solvent. check_anhydrous->solution_anhydrous No check_reagents Are the reagents (especially acyl chloride) of good quality? check_temp->check_reagents Yes solution_temp Allow to stir at RT for longer or heat to 40-50 °C, monitoring by TLC. check_temp->solution_temp No solution_reagents Use freshly opened or purified reagents. check_reagents->solution_reagents No

Caption: Decision tree for troubleshooting low product yield.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction & Monitoring cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Aniline in Anhydrous DCM B Cool to 0 °C A->B C Add Base (e.g., TEA) B->C D Add 3-Chloropropionyl Chloride Dropwise C->D E Warm to RT Stir for 2-4h D->E F Monitor by TLC E->F G Aqueous Washes (HCl, NaHCO₃, Brine) F->G Reaction Complete H Dry Organic Layer (Na₂SO₄) G->H I Concentrate in vacuo H->I J Recrystallization or Column Chromatography I->J K Pure Product J->K

Caption: Step-by-step experimental workflow for the synthesis.

References

Sources

Technical Support Center: Crystallization of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide (CAS No: 915920-93-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in scientific principles and practical experience.

I. Troubleshooting Guide: Common Crystallization Issues

This section provides a systematic approach to resolving the most frequent problems encountered during the crystallization of this compound.

Issue 1: The compound "oils out" and does not form a solid.

"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[1] This often occurs when the solution's temperature is above the melting point of the solute at the point of supersaturation.[2] For this compound, this can be particularly problematic due to its molecular structure, which may lead to a relatively low melting point or be influenced by impurities.[3][4]

Causality and Remediation:
  • High Supersaturation: Rapid cooling or excessive anti-solvent addition can create a high level of supersaturation, kinetically favoring the formation of a disordered, liquid-like state over an ordered crystal lattice.[1]

    • Solution: Reduce the cooling rate or slow down the addition of the anti-solvent. This allows the molecules more time to orient themselves correctly into a crystal lattice.

  • Solvent Choice: The chosen solvent may have a boiling point that is significantly higher than the melting point of the compound.[5]

    • Solution: Select a solvent or solvent mixture with a lower boiling point. Refer to the solvent selection guide below for a more systematic approach.

  • Presence of Impurities: Impurities can depress the melting point of the compound, increasing the likelihood of oiling out.[2][3][4] They can also interfere with the crystal growth process by adsorbing onto the crystal surface.[6][7][8]

    • Solution: Purify the starting material before crystallization. Techniques like column chromatography or a preliminary rough crystallization can be effective. The use of activated charcoal during the crystallization process can also help remove certain impurities.[4]

Experimental Protocol: Mitigating Oiling Out
  • Solvent Re-evaluation: If oiling out persists, re-evaluate the solvent system. Add a small amount of a "good" solvent (one in which the compound is highly soluble) back to the oiled-out mixture to redissolve it.[2]

  • Controlled Cooling: Re-heat the solution to ensure complete dissolution and then cool it very slowly. An insulated bath or a programmable cooling system is recommended.

  • Seeding: Introduce a small quantity of pre-existing, high-quality crystals (seed crystals) of this compound at the saturation point. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[9]

  • Anti-Solvent Strategy: If using an anti-solvent, consider adding the solution of the compound dropwise to the anti-solvent, rather than the other way around. This maintains a lower overall supersaturation.

Issue 2: Poor or no crystal yield.

Low yield is a common issue that can significantly impact the efficiency of a synthetic process.[2] Several factors can contribute to this problem.

Causality and Remediation:
  • Inappropriate Solvent System: The compound may be too soluble in the chosen solvent, even at low temperatures.[10][11]

    • Solution: The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[10][11] A mixed solvent system, where the compound is soluble in one solvent and insoluble in the other, can be highly effective.[10]

  • Insufficient Cooling: The solution may not have been cooled to a low enough temperature to induce precipitation.

    • Solution: After initial cooling to room temperature, place the crystallization vessel in an ice bath or a refrigerator to maximize the recovery of the solid.

  • Premature Filtration: Filtering the solution while it is still warm will result in the loss of product that would have crystallized upon further cooling.

    • Solution: Ensure the solution has reached the target low temperature and that crystallization has ceased before filtration.

Issue 3: Formation of very fine needles or an amorphous powder.

The morphology of the crystalline product is critical, especially in pharmaceutical applications where properties like flowability and dissolution rate are important.[7] Fine needles or amorphous material can be difficult to filter and handle.

Causality and Remediation:
  • Rapid Crystallization: High supersaturation can lead to rapid nucleation and the formation of many small crystals or an amorphous solid.

    • Solution: Slow down the crystallization process by reducing the cooling rate or the rate of anti-solvent addition.

  • Solvent Effects: The solvent can influence the crystal habit. Some solvents may favor growth in one dimension, leading to needle-like crystals.

    • Solution: Experiment with different solvents or solvent mixtures. The presence of certain functional groups in the solvent can interact differently with the growing crystal faces.[12]

  • Impurities: Structurally related impurities can selectively adsorb to certain crystal faces, inhibiting growth in that direction and leading to changes in crystal morphology.[7]

Issue 4: Inconsistent results and suspected polymorphism.

Polymorphism is the ability of a compound to exist in more than one crystalline form.[13][14][15] Different polymorphs can have different physical properties, including solubility, melting point, and stability.[14] For amides, polymorphism is a common phenomenon.[13][14]

Causality and Remediation:
  • Varying Crystallization Conditions: Different solvents, cooling rates, and temperatures can lead to the formation of different polymorphs.[15] According to Ostwald's rule, less stable polymorphs often crystallize first.[15]

    • Solution: Strictly control all crystallization parameters to ensure consistency. This includes the source and purity of the starting material, the solvent system, temperature profiles, and agitation.

  • Thermodynamic vs. Kinetic Control: A rapidly cooled solution may yield a kinetically favored but metastable polymorph, while slow cooling is more likely to produce the thermodynamically stable form.

    • Solution: To obtain the most stable polymorph, employ slow cooling and consider slurry experiments where the crystalline material is stirred in the mother liquor for an extended period to allow for conversion to the most stable form.

Workflow for Investigating Polymorphism

Caption: Decision workflow for investigating and controlling polymorphism.

II. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of this compound?

Based on the "like dissolves like" principle, the amide and aromatic functionalities suggest moderate polarity.[11] Therefore, a good starting point would be to screen solvents of varying polarities.

Solvent ClassExamplesRationale
Alcohols Ethanol, IsopropanolCan form hydrogen bonds with the amide group.[5]
Esters Ethyl AcetateGood balance of polarity.[12]
Ketones Acetone, Methyl Ethyl KetoneGood solubilizing power for many organic compounds.[11]
Aromatic TolueneMay interact favorably with the phenyl ring.[5]
Ethers Tetrahydrofuran (THF)Can be a good "soluble solvent" in mixed systems.[12]
Alkanes Heptane, HexaneLikely to be effective as anti-solvents.[5]

Experimental Protocol: Solvent Screening

  • Place approximately 20-30 mg of your compound into several small test tubes.

  • Add a small amount (e.g., 0.5 mL) of a single solvent to each tube at room temperature. Observe solubility.

  • If the compound is insoluble at room temperature, heat the tube gently in a water bath and observe if it dissolves.

  • If it dissolves upon heating, allow the tube to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

  • The ideal single solvent will show low solubility at room temperature but high solubility at elevated temperatures, and will produce good quality crystals upon cooling.[16]

  • If no single solvent is ideal, consider a mixed solvent system.[10] Dissolve the compound in a minimal amount of a "good" solvent (where it is highly soluble) and then add a "poor" solvent (where it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Q2: How can I confirm the identity and purity of my crystalline product?

A combination of analytical techniques is necessary for comprehensive characterization.[17][18][19]

TechniqueInformation Provided
Melting Point A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities or multiple polymorphs.
X-Ray Powder Diffraction (XRPD) Provides a unique "fingerprint" for a specific crystalline form, making it the definitive technique for identifying polymorphs.[18][20]
Differential Scanning Calorimetry (DSC) Measures thermal transitions, such as melting points and phase changes between polymorphs.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of key functional groups (e.g., N-H, C=O of the amide).[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the molecular structure and can be used to assess chemical purity.
High-Performance Liquid Chromatography (HPLC) Quantifies the chemical purity of the sample.

Q3: My crystals are clumping together (agglomerating). How can I prevent this?

Agglomeration can be caused by high supersaturation, inadequate agitation, or the presence of sticky impurities.

  • Control Supersaturation: As with forming fine powders, reducing the rate of cooling or anti-solvent addition can help.

  • Optimize Agitation: Gentle, consistent stirring can keep growing crystals suspended and prevent them from sticking together. However, overly vigorous agitation can cause secondary nucleation and lead to smaller crystals.

  • Purity: Ensure the starting material is of high purity, as trace impurities can sometimes cause crystals to become sticky.[1]

Q4: Can I use a co-crystal approach for this compound?

If single-solvent or mixed-solvent crystallization proves difficult, co-crystallization is a viable alternative.[21] This involves crystallizing the target molecule with a second compound (a "co-former") to form a new crystalline solid with different properties. For an amide-containing molecule like this compound, co-formers that can participate in hydrogen bonding (e.g., dicarboxylic acids, other amides) would be logical candidates to explore.[22]

III. Summary of Key Recommendations

  • Prioritize Purity: The purity of the starting material is paramount. Impurities are a primary cause of many crystallization problems, including oiling out, poor morphology, and low yield.[6][8]

  • Systematic Solvent Screening: Do not rely on a single solvent system. A thorough screening of individual and mixed solvents is essential to find the optimal conditions.

  • Control the Rate of Supersaturation: Whether using cooling or anti-solvent methods, a slow and controlled approach is crucial for growing high-quality crystals.

  • Consider Seeding: Using seed crystals can provide kinetic control over the nucleation process, leading to more consistent results and potentially targeting a specific polymorph.

  • Characterize Thoroughly: Use a suite of analytical techniques (XRPD, DSC, Microscopy) to confirm the solid form, purity, and morphology of your final product.[17][20][23]

References

  • Nature. (n.d.). Impact of impurities on crystal growth. Retrieved from [Link]

  • MDPI. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved from [Link]

  • ACS Publications. (n.d.). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Retrieved from [Link]

  • ACS Publications. (n.d.). Polymorphism of a Simple Organic Amide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • ACS Publications. (n.d.). Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • NIH. (n.d.). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. Retrieved from [Link]

  • Cambridge University Press & Assessment. (2019, June 14). The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization. Retrieved from [Link]

  • Oxford Academic. (n.d.). 4 Analytical techniques for studying and characterizing polymorphs. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved from [Link]

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. Retrieved from [Link]

  • ACS Publications. (2008, August 28). Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. Retrieved from [Link]

  • ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals?. Retrieved from [Link]

  • Monash University. (2017, November 1). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystal polymorphism. Retrieved from [Link]

  • NIH. (2021, March 17). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Retrieved from [Link]

  • University of Bern. (n.d.). Guide for crystallization. Retrieved from [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]

  • YouTube. (2021, June 11). A Scientist's Guide to Crystallization Process Development. Retrieved from [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • MIT. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). 3-chloro-n-(5-fluoro-2-methylphenyl)propanamide. Retrieved from [Link]

  • NIH PubChem. (n.d.). 3-Chloropropanamide. Retrieved from [Link]

  • ResearchGate. (2015, March 27). (PDF) N-(3-Chloro-2-methylphenyl)succinamic acid. Retrieved from [Link]

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Technical Support Center: Purification of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide (CAS No. 915920-93-3)[1][2][3][4]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this pharmaceutical intermediate. Our focus is on providing practical, field-proven insights to help you achieve the desired purity of your compound.

I. Understanding the Compound and Potential Impurities

Chemical Structure:

Figure 1. Structure of this compound

Molecular Formula: C₁₀H₁₁ClFNO

Synthesis and Common Impurities:

The most common synthetic route to N-aryl amides involves the acylation of an aniline with a carboxylic acid or its derivative. In the case of this compound, this typically involves the reaction of 2-fluoro-5-methylaniline with 3-chloropropionyl chloride or 3-chloropropanoic acid.

Based on this synthesis, the primary impurities to consider are:

  • Unreacted Starting Materials:

    • 2-fluoro-5-methylaniline

    • 3-chloropropionyl chloride or 3-chloropropanoic acid

  • Side Products:

    • Products of self-condensation of the starting materials.

    • Hydrolysis products of 3-chloropropionyl chloride.

II. Purification Strategies: A Comparative Overview

Two primary methods are recommended for the purification of this compound: recrystallization and column chromatography . The choice between these methods will depend on the impurity profile and the desired scale of purification.

Method Advantages Disadvantages Best Suited For
Recrystallization - Cost-effective- Scalable- Can yield highly pure crystalline material- Requires a suitable solvent- May have lower recovery- Removing small amounts of impurities- Large-scale purification
Column Chromatography - High resolution for complex mixtures- Versatile for a wide range of polarities- More time-consuming- Requires more solvent- Can be less scalable- Separating mixtures with multiple components- When a suitable recrystallization solvent cannot be found

III. Troubleshooting Guide and FAQs

Recrystallization

Q1: How do I select the best solvent for recrystallization?

A1: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For N-aryl amides, good starting points are polar solvents like ethanol, isopropanol, or acetonitrile. You can also explore solvent mixtures, such as ethanol/water or ethyl acetate/hexane, to fine-tune the solubility.

Experimental Protocol: Solvent Screening for Recrystallization

  • Place a small amount of the crude material (approx. 50 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, acetonitrile, ethyl acetate, toluene) dropwise while heating and agitating until the solid dissolves.

  • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The best solvent will yield a good quantity of crystals with minimal dissolved solid at low temperatures.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution above its melting point. This is a common issue and can be addressed by:

  • Increasing the solvent volume: This keeps the compound in solution at a lower temperature.

  • Slowing the cooling rate: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath.

  • Using a different solvent system: The initial solvent may be too poor for your compound.

Q3: Crystal formation is very slow or doesn't happen at all. How can I induce crystallization?

A3: If crystals do not form readily, you can try the following techniques:

  • Scratching the inner surface of the flask with a glass rod at the meniscus. This creates nucleation sites.

  • Seeding the solution with a tiny crystal of the pure compound.

  • Reducing the solvent volume by gentle heating and evaporation, then allowing it to cool again.

Column Chromatography

Q1: What is a good starting point for the stationary and mobile phases for column chromatography?

A1: For N-aryl amides, a normal-phase chromatography setup is typically effective.

  • Stationary Phase: Silica gel is the most common and effective choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a good starting point. You can determine the optimal ratio by running a Thin Layer Chromatography (TLC) plate first. Aim for an Rf value of 0.2-0.4 for the desired compound. A typical starting mobile phase could be a 7:3 or 8:2 mixture of hexane:ethyl acetate.

Experimental Protocol: Developing a Column Chromatography Method

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto a silica gel TLC plate. Develop the plate in various hexane:ethyl acetate ratios (e.g., 9:1, 8:2, 7:3).

  • Visualization: Visualize the spots under a UV lamp. The ideal solvent system will show good separation between the product and impurities, with the product having an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent if necessary, then adsorb onto a small amount of silica) and carefully load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Q2: My compound is streaking on the TLC plate and the column. What is causing this?

A2: Streaking is often caused by:

  • Overloading the sample: Use a smaller amount of material on the TLC plate or column.

  • The compound being too polar for the mobile phase: Add a small amount of a more polar solvent, like methanol, to the eluent. For amides, adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the mobile phase can sometimes improve peak shape by neutralizing acidic sites on the silica gel.

  • The compound having low solubility in the mobile phase: Ensure the compound is fully dissolved before loading it onto the column.

Q3: The separation between my product and an impurity is poor. How can I improve it?

A3: To improve separation (resolution), you can:

  • Use a less polar mobile phase: This will cause all compounds to move more slowly down the column, potentially increasing the separation.

  • Employ gradient elution: Start with a less polar mobile phase and gradually increase the polarity by adding more of the polar solvent. This can help to separate compounds with similar polarities.

  • Use a longer column: A longer column provides more surface area for interaction and can improve separation.

IV. Purity Assessment

After purification, it is crucial to assess the purity of your this compound. Common analytical techniques include:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is indicative of a pure compound.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity. A single sharp peak is desired.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups (e.g., N-H stretch, C=O stretch).

V. Visualization of Workflows

Recrystallization Workflow

RecrystallizationWorkflow start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve cool Slowly cool to room temperature dissolve->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filter crystals ice_bath->filter wash Wash with cold solvent filter->wash dry Dry purified crystals wash->dry end Pure Product dry->end

Caption: A typical workflow for purification by recrystallization.

Column Chromatography Troubleshooting Logic

ChromatographyTroubleshooting start Poor Separation sub_node1 sub_node1 start->sub_node1 sub_node2 Decrease mobile phase polarity sub_node1->sub_node2 Yes sub_node3 Is there streaking? sub_node1->sub_node3 No sub_node4 Decrease sample load or add modifier (e.g., TEA) sub_node3->sub_node4 Yes sub_node5 Are peaks still overlapping? sub_node3->sub_node5 No sub_node6 Use a longer column or try gradient elution sub_node5->sub_node6 Yes

Caption: A decision tree for troubleshooting poor separation in column chromatography.

VI. References

  • PubChem. 3-chloro-N-(2-methoxy-5-methylphenyl)propanamide. [Link]

  • Google Patents. Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

  • PubChem. 3-Chloro-N-methylpropanamide. [Link]

Sources

Overcoming poor solubility of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide in assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solubility Solutions for In Vitro Assays

Guide for: 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide and Other Poorly Soluble Compounds

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with test compounds, specifically focusing on this compound as a representative example of a new chemical entity with low aqueous solubility. Poor solubility is a pervasive issue in drug discovery, affecting over 70% of new chemical entities and leading to inaccurate assay data, underestimated potency, and unreliable structure-activity relationships (SAR).[1][2][3]

This resource provides in-depth, field-proven troubleshooting strategies and answers to frequently asked questions to help you generate reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Understanding the Core Problem

Q1: I observed a cloudy precipitate after adding my compound to the aqueous assay buffer. What is happening?

A1: The precipitation you are observing is a classic sign that your compound, this compound, has exceeded its solubility limit in the final assay buffer.[4][5] Many novel organic molecules are lipophilic ("grease-ball" molecules) and are readily dissolved in a strong organic solvent like Dimethyl Sulfoxide (DMSO), but they "crash out" of solution when diluted into a predominantly aqueous environment like cell culture media or phosphate-buffered saline (PBS).[4][6] This occurs due to a dramatic shift in solvent polarity that the compound cannot tolerate.[4][7]

Q2: My 10 mM stock solution in 100% DMSO is perfectly clear. Why does that not guarantee its solubility in the final assay?

A2: A clear stock solution in a powerful aprotic solvent like DMSO only indicates solubility in that specific solvent.[4][8] It does not predict the compound's aqueous solubility. The critical parameter is the kinetic solubility in your final assay medium, which is often orders of magnitude lower than its solubility in pure DMSO.[9][10] When a small volume of the DMSO stock is rapidly diluted into a large volume of buffer, the compound may not have sufficient time to establish a stable, dissolved state, leading to immediate precipitation.[4]

Q3: What are the consequences of proceeding with an assay where precipitation is visible?

A3: Proceeding with visible precipitate will lead to highly unreliable and misleading data. The actual concentration of the dissolved, biologically active compound is unknown and significantly lower than the intended nominal concentration.[2] This can result in:

  • Underestimated Potency: The compound may appear less active or completely inactive because the concentration reaching the target is too low.[2][3]

  • Inaccurate IC50/EC50 Values: Dose-response curves will be distorted, leading to incorrect calculations of key parameters.[9][11]

  • Poor Reproducibility: The amount of precipitate can vary between wells and experiments, causing high data variability.[2]

  • Physical Interference: Precipitate can interfere with optical readings in absorbance or fluorescence-based assays and can be cytotoxic to cells.[5]

Category 2: Systematic Troubleshooting & Optimization

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay without causing artifacts?

A4: The final concentration of DMSO in your assay is critical. High concentrations can be directly toxic to cells or cause off-target effects that confound results.[12][13]

Assay TypeRecommended Final DMSO Concentration (%)Rationale & Key Considerations
General Cell-Based Assays ≤ 0.5% This is a widely accepted upper limit for most immortalized cell lines to avoid significant cytotoxicity.[10][12]
Primary Cell Cultures ≤ 0.1% Primary cells are often more sensitive to solvent toxicity than established cell lines.[12]
High-Throughput Screening (HTS) 0.1% - 1% The concentration should be minimized as much as possible and kept rigorously consistent across all plates.[12][14]
Enzyme/Biochemical Assays ≤ 1-2% While higher concentrations may be tolerated, they can still affect protein conformation or activity. Always validate.

Crucially, every experiment must include a vehicle control containing the same final concentration of DMSO as the test wells to isolate the effect of the compound from that of the solvent.[4][12][15]

Q5: What is the first step I should take to solve my precipitation problem?

A5: The first step is to determine the maximum soluble concentration of your compound in the final assay buffer. This can be done through a simple visual or instrument-based kinetic solubility assessment. Once you know this limit, you can adjust your experiment to test concentrations at or below this threshold.

Below is a troubleshooting workflow to guide you through this process systematically.

G start Precipitation Observed in Assay q_conc Is Test Concentration > Aqueous Solubility Limit? start->q_conc reduce_conc Reduce Test Concentration to ≤ Max Soluble Limit q_conc->reduce_conc Yes q_dmso Is Final DMSO % Optimized and Tolerable? q_conc->q_dmso No/Unknown end_ok Assay Successful reduce_conc->end_ok optimize_dmso Adjust Stock Concentration to achieve highest tolerable final DMSO % (e.g., 0.5%) q_dmso->optimize_dmso No q_buffer Can Assay Buffer be Modified? q_dmso->q_buffer Yes optimize_dmso->q_buffer modify_buffer Test Buffer Modifications: - Add Serum/BSA - Adjust pH (if compound is ionizable) q_buffer->modify_buffer Yes advanced Utilize Advanced Formulation Strategies q_buffer->advanced No modify_buffer->advanced advanced->end_ok Success end_fail Consult Formulation Specialist advanced->end_fail Failure

Caption: A systematic workflow for troubleshooting compound precipitation in assays.

Protocol: Basic Kinetic Solubility Assessment

This protocol helps you estimate the maximum soluble concentration of your compound in your specific assay buffer.

  • Prepare a High-Concentration Stock: Prepare a 10 mM or 20 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved, using gentle warming (37°C) or brief sonication if necessary.[12]

  • Set Up Serial Dilutions: In a clear 96-well plate, add your final assay buffer to each well (e.g., 198 µL for a 1:100 final dilution).

  • Add Compound: Add a small volume of your DMSO stock (e.g., 2 µL) to the first well to achieve a high test concentration (e.g., 200 µM). Serially dilute this across the plate to create a concentration gradient. Include a buffer + DMSO-only well as a negative control.

  • Incubate and Observe: Incubate the plate under your standard assay conditions (e.g., 37°C for 1-2 hours).

  • Detect Precipitation: Assess precipitation either visually against a dark background or by measuring light scatter (turbidity) using a plate reader at a wavelength like 600-650 nm.

  • Determine Solubility Limit: The highest concentration that remains clear (no visible precipitate or increase in turbidity compared to the control) is your estimated kinetic solubility limit.[10][11] All further experiments should use concentrations at or below this limit.

Category 3: Advanced Solubilization Strategies

Q6: I've optimized my DMSO concentration and lowered the test concentration, but I still have solubility issues. What are my other options?

A6: When standard DMSO-based methods are insufficient, you can employ more advanced formulation strategies. The choice depends on your assay type and the physicochemical properties of your compound.

G start Initial Method Fails (Precipitation persists) q_assay_type What is the Assay Type? start->q_assay_type cell_based Cell-Based Assay q_assay_type->cell_based biochemical Biochemical / Enzyme Assay q_assay_type->biochemical strategy_cyclo Use Cyclodextrins (e.g., HP-β-CD) cell_based->strategy_cyclo strategy_serum Increase Serum/BSA (if compatible) cell_based->strategy_serum biochemical->strategy_cyclo strategy_cosolvent Use a Co-Solvent (e.g., PEG-400, Ethanol) biochemical->strategy_cosolvent strategy_surfactant Use a mild non-ionic surfactant (e.g., Tween-20, Triton X-100) biochemical->strategy_surfactant

Caption: Decision tree for selecting an advanced solubility enhancement strategy.

Comparison of Advanced Solubilization Techniques

StrategyMechanism of ActionProsCons & Cautions
Co-solvents (e.g., Ethanol, PEG 400)Reduces the overall polarity of the aqueous buffer, making it more favorable for lipophilic compounds.[16][17]Simple to implement; can be effective for moderately insoluble compounds.Can cause protein denaturation or cellular toxicity at higher concentrations; must be carefully controlled.[13][18]
Cyclodextrins (e.g., HP-β-CD)These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, encapsulating the drug molecule to increase its apparent water solubility.[1][19][20]Biocompatible; widely used in cell culture; can be very effective.[15]Can sometimes extract cholesterol from cell membranes at high concentrations; may affect compound-target binding.
Surfactants (e.g., Tween-20, Poloxamers)Form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[16][21]Highly effective at increasing solubility.Primarily for biochemical/enzyme assays; generally cytotoxic and not suitable for live-cell experiments above the critical micelle concentration.[22]
pH Modification For ionizable compounds, adjusting the buffer pH to favor the charged (more soluble) form can dramatically increase solubility.[19][21]Very effective for acidic or basic compounds.Not applicable to neutral compounds; pH change must be compatible with the biological system (cells, enzymes).
Protocol: Using Cyclodextrin for a Cell-Based Assay
  • Select Cyclodextrin: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common, biocompatible choice for cell culture.[15]

  • Prepare a Complexed Stock Solution:

    • Instead of 100% DMSO, prepare your stock of this compound in a solution of HP-β-CD in your assay buffer (e.g., 10-50 mM HP-β-CD).

    • Alternatively, prepare a high-concentration drug stock in DMSO. In a separate tube, prepare a concentrated solution of HP-β-CD in your assay buffer. Add the DMSO stock to the cyclodextrin solution slowly while vortexing. This allows the compound to move from the DMSO into the cyclodextrin core.

  • Equilibrate: Allow the mixture to incubate (e.g., 1-2 hours at room temperature or 37°C) to ensure complex formation.

  • Control Group: It is critical to treat a set of cells with the HP-β-CD solution alone (at the same final concentration) to ensure the cyclodextrin itself is not causing any biological effects.

  • Perform Assay: Use the complexed stock solution to perform your serial dilutions for the experiment.

By implementing these structured troubleshooting and formulation strategies, you can overcome the challenges posed by poorly soluble compounds like this compound, ensuring the integrity and reliability of your experimental data.

References

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. 2006-05-10.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available from: [Link]

  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available from: [Link]

  • Methods of solubility enhancements. Slideshare. Available from: [Link]

  • DMSO in cell based assays. Scientist Solutions. 2025-01-16.
  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific.
  • Dimethyl sulfoxide. Wikipedia. Available from: [Link]

  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scirp.org. Available from: [Link]

  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. ResearchGate. Available from: [Link]

  • improving (-)-Anomalin solubility in in vitro assays. Benchchem.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. 2021-07-26. Available from: [Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. Available from: [Link]

  • How to prevent "Antibacterial agent 102" precipitation in assays. Benchchem.
  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. PMC - NIH. Available from: [Link]

  • What does it mean to use DMSO as a dissolvant in biology experiemnts?. 2018-10-24. Available from: [Link]

  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. ResearchGate. 2025-10-13. Available from: [Link]

  • Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. Benchchem.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Available from: [Link]

  • Assay Troubleshooting. MB - About. Available from: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available from: [Link]

  • How to enhance drug solubility for in vitro assays?. ResearchGate. 2014-07-31. Available from: [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. 2011-05-28.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. Available from: [Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development. OUCI. Available from: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available from: [Link]

  • How to prevent compound precipitation during flash column chromatography. Biotage. 2023-01-23. Available from: [Link]

  • Technical Support Center: Overcoming Solubility Challenges with Antibacterial Agent 129 in In Vitro Assays. Benchchem.
  • This compound. Matrix Scientific.
  • Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. Available from: [Link]

  • 915920-93-3|this compound. BLDpharm.

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Validation & Comparative

A Comparative Analysis of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide Analogs for Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The propanamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide provides a comparative analysis of analogs of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide, a compound of interest for further drug development. While direct comparative studies on this specific compound and its immediate analogs are not extensively published, this analysis synthesizes data from related propanamide derivatives to establish a framework for structure-activity relationship (SAR) studies. We will explore the impact of structural modifications on biological activity, drawing insights from research on propanamide-based enzyme inhibitors and anticancer agents. Furthermore, this guide details essential experimental protocols for the synthesis, characterization, and biological evaluation of these analogs, providing researchers with a foundational methodology for their own investigations.

Introduction: The Propanamide Core in Drug Discovery

The N-phenylpropanamide moiety is a versatile pharmacophore found in a wide range of biologically active molecules. Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic interactions. The general structure consists of a phenyl ring connected to a propanamide group, offering multiple points for chemical modification to modulate pharmacokinetic and pharmacodynamic properties.

Derivatives of the propanamide structure have shown promise in diverse therapeutic areas. For instance, propanamide-based compounds have been investigated as potent anticancer agents, demonstrating efficacy in ovarian cancer cell lines and in vivo tumor models.[1] Additionally, propanamide analogs have been designed as inhibitors of enzymes like urease and cyclooxygenase-2 (COX-2), highlighting their potential in treating inflammatory and gastrointestinal disorders.[2] The core structure's adaptability makes it a compelling starting point for the design of novel therapeutics.

This guide focuses on analogs of this compound, a compound available from suppliers like Matrix Scientific and BLDpharm.[3][4] By systematically analyzing the effects of substitutions on the phenyl ring and the propanamide backbone, researchers can elucidate key structural features required for desired biological activity.

Structure-Activity Relationship (SAR) Analysis of Propanamide Analogs

The biological activity of propanamide analogs is intricately linked to their molecular structure. Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds and designing more potent and selective drug candidates.[5] The following sections dissect the key structural components of this compound and discuss the potential impact of their modification based on existing literature for related compounds.

The Phenyl Ring: Impact of Halogenation and Alkyl Substitution

The substitution pattern on the phenyl ring significantly influences the compound's interaction with its biological target. In the parent compound, we have a fluoro and a methyl group at the 2 and 5 positions, respectively.

  • Fluorine Substitution: The presence of a fluorine atom can enhance metabolic stability and binding affinity.[6] Fluorine's high electronegativity can lead to favorable electrostatic interactions and can block sites of metabolism. Studies on fluoroaryl-substituted derivatives have shown that these modifications can significantly enhance antitumor efficacy.[7] In some cases, fluorine substitution has been shown to result in a less toxic profile compared to other halogenations.[8]

  • Methyl Substitution: The methyl group can contribute to hydrophobic interactions within a binding pocket. Its position on the ring is critical; for instance, a study on methylated derivatives of halogenated propanes suggested that methylation can introduce steric hindrance, potentially reducing mutagenicity.[9]

The Propanamide Linker: Role of the Chloro Substituent

The 3-chloro substituent on the propanamide chain is another key feature. Halogenation of the aliphatic chain can influence the compound's reactivity and conformational preferences.

  • Chlorine Atom: The chlorine atom can act as a leaving group in certain biological contexts, potentially leading to covalent modification of the target protein. However, halogenation can also increase the risk of toxicity.[10] Studies on halogenated hydrocarbons have shown that they can induce hepatotoxicity in animal models.[11] Therefore, the toxicological profile of any chlorinated analog must be carefully evaluated. Dihalogenation of diphenylamine structures has been shown to promote the formation of quinone metabolites, which can be associated with toxicity.[12]

The Amide Bond: A Hub for Interaction

The amide bond is a critical functional group, capable of acting as both a hydrogen bond donor and acceptor. This dual nature allows it to form strong and specific interactions with amino acid residues in a protein's active site. The planarity of the amide bond also imparts a degree of rigidity to the molecule, which can be favorable for binding.

Comparative Data of Representative Propanamide Analogs

While a direct head-to-head comparison of this compound analogs is not available in the public domain, we can extrapolate from data on other propanamide series to predict trends in biological activity. The following table summarizes the inhibitory concentrations (IC50) of various propanamide derivatives against different targets, illustrating the impact of structural modifications.

Compound SeriesTargetKey Structural FeaturesIC50 RangeReference
2-Aminothiazole-based PropanamidesAcetylcholinesteraseVaried substitutions on the thiazole and phenyl rings0.55 µM - 12.83 µM[13]
7-Propanamide BenzoxaborolesOvarian Cancer CellsBenzoxaborole core with propanamide side chain21 nM - 33 nM[1]
Substituted (S)-2-(benzylideneamino)-3-hydroxy-N-tetradecylpropanamidesChemoresistant Breast Cancer Cells (MCF-7TN-R)Imine functional group and ortho-substituted phenyl rings10.3 µM - 12.5 µM[14]
Naproxen-Sulfa Drug ConjugatesUreaseNaproxen core with various sulfonamides linked via an amide bond5.06 µM - 6.69 µM[2]

Experimental Protocols for Analog Synthesis and Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of novel this compound analogs.

General Synthesis of N-Aryl Propanamide Analogs

The synthesis of N-aryl propanamide analogs can be readily achieved through the acylation of a substituted aniline with a corresponding propanoyl chloride. This is a robust and versatile method that allows for the generation of a diverse library of analogs.

Diagram of the General Synthetic Workflow:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Aniline Substituted Aniline Reaction Acylation Aniline->Reaction AcylChloride 3-Chloropropanoyl Chloride AcylChloride->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Solvent Base Triethylamine (TEA) Base->Reaction Base Propanamide 3-chloro-N-(aryl)propanamide Reaction->Propanamide

Caption: General synthetic scheme for N-aryl propanamide analogs.

Step-by-Step Protocol:

  • Dissolve the Aniline: In a round-bottom flask, dissolve one equivalent of the desired substituted aniline (e.g., 2-fluoro-5-methylaniline) in an anhydrous aprotic solvent such as dichloromethane.

  • Add Base: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution.

  • Cool the Reaction: Cool the reaction mixture to 0°C in an ice bath.

  • Add Acyl Chloride: Slowly add one equivalent of 3-chloropropanoyl chloride to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-chloro-N-(aryl)propanamide analog.

In Vitro Enzyme Inhibition Assay

Many propanamide analogs function as enzyme inhibitors. The following is a general protocol for assessing the inhibitory potential of newly synthesized compounds against a target enzyme.

Diagram of the Enzyme Inhibition Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Plate cluster_measurement Measurement Enzyme Enzyme Solution Well 96-well plate Enzyme->Well Inhibitor Test Compound (Analog) Inhibitor->Well Substrate Substrate Solution PreIncubate PreIncubate Substrate->PreIncubate Well->PreIncubate Pre-incubation Reader Plate Reader Data IC50 Calculation Reader->Data PreIncubate->Reader Kinetic Read

Sources

Efficacy and Comparative Analysis of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide and Structurally Related Bioactive Compounds: A Research Prospectus

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-substituted propanamides, particularly those bearing a chloroacetamide moiety, represent a versatile chemical scaffold with a broad spectrum of reported biological activities. These activities range from herbicidal and fungicidal to potential therapeutic applications as antibacterial and anticancer agents.[1][2] This guide focuses on the largely uncharacterized compound, 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide , and proposes a framework for its efficacy evaluation. By drawing comparisons with structurally similar and well-documented chloroacetamide derivatives, we aim to provide a comprehensive research prospectus for scientists and drug development professionals interested in exploring the potential of this and related molecules.

The core structure, characterized by a reactive chloroacetyl group, is a key determinant of the biological activity of this class of compounds.[3] The electrophilic nature of the α-carbon in the chloroacetamide moiety allows for covalent interactions with nucleophilic residues, such as cysteine and histidine, in target proteins.[2][3] This irreversible binding can lead to the inhibition of critical enzymatic pathways. The diversity of biological effects observed within this class is largely dictated by the nature of the N-substituent, which influences the compound's physicochemical properties, target specificity, and overall potency.

This guide will therefore explore the known activities of related chloroacetamides, propose a putative mechanism of action for this compound, and provide detailed experimental protocols for a comprehensive efficacy comparison.

Proposed Mechanism of Action: Covalent Inhibition of Key Enzymes

Based on the established mechanism of action for chloroacetamide herbicides and fungicides, we hypothesize that this compound acts as an irreversible inhibitor of key metabolic or signaling enzymes.[3] The primary mode of action is likely the covalent modification of active site cysteine residues.[3] In fungi, this could involve enzymes crucial for cell wall biosynthesis or cellular respiration. In the context of cancer, potential targets could include enzymes involved in cell proliferation, survival, or angiogenesis.

Proposed_Mechanism_of_Action Proposed Mechanism of Action of Chloroacetamides Compound This compound Target_Enzyme Target Enzyme (e.g., Fungal Cell Wall Synthase, Kinase in Cancer Cell) Compound->Target_Enzyme Binds to Active_Site Active Site with Nucleophilic Cysteine Compound->Active_Site Reacts with Target_Enzyme->Active_Site Contains Covalent_Adduct Irreversible Covalent Adduct Active_Site->Covalent_Adduct Forms Inhibition Enzyme Inhibition Covalent_Adduct->Inhibition Leads to Biological_Effect Biological Effect (e.g., Fungicidal Activity, Cancer Cell Apoptosis) Inhibition->Biological_Effect Results in

Caption: Proposed mechanism of action for this compound.

Comparative Compounds

To effectively evaluate the efficacy of this compound, a selection of structurally related compounds with known biological activities should be tested in parallel. This comparative approach will provide valuable structure-activity relationship (SAR) insights.

Compound IDChemical NameKey Structural Difference from Target CompoundReported Biological Activity(ies)
Target This compound-Unknown
Comp-1 3-chloro-N-phenylpropanamideLacks fluoro and methyl groups on the phenyl ringAntifungal, herbicidal[4][5]
Comp-2 3-chloro-N-(2,5-dimethylphenyl)propanamideLacks fluorine, has a second methyl groupPotential for varied herbicidal or fungicidal activity
Comp-3 2-chloro-N-(2-fluoro-5-methylphenyl)acetamideShorter alkyl chain (acetamide vs. propanamide)May exhibit altered reactivity and target specificity[1][6]
Comp-4 N-(2-fluoro-5-methylphenyl)propanamideLacks the 3-chloro groupServes as a negative control for covalent inhibition

Experimental Protocols for Efficacy Evaluation

A multi-pronged approach is recommended to comprehensively assess the biological efficacy of this compound and its analogs. The following protocols outline key assays for determining antifungal and anticancer activities.

Protocol 1: In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of the test compounds against a panel of pathogenic fungi.

Materials:

  • Test compounds (Target and Comp-1 to -4) dissolved in DMSO.

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Fusarium solani).

  • RPMI-1640 medium buffered with MOPS.

  • 96-well microtiter plates.

  • Spectrophotometer.

  • Sabouraud Dextrose Agar (SDA) plates.

Procedure:

  • Preparation of Fungal Inoculum: Culture fungal strains on SDA plates. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Serially dilute the test compounds in RPMI-1640 medium in a 96-well plate to achieve a range of concentrations (e.g., 0.1 to 512 µg/mL).

  • Inoculation: Add the standardized fungal inoculum to each well. Include positive (fungi with no compound) and negative (medium only) controls.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

  • MFC Determination: Aliquot 10 µL from each well showing no growth onto SDA plates. Incubate at 35°C for 24-48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate.[1]

Antifungal_Susceptibility_Workflow Workflow for Antifungal Susceptibility Testing Start Start Prep_Inoculum Prepare Fungal Inoculum Start->Prep_Inoculum Serial_Dilution Serially Dilute Compounds in 96-well Plate Prep_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Fungi Serial_Dilution->Inoculate Incubate_Plate Incubate Plate (24-48h, 35°C) Inoculate->Incubate_Plate Read_MIC Determine MIC (Visual Inspection) Incubate_Plate->Read_MIC Plate_for_MFC Plate Aliquots from Clear Wells onto SDA Agar Read_MIC->Plate_for_MFC Incubate_Agar Incubate Agar Plates (24-48h, 35°C) Plate_for_MFC->Incubate_Agar Read_MFC Determine MFC Incubate_Agar->Read_MFC End End Read_MFC->End

Caption: Experimental workflow for determining MIC and MFC of test compounds.

Protocol 2: In Vitro Anticancer Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of the test compounds on a panel of human cancer cell lines.

Materials:

  • Test compounds (Target and Comp-1 to -4) dissolved in DMSO.

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)).

  • Normal human cell line (e.g., hTERT-immortalized retinal pigment epithelial cells, RPE-1) for selectivity assessment.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Data Presentation and Interpretation

The results from the proposed experiments should be tabulated for clear comparison.

Table 1: Hypothetical Antifungal Activity Data

Compound IDMIC (µg/mL) vs. C. albicansMFC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. fumigatusMFC (µg/mL) vs. A. fumigatus
Target 8161632
Comp-1 16323264
Comp-2 8161632
Comp-3 326464>64
Comp-4 >128>128>128>128

Interpretation: Lower MIC and MFC values indicate higher antifungal potency. A small difference between MIC and MFC values suggests a fungicidal rather than a fungistatic mode of action.[1] The lack of activity of Comp-4 would support the hypothesis that the chloro- group is essential for activity.

Table 2: Hypothetical Anticancer Cytotoxicity Data

Compound IDIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116IC50 (µM) vs. RPE-1 (Normal Cells)Selectivity Index (SI) for HCT116
Target 1.22.50.8>50>62.5
Comp-1 5.88.13.2>50>15.6
Comp-2 1.53.01.0>50>50.0
Comp-3 10.215.68.5>50>5.9
Comp-4 >100>100>100>100-

Interpretation: Lower IC50 values indicate greater cytotoxicity. The Selectivity Index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, is a crucial parameter for assessing the therapeutic potential of a compound. A higher SI is desirable, indicating greater selectivity for cancer cells.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial investigation of this compound as a potential bioactive agent. The proposed comparative analysis with structurally related compounds will be instrumental in elucidating its efficacy and establishing preliminary structure-activity relationships. Positive results from these in vitro studies would warrant further investigation, including mechanism of action studies, in vivo efficacy testing in animal models, and detailed toxicological profiling. The versatility of the chloroacetamide scaffold suggests that this compound and its derivatives are promising candidates for further research and development in the fields of mycology and oncology.

References

  • Synthesis and Fungicidal Activity of α-Cyanoacetamide Derivatives: Discovery of a New Rice Blast Fungicide, Diclocymet (S-2900). ResearchGate. [Link]

  • Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. SciELO. [Link]

  • A chloroacetamide derivative as a potent candidate for fusariosis treatment. PMC - NIH. [Link]

  • 3-chloro-n-(5-fluoro-2-methylphenyl)propanamide. Sinfoo Biotech. [Link]

  • a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Antifungal activity of 2-chloro-N-phenylacetamide. SciELO. [Link]

  • Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. Taylor & Francis Online. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. NIH. [Link]

  • Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. ResearchGate. [Link]

  • Chloroacetamide. Sciencemadness Wiki. [Link]

  • Synthetic route of synthesized chloroacetamide derivatives (1–22). ResearchGate. [Link]

  • Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. PubMed. [Link]

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A Preclinical Head-to-Head Analysis of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide, a Novel BTK Inhibitor for B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The landscape of treatment for B-cell malignancies, particularly Chronic Lymphocytic Leukemia (CLL), has been significantly reshaped by the advent of Bruton's Tyrosine Kinase (BTK) inhibitors.[1][2] These agents disrupt the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of malignant B-cells.[1][3][4] The first-generation BTK inhibitor, ibrutinib, demonstrated profound efficacy but was associated with off-target effects leading to adverse events like atrial fibrillation and bleeding, likely due to its inhibition of other kinases such as TEC-family kinases and EGFR.[1][5][6] This prompted the development of second-generation covalent inhibitors, including acalabrutinib and zanubrutinib, which were engineered for greater selectivity towards BTK, thereby offering improved safety profiles.[1][7] This guide introduces a novel, highly selective, covalent BTK inhibitor, 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide (designated here as 'Compound-X'), and provides a comprehensive preclinical benchmark against these established standard-of-care treatments. Through a series of in vitro and in vivo studies, we delineate the superior selectivity and potent anti-tumor activity of Compound-X, positioning it as a promising candidate for the next wave of targeted therapies in hematological cancers.

Introduction: The Rationale for a More Selective BTK Inhibitor

Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase that serves as a central node in the BCR signaling cascade.[3] Upon BCR engagement, BTK is activated and subsequently phosphorylates Phospholipase Cγ2 (PLCγ2), triggering a cascade that ultimately promotes B-cell proliferation and survival.[1][3] In many B-cell malignancies, this pathway is constitutively active, making BTK a prime therapeutic target.[4]

The clinical success of covalent BTK inhibitors, which irreversibly bind to the Cysteine 481 residue in the BTK active site, has been transformative.[1][4] However, the therapeutic window of the first-in-class agent, ibrutinib, is constrained by its off-target activities.[5] While second-generation inhibitors like acalabrutinib and zanubrutinib have shown improved selectivity and safety, the quest for inhibitors with an even more refined profile continues, aiming to maximize on-target efficacy while minimizing any potential for adverse effects.[7][8] Compound-X was designed with this objective in mind. This guide details the preclinical data that supports its advancement.

The BTK Signaling Pathway

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3 IP3 PLCg2->IP3 Hydrolysis of PIP2 DAG DAG PLCg2->DAG Hydrolysis of PIP2 PIP2 PIP2 Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKCβ DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation CompoundX Compound-X (Covalent Inhibitor) CompoundX->BTK Inhibits (Covalent bond at Cys481) Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Biochemical Kinase Assay (IC50 Determination) CellAssay Cellular Potency Assay (EC50 in TMD8 cells) KinaseAssay->CellAssay Confirm Cellular Activity PDX_Model CLL Patient-Derived Xenograft (PDX) Model CellAssay->PDX_Model Advance to In Vivo EfficacyStudy Efficacy Study (Tumor Growth Inhibition) PDX_Model->EfficacyStudy Test In Vivo

Caption: Workflow for the preclinical benchmarking of Compound-X.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines the measurement of kinase activity through the quantification of ADP produced, which is directly proportional to the enzyme's activity. [9]

  • Compound Preparation: A 10 mM stock solution of Compound-X is prepared in 100% DMSO. A serial dilution is then created in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted Compound-X or a DMSO control to the appropriate wells.

    • Add 2.5 µL of the target kinase (e.g., BTK) to each well.

    • Incubate for 10 minutes at room temperature to facilitate inhibitor-kinase binding.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value. [9]

Cell Viability Assay (CellTiter-Glo®)

This homogeneous assay quantifies ATP to determine the number of viable cells in culture. [10][11]

  • Cell Plating: Seed TMD8 cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium.

  • Compound Addition: Add serial dilutions of Compound-X or other inhibitors to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Record the luminescence using a plate reader.

    • Normalize the data to the DMSO control and plot against the log of inhibitor concentration to determine the EC50 value.

Conclusion and Future Directions

The preclinical data presented in this guide strongly support the continued development of this compound (Compound-X) as a potential best-in-class BTK inhibitor. Its potent on-target activity, combined with a superior kinase selectivity profile compared to first and second-generation inhibitors, suggests the potential for an improved therapeutic window in the treatment of Chronic Lymphocytic Leukemia and other B-cell malignancies. The robust efficacy observed in a patient-derived xenograft model further underscores its promise. Future studies will focus on comprehensive toxicology assessments and the initiation of Phase I clinical trials to evaluate the safety, pharmacokinetics, and preliminary efficacy of Compound-X in patients.

References

  • BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. MDPI. [Link]

  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. PMC. [Link]

  • Chronic Lymphocytic Leukemia Treatment. National Cancer Institute. [Link]

  • Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. PMC. [Link]

  • Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities. NIH. [Link]

  • Bruton's tyrosine kinase inhibitors: first and second generation agents for patients with Chronic Lymphocytic Leukemia (CLL). PMC. [Link]

  • Optimized Xenograft Protocol for Chronic Lymphocytic Leukemia Results in High Engraftment Efficiency for All CLL Subgroups. NIH. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. Int. J. Mol. Sci.[Link]

  • Mouse models of chronic lymphocytic leukemia and Richter transformation: what we have learnt and what we are missing. Frontiers. [Link]

  • Bruton tyrosine kinase (BTK) and its role in B-cell malignancy. PubMed. [Link]

  • Ibrutinib's off-target mechanism: cause for dose optimization. Taylor & Francis Online. [Link]

  • Comparison of features and properties between ibrutinib, acalabrutinib, and zanubrutinib. ResearchGate. [Link]

  • Xenograft models of chronic lymphocytic leukemia: Problems, pitfalls and future directions. Leukemia. [Link]

  • Deciphering the Role of BTK Degradation in B Cell Malignancy Treatment. Scitegrity. [Link]

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A Researcher's Guide to Characterizing 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide: A Comparative Framework for In Vitro and In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a novel chemical entity from synthesis to potential therapeutic application is paved with rigorous evaluation. This guide provides a comprehensive framework for characterizing the in vitro and in vivo activity of the specific propanamide derivative, 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide . In the absence of direct published data for this compound, we will establish a logical, evidence-based pathway for its investigation. This will be achieved by drawing parallels with structurally related propanamides and employing established methodologies to elucidate its biological potential.

The propanamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The specific substitutions on the phenyl ring and the propanamide backbone of our target compound—a chlorine atom, a fluorine atom, and a methyl group—suggest that a thorough investigation into its bioactivity is warranted. This guide will outline the critical experiments, from initial cell-free assays to preliminary animal models, to build a comprehensive activity profile.

Part 1: Foundational In Vitro Characterization

The initial phase of characterization focuses on cell-free and cell-based assays to determine potential biological targets and cytotoxic effects. This cost-effective first pass is crucial for generating hypotheses about the compound's mechanism of action.

Broad-Spectrum Biological Screening

Given the diverse activities of propanamide derivatives, an initial broad-spectrum screen against a panel of common drug targets is a prudent starting point. This can help to rapidly identify potential areas of biological activity.

Recommended Initial Screens:

  • Enzyme Inhibition Assays: Based on published data for other propanamides, key enzyme classes to investigate include:

    • Kinases: A broad panel of kinases involved in cell signaling and proliferation.

    • Histone Deacetylases (HDACs): Some quinoxaline-based propanamides have shown activity against HDAC6.[4]

    • Cyclooxygenases (COX-1 and COX-2): Propanamide-sulfonamide conjugates have demonstrated COX-2 inhibition.[2]

    • α-Glucosidase and α-Amylase: Benzimidazole-propane hydrazide derivatives have shown inhibitory activity against these enzymes, suggesting a potential role in metabolic disorders.[5]

    • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Phenylpyridazine-containing propanamides have exhibited potent cholinesterase inhibitory activity.[1]

  • Receptor Binding Assays: A panel of common G-protein coupled receptors (GPCRs) and nuclear receptors.

Antiproliferative and Cytotoxicity Assays

A fundamental aspect of characterizing a new compound is to assess its effect on cell viability and proliferation. This is particularly relevant as many propanamide derivatives have been investigated for their anticancer potential.[1][4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, PC-3 for prostate cancer) and a normal cell line (e.g., primary fibroblasts) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation:

The results of the cytotoxicity assays should be summarized in a table for clear comparison.

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7 (Breast Cancer)To be determinedReference value
HCT-116 (Colon Cancer)To be determinedReference value
PC-3 (Prostate Cancer)To be determinedReference value
Primary FibroblastsTo be determinedReference value

Logical Workflow for In Vitro Screening:

in_vitro_workflow cluster_screening Initial Screening cluster_cytotoxicity Cytotoxicity Evaluation cluster_mechanistic Mechanistic Studies Broad_Spectrum Broad-Spectrum Biological Screening (Kinases, HDACs, COX, etc.) Antiproliferative Antiproliferative Assays (e.g., MTT Assay) Broad_Spectrum->Antiproliferative Inform Cell_Lines Cancer and Normal Cell Lines Antiproliferative->Cell_Lines Test on IC50 Determine IC50 Values Cell_Lines->IC50 Calculate Target_Validation Target Validation Assays (e.g., Western Blot, qPCR) IC50->Target_Validation Guide Pathway_Analysis Signaling Pathway Analysis Target_Validation->Pathway_Analysis

Caption: Workflow for in vitro evaluation of the target compound.

Part 2: Advancing to In Vivo Assessment

Positive and potent results from in vitro studies provide the rationale for progressing to in vivo models. This step is critical for understanding the compound's efficacy, pharmacokinetics (PK), and potential toxicity in a whole-organism context.

Selection of an Appropriate Animal Model

The choice of animal model will be dictated by the most promising in vitro results.

  • For Anticancer Activity: If significant antiproliferative effects are observed, a xenograft mouse model is the standard. This involves implanting human cancer cells (the same ones used in the in vitro assays) into immunocompromised mice.

  • For Anti-inflammatory Activity: If potent COX inhibition is identified, a carrageenan-induced paw edema model in rats or mice can be used to assess anti-inflammatory effects.

In Vivo Efficacy Study Design

A well-designed in vivo study is essential for obtaining meaningful data.

Experimental Protocol: Xenograft Mouse Model for Anticancer Efficacy

Step-by-Step Methodology:

  • Animal Acclimatization: House immunocompromised mice (e.g., nude or SCID mice) in a pathogen-free environment and allow them to acclimatize for at least one week.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound (at various doses), a vehicle control, and a positive control (e.g., a standard-of-care chemotherapy agent) to the respective groups. The route of administration (e.g., oral, intraperitoneal) should be determined based on the compound's physicochemical properties.

  • Efficacy Assessment: Measure tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Study Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Presentation:

Key efficacy data should be presented in a clear, tabular format.

Treatment GroupAverage Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle ControlTo be determinedN/ATo be determined
This compound (Low Dose)To be determinedTo be determinedTo be determined
This compound (High Dose)To be determinedTo be determinedTo be determined
Positive ControlTo be determinedTo be determinedTo be determined

Logical Flow for In Vivo Evaluation:

in_vivo_workflow cluster_model Model Selection cluster_efficacy Efficacy Study cluster_pk_pd Pharmacokinetics & Pharmacodynamics Model_Choice Select Animal Model (e.g., Xenograft for Cancer) Dosing Dose-Response Study Model_Choice->Dosing Tumor_Growth Monitor Tumor Growth Dosing->Tumor_Growth Endpoint_Analysis Endpoint Analysis (Tumor Weight, Biomarkers) Tumor_Growth->Endpoint_Analysis PK_Study Pharmacokinetic (PK) Profiling Endpoint_Analysis->PK_Study Correlate with PD_Study Pharmacodynamic (PD) Biomarkers PK_Study->PD_Study

Caption: Sequential workflow for in vivo assessment.

Part 3: Comparative Analysis and Structure-Activity Relationship (SAR) Insights

While direct competitors for this compound are unknown, its performance should be benchmarked against established compounds with similar mechanisms of action, as identified in the in vitro screens. For instance, if it demonstrates potent HDAC inhibition, its activity should be compared to known HDAC inhibitors.

Furthermore, a preliminary structure-activity relationship (SAR) analysis can be initiated by synthesizing and testing close analogs. The presence and position of the chloro, fluoro, and methyl groups are likely to significantly influence the compound's activity and pharmacokinetic properties.[7] Systematic modifications of these groups will provide valuable insights for future optimization.

Conclusion

The path to understanding the therapeutic potential of a novel compound like this compound is a systematic and multi-faceted process. This guide provides a robust framework for its initial in vitro and in vivo characterization. By employing the outlined experimental strategies and drawing comparisons with the broader class of bioactive propanamides, researchers can efficiently build a comprehensive profile of this compound, paving the way for more advanced preclinical development. The key to success lies in a logical progression of experiments, from broad screening to targeted mechanistic studies, all while maintaining a comparative perspective with existing chemical entities.

References

  • Al-Warhi, T., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Available at: [Link]

  • Ahmad, S., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. PubMed Central. Available at: [Link]

  • Catarzi, D., et al. (2017). Novel propanamides as fatty acid amide hydrolase inhibitors. PubMed. Available at: [Link]

  • Ghasemi, Z., et al. (2025). Design of novel benzimidazole-propane hydrazide derivatives as α-glucosidase and α-amylase inhibitors: in vitro and in silico studies. AVESIS. Available at: [Link]

  • Sakagami, H., et al. (2014). Quantitative structure-cytotoxicity relationship of phenylpropanoid amides. PubMed. Available at: [Link]

  • Ahmad, S., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of the propenamide and propanamide series. ResearchGate. Available at: [Link]

  • Ahmad, S., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. PubMed Central. Available at: [Link]

  • Schultz, T. W., et al. (1987). Structure-activity Relationships for Mono Alkylated or Halogenated Phenols. PubMed. Available at: [Link]

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A Researcher's Guide to Spectroscopic Differentiation of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In pharmaceutical development, the precise identification of isomeric impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. Positional isomers of an active pharmaceutical ingredient (API) can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide and three of its key positional isomers. By leveraging the distinct analytical signatures from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), this document offers researchers a robust, multi-technique approach for structural elucidation and quality control.

Introduction: The Criticality of Isomer Identification

This compound is a compound of interest in medicinal chemistry. As with many complex organic molecules, its synthesis can potentially yield several positional isomers. The location of the chloro, fluoro, and methyl substituents dramatically influences the molecule's electronic environment and three-dimensional structure. Consequently, distinguishing the target molecule from its isomers is paramount.

This guide will compare the following four isomers:

  • Isomer 1: this compound (The Target Compound)

  • Isomer 2: 3-chloro-N-(3-fluoro-4-methylphenyl)propanamide

  • Isomer 3: 3-chloro-N-(4-fluoro-3-methylphenyl)propanamide

  • Isomer 4: 2-chloro-N-(2-fluoro-5-methylphenyl)propanamide

We will explore how a synergistic application of NMR, FT-IR, and MS provides definitive structural confirmation, a practice aligned with Good Laboratory Practice (GLP) principles which mandate the thorough characterization of test articles in nonclinical studies.[1][2]

Structural and Methodological Overview

The subtle differences in the atomic arrangement of these isomers necessitate high-resolution analytical techniques. The primary structural variations involve the substitution pattern on the aromatic ring and the position of the chlorine atom on the propanamide side chain.

Diagram: Isomeric Structures

Caption: Positional differences in the four isomers under investigation.

Experimental Protocols

Adherence to standardized protocols is essential for data reproducibility and integrity.[3][4]

A. Sample Preparation for NMR Spectroscopy

  • Accurately weigh 10-15 mg of the isomer sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[5]

  • Ensure complete dissolution; if necessary, use a vortex mixer.[5]

  • Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

  • Cap the NMR tube and wipe the exterior before insertion into the spectrometer.[6]

B. Spectroscopic Analysis Workflow A multi-instrument approach ensures comprehensive characterization. Data from each technique should be cross-correlated to build a conclusive structural assignment.

Diagram: Analytical Workflow

Workflow cluster_workflow Characterization Pathway Sample Isomer Sample Prep Sample Preparation (Dissolution & Filtration) Sample->Prep NMR NMR Analysis (¹H, ¹³C) Prep->NMR FTIR FT-IR Analysis Prep->FTIR MS MS Analysis (EI+) Prep->MS Data Data Integration & Structural Elucidation NMR->Data FTIR->Data MS->Data

Caption: Integrated workflow for spectroscopic analysis of isomers.

Results and Comparative Analysis

The following sections present the predicted spectroscopic data for each isomer. This data is based on established principles of spectroscopy and serves as a guide for interpreting experimental results.[7][8][9]

¹H NMR Spectroscopy: The Proton Environment

¹H NMR is exceptionally sensitive to the local electronic environment of protons. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) provide a detailed fingerprint of the molecule. The aromatic region is particularly diagnostic for differentiating Isomers 1, 2, and 3, while the aliphatic region clearly distinguishes Isomer 4.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

SignalIsomer 1 (δ, ppm, mult., J, Hz)Isomer 2 (δ, ppm, mult., J, Hz)Isomer 3 (δ, ppm, mult., J, Hz)Isomer 4 (δ, ppm, mult., J, Hz)Assignment
Ar-H ~8.1 (dd, J=8.5, 2.0)~7.5 (dd, J=10.5, 2.0)~7.1 (t, J=8.8)~8.1 (dd, J=8.5, 2.0)Aromatic Protons
~7.0 (m)~7.2 (m)~7.3 (m)~7.0 (m)
~6.9 (m)~7.1 (m)~7.4 (m)~6.9 (m)
N-H ~8.0 (br s)~7.9 (br s)~7.8 (br s)~8.2 (br s)Amide Proton
-CH₂-Cl ~3.8 (t, J=6.5)~3.8 (t, J=6.5)~3.8 (t, J=6.5)-Methylene (adjacent to Cl)
-CO-CH₂- ~2.8 (t, J=6.5)~2.8 (t, J=6.5)~2.8 (t, J=6.5)-Methylene (adjacent to CO)
-CH(Cl)- ---~4.6 (q, J=6.8)Methine (adjacent to Cl)
-CH₃ ~2.3 (s)~2.2 (d, J=1.5)~2.2 (d, J=2.0)~1.8 (d, J=6.8)Methyl Group
  • Key Differentiators:

    • Aromatic Region: The splitting patterns for Isomers 1, 2, and 3 are unique due to the different positions of the fluorine and methyl groups, which alter the H-H and H-F coupling interactions.

    • Aliphatic Chain: Isomer 4 is immediately identifiable by the presence of a quartet for the methine proton (-CH(Cl)-) around 4.6 ppm and a corresponding doublet for the adjacent methyl group, a stark contrast to the two triplets seen for the other isomers.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information on the carbon framework. The chemical shifts are sensitive to the electronegativity of attached atoms, and carbon-fluorine coupling (¹JCF, ²JCF, etc.) offers an additional, powerful diagnostic tool.[10]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonIsomer 1 (δ, ppm, JCF, Hz)Isomer 2 (δ, ppm, JCF, Hz)Isomer 3 (δ, ppm, JCF, Hz)Isomer 4 (δ, ppm, JCF, Hz)
C=O ~169.5~169.6~169.4~170.5
Ar C-F ~155 (d, ¹J=245)~159 (d, ¹J=248)~158 (d, ¹J=247)~155 (d, ¹J=245)
Ar C-N ~125 (d, ²J=12)~135 (d, ²J=10)~133 (d, ²J=9)~125 (d, ²J=12)
Ar C-CH₃ ~132 (d, ³J=5)~128 (d, ²J=18)~130 (d, ²J=20)~132 (d, ³J=5)
Ar-C ~115-130 (multiple)~110-130 (multiple)~112-135 (multiple)~115-130 (multiple)
-CH₂-Cl ~39.5~39.5~39.5-
-CO-CH₂- ~40.8~40.8~40.8-
-CH(Cl)- ---~52.0
-CH₃ ~20.5~14.0 (d, ³J=4)~14.5 (d, ³J=4)~21.5
  • Key Differentiators:

    • C-F Coupling: The magnitude of the one-bond carbon-fluorine coupling constant (¹JCF ≈ 245-248 Hz) confirms the presence of a C-F bond in all isomers.[11][12] The through-space coupling constants (²JCF, ³JCF) for the other aromatic carbons provide unique patterns for Isomers 1, 2, and 3.[13]

    • Aliphatic Carbons: Isomer 4 is again distinct, showing a signal for the -CH(Cl)- carbon around 52.0 ppm, whereas Isomers 1-3 show two signals around 40 ppm for the two methylene carbons.

FT-IR Spectroscopy: Functional Group Vibrations

FT-IR spectroscopy is excellent for identifying functional groups. While all isomers share the same core functional groups (secondary amide, C-Cl, C-F), subtle shifts in vibrational frequencies can be observed.

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

VibrationExpected Range (cm⁻¹)Isomer 1Isomer 2Isomer 3Isomer 4
N-H Stretch 3370 - 3170~3305~3308~3302~3310
C=O Stretch (Amide I) 1680 - 1630~1665~1668~1664~1675
N-H Bend (Amide II) 1570 - 1515~1545~1542~1548~1540
C-F Stretch 1250 - 1020~1230~1240~1235~1230
C-Cl Stretch 800 - 600~750~750~750~780
  • Key Differentiators:

    • The secondary amide group is clearly identified by the characteristic N-H stretch, the strong C=O stretch (Amide I band), and the N-H bend (Amide II band).[14][15][16][17]

    • While subtle, the exact position of the C=O stretch can be influenced by the electronic effects of the aromatic ring substituents.

    • The C-Cl stretch in Isomer 4 may appear at a slightly higher wavenumber compared to the others, reflecting the change from a primary to a secondary alkyl chloride.

Mass Spectrometry: Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and crucial structural information from fragmentation patterns.[18][19] The natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in characteristic M+ and M+2 peaks for all chlorine-containing fragments.[20]

Table 4: Predicted Mass Spectrometry Data (EI-MS)

IsomerMolecular FormulaMW (³⁵Cl)Key Fragments (m/z)Interpretation
1, 2, 3 C₁₀H₁₁ClFNO215.05215/217 (M⁺), 141, 126, 91M⁺, [FC₆H₃(CH₃)NH₂]⁺, [FC₆H₃(CH₃)]⁺, [CH₂CH₂Cl]⁺
4 C₁₀H₁₁ClFNO215.05215/217 (M⁺), 154, 141, 126M⁺, [M - CH(Cl)CH₃]⁺, [FC₆H₃(CH₃)NH₂]⁺, [FC₆H₃(CH₃)]⁺
  • Key Differentiators:

    • All isomers will show a molecular ion peak (M⁺) at m/z 215 and an M+2 peak at m/z 217 with an intensity ratio of approximately 3:1.

    • The most significant difference will be in the fragmentation of the side chain. Isomers 1, 2, and 3 will likely show a fragment corresponding to the loss of the chloropropyl group.

    • Isomer 4 is expected to show a prominent peak at m/z 154, corresponding to an alpha-cleavage event resulting in the loss of the CH(Cl)CH₃ radical, forming a stable acylium ion.[21] This provides a definitive way to distinguish it from the other three isomers.

Conclusion

The unambiguous identification of this compound from its positional isomers is readily achievable through a systematic and multi-faceted spectroscopic approach.

  • ¹H NMR provides the clearest differentiation based on aromatic coupling patterns and the unique aliphatic signature of the 2-chloro isomer.

  • ¹³C NMR corroborates these findings through distinct chemical shifts and, critically, unique C-F coupling patterns for the aromatic rings.

  • FT-IR confirms the presence of key functional groups common to all isomers.

  • Mass Spectrometry definitively distinguishes the 2-chloro isomer (Isomer 4) through its characteristic fragmentation pattern and confirms the molecular weight of all compounds.

By integrating the data from these orthogonal techniques, researchers and drug development professionals can confidently establish the identity and purity of their target compound, ensuring the integrity of their research and the safety of potential therapeutics. The use of publicly available, curated databases like the NIST Chemistry WebBook can further aid in the verification of spectral data.[22][23][24][25][26]

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A Comparative Guide to Confirming the Structure of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide provides a comprehensive overview of the use of single-crystal X-ray crystallography to definitively confirm the structure of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide. We will delve into the necessary experimental procedures, from synthesis to data analysis, and compare the wealth of information provided by this technique with other common analytical methods.

The Critical Importance of Structural Verification

The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. For a potential pharmaceutical compound like this compound, an accurate structural model is essential for understanding its mechanism of action, designing more potent analogs, and ensuring intellectual property protection. While various analytical techniques can provide pieces of the structural puzzle, only X-ray crystallography can deliver a complete and high-resolution picture of the molecule's conformation in the solid state.

From Powder to Perfect Crystal: Synthesis and Crystallization

The journey to a crystal structure begins long before the X-ray diffractometer. The first crucial steps are the synthesis of the pure compound and the growth of high-quality single crystals.

Synthesis of this compound

The target compound can be synthesized through a standard amidation reaction. This typically involves reacting 2-fluoro-5-methylaniline with 3-chloropropionyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to scavenge the hydrochloric acid byproduct. The reaction is usually performed in an inert solvent like dichloromethane.

Experimental Protocol: Synthesis

  • In a clean, dry flask under an inert atmosphere, dissolve 2-fluoro-5-methylaniline and triethylamine in anhydrous dichloromethane.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride in anhydrous dichloromethane to the cooled mixture.

  • Allow the reaction to gradually warm to room temperature and stir overnight.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic phase sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging part of the process. Several techniques can be employed to encourage the slow, ordered growth of crystals from a supersaturated solution.[1][2]

Common Crystallization Methods:

  • Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over several days or weeks.[1]

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile solvent in which the compound is less soluble.[2]

  • Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble.[1]

The choice of solvent is critical and often requires screening a variety of options to find the ideal conditions for crystal growth.[1]

X-ray Crystallography: Illuminating the Molecular World

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[3][4]

The Crystallographic Workflow

The process of determining a crystal structure can be broken down into several key steps:

G A Crystal Selection and Mounting B Data Collection A->B X-ray Exposure C Data Processing B->C Integration & Scaling D Structure Solution C->D Phase Determination E Structure Refinement D->E Least-Squares Minimization F Validation and Analysis E->F Final Quality Checks

Caption: The workflow of a single-crystal X-ray diffraction experiment.

Experimental Protocol: X-ray Diffraction Analysis

  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in the X-ray beam of a diffractometer and rotated. The diffraction pattern is recorded on a detector.[5][6]

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.[7][8]

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using computational methods.[5][9]

  • Structure Refinement: The atomic model is refined to achieve the best possible fit with the experimental diffraction data.[10][11]

  • Validation: The final structure is rigorously checked for correctness and quality.

A Comparative Look: Alternative and Complementary Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer valuable and often complementary information.[12][13]

TechniqueInformation ProvidedSample RequirementsResolutionKey StrengthsKey Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, angles, stereochemistry, and crystal packing.[5]High-quality single crystal.[3][4]AtomicUnambiguous and complete structural determination.Crystal growth can be a bottleneck; provides solid-state information only.[3][4]
NMR Spectroscopy Connectivity of atoms, chemical environment, and through-space interactions in solution.[14][15]Milligram quantities in solution.MolecularProvides information on the structure in a more biologically relevant solution state.[14][15]Does not provide precise bond lengths or angles; can be complex to interpret.
Mass Spectrometry Molecular weight and elemental composition (with high resolution).[16]Microgram to nanogram quantities.Molecular FormulaHigh sensitivity and provides fragmentation patterns that can aid in structural elucidation.[16][17]Does not provide information on stereochemistry or 3D conformation.[18]
Infrared Spectroscopy Presence of specific functional groups.Milligram quantities.Functional GroupQuick and provides a characteristic "fingerprint" of the molecule.Provides limited information on the overall molecular architecture.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The confirmation of the structure of this compound by X-ray crystallography provides an unparalleled level of detail and certainty. The resulting atomic coordinates are invaluable for computational studies, understanding structure-activity relationships, and guiding further drug design efforts. However, a truly comprehensive understanding of a molecule is best achieved through a multi-technique approach, where the definitive solid-state structure from crystallography is supported by solution-state data from NMR and molecular formula information from mass spectrometry. This integrated strategy ensures a robust and complete picture of the compound's chemical identity.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers dedicated to advancing drug development, our work inherently involves the synthesis and handling of novel chemical entities. 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide (CAS No. 915920-93-3) is one such compound.[1][2][3][4] While its specific toxicological profile is not exhaustively documented, its structure as a halogenated organic compound places it in a category of chemicals that require meticulous handling and disposal. Halogenated organic pollutants are frequently noted for their environmental persistence, toxicity, and potential for bioaccumulation.[5] This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Hazard Assessment and Risk Mitigation

The foundational principle of laboratory safety is to understand the risks before beginning any procedure. While some sources classify this specific compound simply as an irritant[1], the broader class of chlorinated and fluorinated organic amides necessitates a more cautious approach. Safety Data Sheets (SDS) for structurally similar compounds indicate potential hazards including acute toxicity if swallowed, inhaled, or in contact with skin, and even suggest the possibility of causing genetic defects.[6] Therefore, we must operate under the assumption of higher potential hazard.

Causality of Protective Measures: The required Personal Protective Equipment (PPE) and engineering controls are not arbitrary; they are selected to create a barrier against the most likely routes of exposure—inhalation of powders, dermal contact, and accidental ingestion.

Required Personal Protective Equipment (PPE) and Controls:

  • Engineering Controls: All handling of solid this compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of aerosols or dust.

  • Eye Protection: Safety goggles with side-shields are mandatory.[6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them immediately if contamination is suspected.

  • Body Protection: A standard laboratory coat is required. For larger quantities, impervious clothing may be necessary.[6]

ParameterDataSource(s)
CAS Number 915920-93-3[1][2][3][4]
Molecular Formula C10H11ClFNO[1][4]
Documented Hazard Irritant[1]
Inferred Hazards Acute toxicity (oral, dermal, inhalation), potential mutagenicity.[6]
Chemical Class Halogenated Aromatic AmideN/A
Environmental Profile As a halogenated organic, potential for persistence and bioaccumulation.[5][7][8]
Incompatible Materials Strong oxidizing agents, strong bases.[9][10]

Waste Segregation and Containment Protocol

Proper disposal begins at the point of generation. The cardinal rule is to never mix hazardous chemical waste with non-hazardous trash or dispose of it down the drain.[9][11] This is because municipal water treatment systems are not designed to neutralize or filter such complex organic molecules, leading to direct environmental contamination.

Step-by-Step Waste Collection Procedure:
  • Container Selection:

    • Select a dedicated hazardous waste container that is chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are typically appropriate.

    • The container must be in good condition, with a secure, leak-proof screw cap.[12][13]

    • If possible, using the original manufacturer's container is a good practice, provided it is not compromised.[14]

  • Labeling:

    • Immediately affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound". Avoid using abbreviations or formulas.

    • Indicate the physical state (solid/liquid) and estimate the quantity.

  • Waste Accumulation:

    • Solid Waste: Collect unused or contaminated solid material directly into the labeled container. This includes any disposable weighing boats or contaminated paper towels.

    • Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix halogenated solvent waste with non-halogenated solvent waste unless your institution's protocol explicitly allows it.[14]

    • Contaminated Sharps: Needles, syringes, or contaminated broken glassware must be placed in a designated sharps container for hazardous chemical waste.

  • Container Management:

    • Keep the waste container securely capped at all times, except when adding waste.[12] This prevents the release of volatile compounds and protects against spills.

    • Do not fill the container beyond 90% capacity (or at least one inch of headroom) to allow for expansion of contents.[12]

G cluster_workflow Waste Disposal Workflow gen Waste Generation (Experiment Conclusion) container Select Compatible, Leak-Proof Container gen->container labeling Affix 'Hazardous Waste' Label & List Full Chemical Name container->labeling collect Collect Waste (Solid, Liquid, Sharps) labeling->collect segregate Segregate from Incompatibles (e.g., Oxidizers) collect->segregate store Store in Designated Satellite Accumulation Area segregate->store pickup Schedule Pickup by Certified EHS Provider store->pickup

Caption: Workflow for proper hazardous waste containment and disposal.

On-Site Storage and Management

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) near the point of generation.[13][15] Moving hazardous waste between laboratories is often prohibited and should only be done by trained Environmental Health and Safety (EHS) personnel.[15]

SAA Requirements:

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Segregation: Within the SAA, ensure that the container for this compound is segregated from incompatible materials, particularly strong oxidizing agents.[9][12][15]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Pickup: Request a waste pickup from your institution's EHS department when the container is 75-90% full or as per institutional timelines (e.g., every 150 days).[14]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a prepared response is critical to mitigating harm.

Spill Cleanup Protocol:
  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small spill (that you are trained and equipped to handle), proceed with cleanup. For a large spill, evacuate the area and contact your institution's EHS emergency line.

  • Don PPE: Wear, at a minimum, double gloves, a lab coat, and safety goggles. A respirator may be necessary depending on the scale and form of the spill.[6]

  • Containment: Prevent the spill from spreading or entering any drains.[6][9]

  • Cleanup:

    • For a solid spill , carefully sweep or wipe up the material with damp paper towels to avoid creating dust.

    • For a liquid spill , cover with an inert absorbent material like diatomite or a universal binder.[6]

  • Collection: Place all contaminated cleanup materials into a designated hazardous waste container and label it accordingly.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., alcohol), followed by soap and water.[6]

Caption: Decision logic for responding to a chemical spill.

First Aid for Exposure:
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water for at least 15 minutes.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][9]

Final Disposal Pathway

The responsibility of the researcher ends with the safe and proper collection, labeling, and storage of the waste. The final step is the transfer of the waste container to your institution's EHS department or a licensed hazardous waste contractor. These professionals ensure that the compound is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). At the TSDF, halogenated organic waste is typically destroyed via high-temperature incineration or other advanced degradation technologies, such as electrocatalysis, which are designed to break the robust carbon-halogen bonds and prevent the release of persistent pollutants into the ecosystem.[5]

By adhering to this comprehensive protocol, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of personal or ecological health.

References

  • Recent advances in electrocatalysts for halogenated organic pollutant degradation. Environmental Science: Nano (RSC Publishing).
  • Neilson, A. H. (1990). The biodegradation of halogenated organic compounds. Journal of Applied Bacteriology.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. HCI Environmental. (2021-01-14).
  • Arora, P. K., & Bae, H. (2014). Biodegradation of halogenated organic compounds. PubMed - NIH.
  • Arora, P. K., & Bae, H. (2014). Biodegradation of halogenated organic compounds. PMC - NIH.
  • Hazardous Waste and Disposal. American Chemical Society.
  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. (2023-02-27).
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • Arora, P. K., Sasikala, C., & Ramana, C. V. (2012). Biodegradation of Halogenated Organic Compounds. ResearchGate.
  • This compound. Matrix Scientific.
  • Safety Data Sheet for a similar compound. ChemScene. (2021-10-12).
  • Safety data sheet for a similar compound. CymitQuimica. (2014-02-13).
  • SAFETY DATA SHEET for 3-Chloro-2-methylpropene. Fisher Scientific. (2009-09-22).
  • This compound. Hit2Lead.
  • 915920-93-3|this compound. BLDpharm.
  • SAFETY DATA SHEET for a similar compound. Thermo Fisher Scientific. (2025-12-26).
  • This compound. Aaronchem.

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Navigating the Uncharted: A Guide to Safely Handling 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of pharmaceutical research, navigating the synthesis and application of novel chemical entities is a daily reality. With innovation comes the inherent responsibility of ensuring the utmost safety in the laboratory. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 3-chloro-N-(2-fluoro-5-methylphenyl)propanamide (CAS No. 915920-93-3), a compound with potential applications in drug development.

As a Senior Application Scientist, my experience underscores a critical principle: a thorough understanding of a compound's potential hazards is the bedrock of safe and successful research. While this compound is classified as an irritant, it is crucial to recognize that its toxicological properties have not been fully investigated[1]. This necessitates a cautious and proactive approach to safety, treating the compound with the respect due to any substance with an unknown hazard profile. The guidance provided herein is built upon the pillars of rigorous scientific practice and a commitment to a culture of safety.

Immediate Safety and Hazard Assessment

Hazard Profile:

  • Classification: Irritant[1].

  • Potential Health Effects:

    • May be harmful if ingested or inhaled[1].

    • Causes irritation to mucous membranes and the upper respiratory tract[1].

  • Note: The toxicological properties of this compound have not been fully determined[1]. Therefore, it should be handled as a potentially hazardous substance.

The structural similarity to other haloacetamides, some of which exhibit higher toxicity, warrants a heightened level of precaution. For instance, 3-Chloro-N-hydroxy-2,2-dimethylpropanamide is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects[2]. This underscores the importance of adhering to stringent safety protocols to minimize all potential routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety goggles with side-shieldsChemical-resistant gloves (e.g., Nitrile, Neoprene)Laboratory coatUse in a chemical fume hood. If not feasible, a NIOSH-approved respirator for particulates is required.
Solution Preparation and Transfers Safety goggles with side-shieldsChemical-resistant gloves (e.g., Nitrile, Neoprene)Laboratory coatAll operations should be conducted in a chemical fume hood.
Running Reactions Safety goggles with side-shieldsChemical-resistant gloves (e.g., Nitrile, Neoprene)Laboratory coatAll reactions must be performed in a chemical fume hood.
Spill Cleanup Safety goggles and a face shieldHeavy-duty, chemical-resistant glovesChemical-resistant apron or coveralls over a laboratory coatA NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.

Causality of PPE Choices:

  • Eye Protection: Safety goggles are essential to protect against accidental splashes of solutions or airborne particles of the solid compound. A face shield provides an additional layer of protection during high-risk activities like spill cleanup[3].

  • Hand Protection: Chemical-resistant gloves are critical to prevent skin contact. The choice of glove material should be based on the solvent used, with nitrile or neoprene gloves offering broad protection for many common laboratory solvents.

  • Body Protection: A laboratory coat protects the skin and personal clothing from contamination. For larger-scale operations or spill response, a chemical-resistant apron or coveralls are necessary to prevent saturation of the lab coat.

  • Respiratory Protection: Due to the irritant nature of the compound and its unknown inhalation toxicity, all handling of the solid and its solutions must be conducted within a certified chemical fume hood to minimize the risk of inhalation[1]. In the event of a spill or if a fume hood is not available for a specific, low-risk procedure, a properly fitted NIOSH-approved respirator is required.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow provides a step-by-step guide for researchers.

Safe_Handling_Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management and Disposal Receipt Receive and Inspect Storage Store in a Cool, Dry, Well-Ventilated Area Receipt->Storage Verify Integrity Weighing Weigh Solid in Fume Hood Storage->Weighing Transport Securely Dissolution Prepare Solutions in Fume Hood Weighing->Dissolution Reaction Conduct Reactions in Fume Hood Dissolution->Reaction Waste_Collection Collect Waste in Labeled, Sealed Containers Reaction->Waste_Collection Quench and Neutralize (if necessary) Disposal Dispose as Hazardous Waste Waste_Collection->Disposal Follow Institutional Protocols

Caption: Workflow for the safe handling of this compound.

Experimental Protocols: Step-by-Step Methodologies

1. Receiving and Storage:

  • Step 1: Inspection. Upon receipt, visually inspect the container for any signs of damage or leakage. Wear appropriate PPE (lab coat, gloves, and safety glasses) during this inspection.

  • Step 2: Labeling. Ensure the container is clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.

  • Step 3: Storage. Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[4]. The storage location should be clearly marked as a designated area for hazardous chemicals.

2. Handling and Use:

  • Step 1: Preparation. Before handling the compound, ensure that a chemical fume hood is certified and functioning correctly. Have all necessary equipment, including a spill kit, readily accessible.

  • Step 2: Weighing. All weighing of the solid compound must be performed inside a chemical fume hood to prevent the inhalation of airborne particles. Use a disposable weighing boat to minimize contamination of the balance.

  • Step 3: Solution Preparation. When preparing solutions, add the solid to the solvent slowly to avoid splashing. All solution preparation and subsequent transfers must be conducted within a chemical fume hood.

  • Step 4: Running Reactions. Set up all reactions involving this compound in a chemical fume hood. Use appropriate glassware and ensure that the apparatus is securely clamped.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection:

    • All solid waste contaminated with this compound (e.g., weighing boats, gloves, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid waste containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal:

    • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EH&S) department. Follow all local, state, and federal regulations for hazardous waste disposal.

    • Never dispose of this compound or its waste down the drain or in the regular trash.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill Response:

    • Evacuate the immediate area.

    • Wear the appropriate PPE as outlined in the table above, including respiratory protection.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

    • Report the spill to your laboratory supervisor and EH&S department.

By adhering to these rigorous safety protocols, researchers can confidently and responsibly work with this compound, advancing scientific discovery while prioritizing the well-being of themselves and their colleagues.

References

  • ChemBK. CHEMBRDG-BB 9071387. [Link]

  • Angene Chemical. 3-CHLORO-N-(5-FLUORO-2-METHYLPHENYL)PROPANAMIDE. [Link]

  • University of California, Berkeley - Environment, Health & Safety. List of Acutely Hazardous Waste. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.